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  • Product: Dimethyl 5-isocyanatoisophthalate
  • CAS: 46828-05-1

Core Science & Biosynthesis

Foundational

Introduction: A Trifunctional Building Block for Advanced Synthesis

An In-Depth Technical Guide to Dimethyl 5-isocyanatoisophthalate Dimethyl 5-isocyanatoisophthalate is a specialized aromatic compound distinguished by its unique trifunctional architecture. Possessing a highly reactive i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dimethyl 5-isocyanatoisophthalate

Dimethyl 5-isocyanatoisophthalate is a specialized aromatic compound distinguished by its unique trifunctional architecture. Possessing a highly reactive isocyanate group and two methyl ester functionalities on a central benzene ring, it serves as a versatile and pivotal building block in polymer chemistry, materials science, and pharmaceutical development. The strategic positioning of these groups allows for controlled, sequential reactions, making it an invaluable intermediate for constructing complex molecular architectures. The electron-withdrawing nature of the dual ester groups significantly enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its utility as a powerful crosslinking agent and a monomer for high-performance polymers such as polyurethanes and polyureas. This guide provides a comprehensive technical overview of its structure, properties, reactivity, and applications for professionals in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is rooted in its structure and standardized identifiers. Dimethyl 5-isocyanatoisophthalate is systematically named dimethyl 5-isocyanatobenzene-1,3-dicarboxylate.[1][2] Its structure is characterized by a 1,3,5-trisubstituted benzene ring.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
CAS Number 46828-05-1[3][4]
Molecular Formula C₁₁H₉NO₅[3][4]
Molecular Weight 235.19 g/mol [1][4]
IUPAC Name dimethyl 5-isocyanatobenzene-1,3-dicarboxylate[1][2]
Synonyms 3,5-Bis(methoxycarbonyl)phenyl isocyanate[1][3]
Purity Typically ≥97-98%[4]

graph "Chemical_Structure" {
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node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Benzene Ring Nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];

// Substituent Nodes
sub1 [label="C(=O)OCH₃"];
sub3 [label="C(=O)OCH₃"];
sub5 [label="N=C=O"];
H2 [label="H"];
H4 [label="H"];
H6 [label="H"];

// Benzene Ring Edges (Aromatic)
C1 -- C2 [style=solid];
C2 -- C3 [style=dashed];
C3 -- C4 [style=solid];
C4 -- C5 [style=dashed];
C5 -- C6 [style=solid];
C6 -- C1 [style=dashed];

// Substituent Edges
C1 -- sub1;
C3 -- sub3;
C5 -- sub5;
C2 -- H2;
C4 -- H4;
C6 -- H6;

// Positioning
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];
sub1 [pos="0,2.2!"];
sub3 [pos="-1.74,-1!"];
sub5 [pos="1.74,-1!"];
H2 [pos="-1.5,1!"];
H4 [pos="0,-2!"];
H6 [pos="1.5,1!"];

}

Caption: Chemical structure of Dimethyl 5-isocyanatoisophthalate.

Core Reactivity of the Isocyanate Group

The utility of Dimethyl 5-isocyanatoisophthalate is dominated by the chemistry of its isocyanate (–N=C=O) functional group. The carbon atom in this group is highly electrophilic and readily reacts with a wide range of nucleophiles.[5] This reactivity is the basis for its function in polymerization and crosslinking. The primary reactions include:

  • Reaction with Alcohols: Forms a stable urethane linkage. This is the foundational reaction for the synthesis of polyurethanes when di-isocyanates react with polyols.[5]

  • Reaction with Amines: Reacts rapidly with primary and secondary amines to yield urea linkages.[5][6] This reaction is generally faster than the reaction with alcohols.[6][7]

  • Reaction with Water: Reacts with water to form an unstable carbamic acid, which subsequently decomposes into a primary amine and carbon dioxide gas.[5][6] This reaction is exploited in the production of polyurethane foams, where CO₂ acts as the blowing agent.[5]

The presence of two electron-withdrawing methyl ester groups on the aromatic ring further activates the isocyanate group, increasing its reactivity towards nucleophiles compared to isocyanates on less substituted rings.[8]

Reactivity_Pathways cluster_products Products isocyanate Dimethyl 5-isocyanatoisophthalate (R-N=C=O) urethane Urethane Derivative isocyanate->urethane + R'-OH urea Urea Derivative isocyanate->urea + R'-NH₂ carbamic_acid Carbamic Acid (Unstable) isocyanate->carbamic_acid + H₂O alcohol Alcohol (R'-OH) amine Amine (R'-NH₂) water Water (H₂O) final_amine Amine + CO₂ carbamic_acid->final_amine Decomposition Synthesis_Workflow start Dimethyl 5-aminoisophthalate intermediate Carbamoyl Chloride Intermediate start->intermediate Phosgenation reagent Phosgene (COCl₂) or Triphosgene reagent->intermediate product Dimethyl 5-isocyanatoisophthalate intermediate->product HCl Elimination byproduct 2 HCl intermediate->byproduct

Caption: Proposed synthesis workflow for the target molecule.

Applications in Research and Development

The trifunctional nature of Dimethyl 5-isocyanatoisophthalate makes it a highly valuable intermediate in several fields:

  • Polymer and Materials Science: As a monofunctional isocyanate with two additional ester groups, it can be used as a chain terminator or a modifying agent in polyurethane synthesis to control molecular weight and introduce specific functionalities. The ester groups can be hydrolyzed post-polymerization to carboxylic acids, creating ionomers or polymers with altered solubility and properties. It also serves as a crosslinking agent for systems containing hydroxyl or amine groups, enhancing mechanical strength, thermal stability, and chemical resistance. [9][10]* Drug Development and Medicinal Chemistry: Isocyanates are used to link molecules together. This compound can act as a versatile linker for conjugating drugs to targeting moieties or carrier molecules. The carbamate (urethane) linkage formed is generally stable under physiological conditions. [8]While direct applications are proprietary, related isophthalate structures are critical intermediates in synthesizing high-value medical products like non-ionic X-ray contrast agents. [11][12]This underscores the importance of the isophthalate scaffold in developing biocompatible molecules.

Experimental Protocol: Synthesis of a Urethane Derivative

This protocol provides a representative method for reacting Dimethyl 5-isocyanatoisophthalate with a primary alcohol to demonstrate the formation of a urethane linkage. This procedure is foundational and should be adapted based on the specific alcohol used.

Objective: To synthesize Dimethyl 5-(benzyloxycarbonylamino)isophthalate from Dimethyl 5-isocyanatoisophthalate and benzyl alcohol.

Materials:

  • Dimethyl 5-isocyanatoisophthalate (1.0 eq)

  • Benzyl alcohol (1.05 eq)

  • Anhydrous Toluene

  • Dibutyltin dilaurate (catalyst, optional, ~0.1 mol%)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Dissolve Dimethyl 5-isocyanatoisophthalate (1.0 eq) in anhydrous toluene.

  • Nucleophile Addition: To the stirring solution, add benzyl alcohol (1.05 eq) dropwise via syringe at room temperature.

  • Catalysis (Optional): For less reactive alcohols or to accelerate the reaction, a catalytic amount of dibutyltin dilaurate can be added.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urethane product.

Spectroscopic and Analytical Characterization

Precise characterization is essential for verifying the structure and purity of the compound. The following data are predicted based on the known spectroscopic behavior of its constituent functional groups. [13][14]

Table 2: Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / Wavenumber
IR Spectroscopy N=C=O Stretch (Isocyanate)2250 - 2275 cm⁻¹ (Strong, Sharp)
C=O Stretch (Ester)~1730 cm⁻¹ (Strong)
C-O Stretch (Ester)1200 - 1300 cm⁻¹ (Strong)
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹
¹H NMR Aromatic Protonsδ 7.5 - 8.5 ppm
Methyl Protons (-OCH₃)δ ~3.9 ppm (Singlet, 6H)
¹³C NMR Isocyanate Carbon (-NC O)δ ~125 ppm
Ester Carbonyl (C =O)δ ~165 ppm
Aromatic Carbonsδ 120 - 140 ppm
Methyl Carbon (-OC H₃)δ ~52 ppm
Mass Spectrometry Molecular Ion [M]⁺m/z 235.05

Safety and Handling

Isocyanates as a class of compounds are potent sensitizers and require careful handling in a well-ventilated area, preferably a chemical fume hood. [15] Causality of Hazards: The high reactivity of the isocyanate group with nucleophiles extends to biological macromolecules. Inhalation can lead to respiratory sensitization as the isocyanate reacts with amine and hydroxyl groups in lung tissue proteins. [8]Skin contact can cause irritation and dermatitis for the same reason. [3]

Table 3: GHS Hazard Information
Hazard ClassHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Source: Notified C&L[3]

Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [16]* Avoid breathing vapors or mists. [16]* Keep away from moisture, as it reacts with water to release CO₂ gas, which can cause pressure buildup in sealed containers. [5][15]* Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1][17] First Aid Measures:

  • Inhalation: Move the person to fresh air and seek immediate medical attention. [16]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [16]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [16]

Conclusion

Dimethyl 5-isocyanatoisophthalate stands out as a specialty chemical with significant potential. Its value is derived directly from its molecular structure: a highly reactive isocyanate group electronically activated by two ester groups that can also participate in subsequent chemical transformations. This design makes it an ideal candidate for creating advanced polymers with tailored properties and for serving as a versatile linker in complex organic synthesis. For researchers and developers, a thorough understanding of its reactivity and safe handling is paramount to unlocking its full potential in creating next-generation materials and therapeutics.

References

  • Title: Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Isocyanate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Relative reactivity's of various functional groups towards isocyanates Source: ResearchGate URL: [Link]

  • Title: Technical Insights into Isocyanate Reaction Pathways Source: Patsnap URL: [Link]

  • Title: Isocyanate-based multicomponent reactions Source: PMC - NIH URL: [Link]

  • Title: Dimethyl 5-isocyanatoisophthalate (C11H9NO5) Source: PubChemLite URL: [Link]

  • Title: Dimethyl 5-Cyanoisophthalate | CAS 23340-69-4 Source: AMERICAN ELEMENTS URL: [Link]

  • Title: Safety Data Sheet: Dimethyl isophthalate Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Dimethyl isophthalate | C10H10O4 | CID 15088 Source: PubChem URL: [Link]

  • Title: CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate Source: Google Patents URL
  • Title: Synthesis of isophthalates from methyl coumalate Source: Semantic Scholar URL: [Link]

  • Title: CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry Source: University of Wisconsin-Madison URL: [Link]

  • Title: The spectral data below are presented in a manner similar to what you would find in a chemistry research journal. Source: Pearson URL: [Link]

  • Title: Identifying Unknown from IR, NMR, and Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]

  • Title: Dimethyl 5-hydroxyisophthalate Source: SIELC Technologies URL: [Link]

  • Title: 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester Source: NIST WebBook URL: [Link]

  • Title: Supporting Information Enhancing the Hydrostability and Processability of Metal–Organic Polyhedra Source: The Royal Society of Chemistry URL: [Link]

  • Title: Cross-Linking Agents Source: Chimica Lombarda URL: [Link]

  • Title: CROSSLINKING AGENTS Source: Stort Group URL: [Link]

  • Title: CROSSLINKING WITH MALONATE BLOCKED ISOCYANATES AND WITH MELAMINE RESINS Source: Werner Blank URL: [Link]

  • Title: EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters Source: Google Patents URL
  • Title: Multifunctional isocyanate monomer for UV curable applications Source: RadTech 2020 URL: [Link]

  • Title: Dimethyl 5-nitroisophthalate Source: PMC - NIH URL: [Link]

  • Title: Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review Source: MDPI URL: [Link]

  • Title: CROSSLINKERS Source: MAFLON S.p.A URL: [Link]

Sources

Exploratory

Predictive and Empirical Characterization of Novel Molecular Entities: A Preformulation Whitepaper

Model Compound: CAS 55544-44-0 Executive Summary In early-stage drug discovery, application scientists are frequently tasked with characterizing Novel Molecular Entities (NMEs) that lack established literature or formal...

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Author: BenchChem Technical Support Team. Date: April 2026

Model Compound: CAS 55544-44-0

Executive Summary

In early-stage drug discovery, application scientists are frequently tasked with characterizing Novel Molecular Entities (NMEs) that lack established literature or formal registry data. For the purpose of this in-depth technical guide, we utilize CAS 55544-44-0 as a representative, unassigned model compound to demonstrate the gold-standard analytical pipeline for physicochemical characterization. Early optimization of the solid-state phase and physicochemical profiling directly correlates to oral absorption and downstream formulation success[1]. This whitepaper outlines a self-validating methodological framework to empirically determine the physical and chemical properties of such novel entities, ensuring robust data for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling[2].

The Causality of Early Characterization

Before a compound can be formulated into a viable drug product, its fundamental nature must be understood. We do not measure solubility and lipophilicity merely to fill out a data sheet; we measure them because these parameters dictate the biological fate of the molecule.

The causality here is fundamental: Solid-state crystallinity dictates thermodynamic solubility; solubility and pKa dictate the dissolution rate in the gastrointestinal tract; and lipophilicity (LogP/LogD) dictates the ability of the dissolved molecule to permeate lipid bilayers. By mapping these properties early, we prevent late-stage formulation failures and optimize the compound's Biopharmaceutics Classification System (BCS) trajectory.

Workflow A Solid-State Analysis B Solution-State Profiling A->B Informs Solvents C Permeability Assessment B->C Dictates Absorption D Forced Degradation C->D Guides Formulation

Fig 1. Sequential physicochemical characterization workflow for novel entities.

Solution-State Dynamics: Lipophilicity and pKa

While computational models (cLogP) are useful for initial screening, they rely on fragment-based additivity. If CAS 55544-44-0 contains a novel stereochemical conformation or an intramolecular hydrogen bond not represented in the computational training set, cLogP will deviate significantly from the true thermodynamic partitioning. Therefore, empirical measurement is mandatory. The shake-flask method remains the gold standard for the direct experimental determination of lipophilicity[3].

Protocol 1: Self-Validating Shake-Flask Method for LogP

Several procedures based on the shake-flask method have been optimized to require minimal drug amounts while maintaining high accuracy[4].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Causality: This prevents volume shifts during the actual partitioning experiment, which would artificially skew concentration calculations.

  • Sample Preparation: Dissolve CAS 55544-44-0 in the mutually saturated aqueous phase at a concentration of 100 µg/mL.

  • Partitioning: Add equal volumes of the spiked aqueous phase and saturated n-octanol into a borosilicate glass vial. Shake at 100 RPM for 60 minutes at exactly 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 RPM for 15 minutes to break any micro-emulsions formed at the interface.

  • Quantification & Self-Validation: Quantify the API in both phases using LC-UV.

    • Self-Validating Mechanism: Calculate the mass balance ( Mtotal​=Maq​+Moct​ ). If the total recovery is < 95%, the assay flags itself for interfacial aggregation or glass adsorption, invalidating the run and prompting the use of a slow-stirring method instead[3].

BCSLogic Sol Aqueous Solubility (pH 1.2 - 6.8) PermH Intestinal Permeability Sol->PermH High PermL Intestinal Permeability Sol->PermL Low BCS1 Class I High Sol / High Perm PermH->BCS1 High BCS3 Class III High Sol / Low Perm PermH->BCS3 Low BCS2 Class II Low Sol / High Perm PermL->BCS2 High BCS4 Class IV Low Sol / Low Perm PermL->BCS4 Low

Fig 2. Biopharmaceutics Classification System (BCS) decision logic tree.

Solid-State Profiling: Thermal Dynamics

Understanding the solid-state behavior of CAS 55544-44-0 is critical. Polymorphism can drastically alter a drug's intrinsic solubility.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Prep: Accurately weigh 2–5 mg of CAS 55544-44-0 into an aluminum pan and crimp it with a pinhole lid to allow volatile release.

  • Thermal Cycling: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Cooling & Re-heating (Self-Validation): Rapidly quench-cool the sample back to 25 °C, then perform a second heating cycle.

    • Self-Validating Mechanism: If the sharp endothermic melting peak ( Tm​ ) observed in the first cycle disappears and is replaced by a glass transition ( Tg​ ) in the second cycle, the system confirms that the initial melt resulted in amorphization. This validates the thermal lability and polymorphic baseline of the compound without requiring immediate orthogonal X-Ray Powder Diffraction (XRPD).

Stability Profiling: Forced Degradation

Excipient compatibility depends entirely on the API's degradation pathways. If CAS 55544-44-0 undergoes rapid base-catalyzed hydrolysis, formulation scientists must avoid alkaline excipients (e.g., magnesium stearate) and utilize acidic microenvironmental pH modifiers. Forced degradation studies, as outlined by ICH Q1A(R2), involve subjecting the API to exaggerated environmental conditions to elucidate these chemical breakdown pathways[5][6].

Protocol 3: Stability-Indicating Assay Development
  • Sample Preparation: Prepare 1 mg/mL solutions of CAS 55544-44-0 in chemically inert co-solvents.

  • Stress Application: Subject aliquots to the ICH Q1A(R2) conditions (see Table 2). The goal is to achieve 5% to 20% degradation[5].

  • Quenching: Neutralize acid/base samples immediately after the designated time point to halt degradation kinetics.

  • Chromatographic Analysis & Self-Validation: Analyze using LC-MS/MS coupled with a Photodiode Array (PDA) detector.

    • Self-Validating Mechanism: Perform a peak purity analysis (peak angle < peak threshold) on the parent compound peak. If the peak is not spectrally pure, a degradant is co-eluting. The chromatographic gradient must be adjusted until peak purity is confirmed before the method can be officially deemed "stability-indicating"[6].

Quantitative Data Synthesis

To provide a clear preformulation profile, all empirical data generated for the model compound CAS 55544-44-0 must be synthesized into actionable matrices.

Table 1: Target Physicochemical Parameters (Model Data)

ParameterAnalytical MethodResult (CAS 55544-44-0)Drug Development Implication
Melting Point ( Tm​ ) DSC142.5 °CGood solid-state stability; suitable for standard tableting.
LogP (Lipophilicity) Shake-Flask (LC-UV)3.2 ± 0.1Optimal for oral absorption; slight risk of tissue accumulation.
pKa (Ionization) Potentiometric Titration6.8 (Basic)Ionized in stomach (pH 1.2), neutral in intestine (pH 6.8).
Intrinsic Solubility Kinetic LC-UV15 µg/mLBCS Class II candidate; requires solubility enhancement.

Table 2: Forced Degradation Matrix (ICH Q1A Guidelines)

StressorReagent / ConditionTime / TempObserved DegradationPrimary Pathway Identified
Acidic 0.1 N HCl24h @ 60°C12.4%Hydrolysis of amide bond
Basic 0.1 N NaOH24h @ 60°C18.7%Base-catalyzed hydrolysis
Oxidative 3% H2​O2​ 24h @ 25°C4.2%N-oxide formation
Thermal Solid State7 days @ 80°C< 1.0%Highly thermally stable
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs2.1%Minor photo-oxidation

Sources

Foundational

Dimethyl 5-Isocyanatoisophthalate: Comprehensive Analysis of Molecular Properties, Mass Spectrometry, and Synthetic Applications

Executive Summary In the landscape of advanced organic synthesis and drug development, dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1) serves as a highly versatile bifunctional building block[1][2]. Featuring a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1) serves as a highly versatile bifunctional building block[1][2]. Featuring a highly electrophilic isocyanate group coupled with two methyl ester-protected carboxylic acids, this synthon is instrumental in generating asymmetric urea linkages and complex dendrimeric pharmacophores[3][4]. This technical guide elucidates the exact mass characteristics, physicochemical properties, and field-proven protocols for handling and utilizing this compound in high-resolution analytical and synthetic workflows.

Core Physicochemical & Analytical Properties

For researchers conducting High-Resolution Mass Spectrometry (HRMS) and elemental analysis, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for molecular formula verification (<5 ppm error threshold).

The table below consolidates the validated quantitative data for dimethyl 5-isocyanatoisophthalate[2][5][6]:

PropertyQuantitative ValueAnalytical Significance
Chemical Name Dimethyl 5-isocyanatoisophthalateIUPAC standard nomenclature
CAS Number 46828-05-1Primary registry identifier
Molecular Formula C₁₁H₉NO₅Essential for isotopic pattern modeling
Molecular Weight 235.19 g/mol Used for stoichiometric molar calculations
Monoisotopic Exact Mass 235.04807 DaTarget mass for HRMS identification
Calculated [M+H]⁺ 236.05535 m/zPrimary ESI+ adduct
Calculated [M+Na]⁺ 258.03784 m/zSecondary ESI+ adduct (Trace sodium)

Structural and Mechanistic Insights

The utility of dimethyl 5-isocyanatoisophthalate stems from the orthogonal reactivity of its functional groups. The causality behind its selection in drug discovery—such as in the synthesis of tetrapodal tryptophan derivatives acting as Enterovirus A71 (EV-A71) entry inhibitors—lies in the isocyanate moiety's susceptibility to nucleophilic attack[3][4].

Mechanistic Causality: The carbon atom of the isocyanate (-N=C=O) group is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, further exacerbated by the electron-withdrawing isophthalate ring. Consequently, it reacts spontaneously with primary and secondary amines to form highly stable urea linkages without the need for coupling reagents (like HATU or EDC)[3]. The remaining dimethyl esters can subsequently undergo controlled saponification (using LiOH) to yield water-soluble, active dicarboxylic acid pharmacophores[3][4].

Reactivity A Dimethyl 5-isocyanatoisophthalate (Electrophile) C Nucleophilic Addition (No Catalyst Required) A->C B Primary Amine (Nucleophile) B->C D Asymmetric Urea (Stable Linkage) C->D  Urea Formation E FTIR Validation (Loss of 2270 cm⁻¹ NCO band) D->E  In-process Control

Reactivity pathway of dimethyl 5-isocyanatoisophthalate forming urea with FTIR validation steps.

Validated Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS) Characterization

Expertise & Experience Insight: A common pitfall in MS characterization of isocyanates is the use of protic solvents (e.g., Methanol or Ethanol) during sample preparation. Isocyanates undergo rapid solvolysis in methanol to form methyl carbamates (yielding a +32 Da mass shift). To capture the true exact mass (235.04807 Da)[6][7], the sample must be prepared in a strictly aprotic solvent.

Self-Validating Workflow:

  • Sample Preparation: Dissolve 1 mg of dimethyl 5-isocyanatoisophthalate in 1 mL of anhydrous, MS-grade Acetonitrile (MeCN) to create a 1 mg/mL stock. Dilute to 1 µg/mL using MeCN.

  • Ionization: Inject into an Electrospray Ionization (ESI) source operating in positive ion mode (ESI+).

  • Acquisition: Utilize a Quadrupole Time-of-Flight (Q-TOF) analyzer calibrated to <2 ppm mass accuracy[3].

  • Validation Check: Extract the ion chromatogram for m/z 236.0554. The protocol is self-validating: if a peak appears at m/z 268.081 (indicating methanol addition), the operator immediately knows the solvent integrity was compromised. The correct spectrum must show the intact [M+H]⁺ and the corresponding C₁₁H₉NO₅ isotopic envelope.

HRMS_Workflow S1 Sample Prep (Dry MeCN, Aprotic) S2 ESI+ Ionization (Soft Ionization) S1->S2 S3 Q-TOF Mass Analyzer (High Mass Accuracy) S2->S3 S4 Data Processing (m/z 236.0554 [M+H]+) S3->S4

Aprotic ESI-HRMS workflow to prevent solvolysis during exact mass characterization.

Protocol B: Catalyst-Free Synthesis of Urea-Linked Pharmacophores

This protocol outlines the coupling of dimethyl 5-isocyanatoisophthalate with an amine-functionalized scaffold (e.g., a tryptophan derivative) to generate antiviral entry inhibitors[3][4].

Self-Validating Workflow:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere to exclude ambient moisture, which would otherwise hydrolyze the isocyanate to an amine (and subsequently form a symmetric urea byproduct).

  • Reaction: Dissolve the primary amine scaffold (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add2 (1.1 equiv) dropwise at room temperature[2][3].

  • Agitation & Causality: Stir the mixture at 30 °C for 4 hours. No base (like DIPEA) is strictly required if the amine is free-based, as the isocyanate addition is perfectly atom-economical and generates no acidic byproducts[4].

  • In-Process Validation: Take a 10 µL aliquot and perform Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The system validates its own completion: the intense, sharp asymmetric stretch of the -N=C=O group at ~2270 cm⁻¹ will completely disappear when the limiting reagent is consumed.

  • Isolation: Precipitate the resulting asymmetric urea by adding the DMF solution dropwise into rapidly stirring ice-cold water. Filter and dry under high vacuum.

References

  • Title: Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Explore - PubChemLite - Bi Source: University of Luxembourg (uni.lu) URL: [Link]

  • Title: Insertion of an Amphipathic Linker in a Tetrapodal Tryptophan Derivative Leads to a Novel and Highly Potent Entry Inhibitor of Enterovirus A71 Clinical Isolates Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Morphology of Dimethyl 5-isocyanatoisophthalate: A Predictive and Methodological Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Dimethyl 5-isocyanatoisophthalate is a molecule of significant interest in synthetic chemistry, serving as a versatile building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-isocyanatoisophthalate is a molecule of significant interest in synthetic chemistry, serving as a versatile building block for the creation of novel polymers and pharmaceutical compounds. Its utility is intrinsically linked to its three-dimensional structure and solid-state packing, which dictate its reactivity, solubility, and bioavailability. This guide addresses a critical knowledge gap in the scientific literature: the absence of a published crystal structure for this compound. In lieu of direct experimental data, this document provides a comprehensive, predictive analysis of its potential crystal structure and morphology, grounded in the crystallographic data of closely related analogues. Furthermore, it serves as a detailed procedural manual for researchers, outlining the necessary steps to synthesize, crystallize, and definitively characterize this compound.

Introduction: The Significance of Solid-State Structure

The spatial arrangement of molecules in a crystal lattice, or crystal structure, is a fundamental property that governs the macroscopic characteristics of a material. For active pharmaceutical ingredients (APIs) and synthetic intermediates like Dimethyl 5-isocyanatoisophthalate, understanding the crystal structure is paramount. It influences critical parameters such as melting point, dissolution rate, and stability. The external crystal shape, or morphology, further impacts processability, for instance, in powder flow and tablet formulation. While the crystal structure of Dimethyl 5-isocyanatoisophthalate has not yet been reported, we can infer its likely characteristics and provide a roadmap for its experimental determination.

Predicted Crystal Engineering of Dimethyl 5-isocyanatoisophthalate

Based on the known crystal structures of several 5-substituted dimethyl isophthalate derivatives, we can hypothesize the key intermolecular interactions that will likely govern the crystal packing of Dimethyl 5-isocyanatoisophthalate. The molecule possesses several functional groups capable of engaging in non-covalent interactions: the two methyl ester groups and the highly reactive isocyanate group.

The crystal structures of related compounds such as dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate reveal the importance of C—H⋯O hydrogen bonds and, in some cases, π–π stacking interactions in their supramolecular assembly.[1] In dimethyl 5-iodoisophthalate, the molecules are organized into a three-dimensional network stabilized by C—H⋯O and I⋯O interactions.[1] Similarly, the crystal packing of a hydrazone derivative of dimethyl isophthalate is dominated by N—H⋯O hydrogen bonds, forming ribbons that are further linked by van der Waals forces.[2]

For Dimethyl 5-isocyanatoisophthalate, we can predict the following:

  • Dominant Interactions: The isocyanate group, with its electronegative oxygen and nitrogen atoms, is a strong candidate for participating in hydrogen bonding, likely with aromatic C-H donors. The carbonyl oxygens of the methyl ester groups are also expected to be primary hydrogen bond acceptors.

  • Molecular Conformation: The methyl carboxylate groups may be twisted relative to the benzene ring, a common feature in related structures to alleviate steric strain.[1]

  • Potential for Polymorphism: The presence of multiple functional groups capable of forming various intermolecular interactions suggests that Dimethyl 5-isocyanatoisophthalate may exhibit polymorphism, where different crystal packing arrangements can be accessed under varying crystallization conditions.

A comparative summary of the crystallographic data for related compounds is presented in Table 1.

Compound NameSpace GroupKey Intermolecular InteractionsReference
Dimethyl 5-iodoisophthalatePna2₁C—H⋯O, I⋯O[1]
Dimethyl 5-ethynylisophthalatePnmaC—H⋯O, π–π stacking[1]
Dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate hydrateN—H⋯O, van der Waals, C—H⋯π[2]
Diethyl 5-(2-cyanophenoxy)isophthalateP2₁/cC—H⋯O[3][4]

Table 1: Crystallographic Data for 5-Substituted Isophthalate Derivatives.

Experimental Determination of Crystal Structure and Morphology

To move from prediction to definitive characterization, a systematic experimental approach is required. The following sections detail the necessary protocols.

Synthesis of Dimethyl 5-isocyanatoisophthalate

The synthesis of Dimethyl 5-isocyanatoisophthalate can be achieved from its amino precursor, Dimethyl 5-aminoisophthalate, which is commercially available.[5] The conversion of an amine to an isocyanate is a standard transformation, often accomplished through phosgenation or the use of a phosgene equivalent.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve Dimethyl 5-aminoisophthalate in a suitable anhydrous solvent (e.g., toluene or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).

  • Phosgenation: Introduce a phosgene source (e.g., triphosgene) to the solution at a controlled temperature, typically 0 °C to room temperature. The reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove any by-products, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Dimethyl 5-isocyanatoisophthalate.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Experimental Protocol: Crystallization

  • Solvent Selection: The choice of solvent is critical. A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Based on the solubility of related compounds, a range of solvents of varying polarity should be screened, including ethanol, methanol, ethyl acetate, and dichloromethane.[6] Mixed solvent systems, such as ethanol/water, can also be effective.[6]

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[6]

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

The following diagram outlines the general workflow for crystallization and subsequent analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Characterization synthesis Synthesis of Dimethyl 5-isocyanatoisophthalate purification Purification (Recrystallization or Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_methods Crystallization (Slow Evaporation, etc.) solvent_screening->crystallization_methods scxrd Single-Crystal X-ray Diffraction (SCXRD) crystallization_methods->scxrd sem Scanning Electron Microscopy (SEM) crystallization_methods->sem

Figure 1: Experimental workflow for the synthesis, crystallization, and characterization of Dimethyl 5-isocyanatoisophthalate.

Crystal Structure Determination

Once suitable single crystals are obtained, their structure can be determined using Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: SCXRD Analysis

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit. The structural model is then refined to obtain the final, accurate crystal structure.

Morphology Characterization

The external morphology of the crystals can be visualized using Scanning Electron Microscopy (SEM).

Experimental Protocol: SEM Analysis

  • Sample Preparation: Crystals are mounted on an SEM stub using conductive adhesive tape and may be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

  • Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface to generate high-resolution images of the crystal faces and overall shape.

Computational Insights

In the absence of experimental data, computational methods can provide valuable predictions of crystal structure and morphology. Crystal structure prediction (CSP) algorithms can generate a landscape of energetically plausible crystal packing arrangements. Further computational analysis can predict the crystal morphology based on the calculated attachment energies of different crystal faces.

Conclusion

While the crystal structure of Dimethyl 5-isocyanatoisophthalate remains to be experimentally determined, a predictive analysis based on its chemical structure and the known structures of related compounds provides a strong foundation for future research. This guide has outlined the likely structural features of this important synthetic intermediate and has provided detailed, actionable protocols for its synthesis, crystallization, and definitive characterization. The elucidation of its solid-state structure will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of new materials and pharmaceuticals.

References

  • Crystal structure and Hirshfeld surface analysis of dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate 0.224-hydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Dimethyl 5-isocyanatoisophthalate. PubChem. [Link]

  • Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information. NextSDS. [Link]

  • Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. ResearchGate. [Link]

  • Dimethyl 5-nitroisophthalate. ResearchGate. [Link]

  • Method for synthesizing dimethyl isophthalate-5-sodium sulfonate.
  • Method for preparing sodium dimethyl isophthalate-5-sulfonate from high-concentration fuming sulfuric acid.
  • Molecular and crystal structure of 5,9-dimethyl-5H-pyrano[3,2-c:5,6-c′]bis[2,1-benzothiazin]-7(9H)-one 6,6,8,8-tetroxide dimethylformamide monosolvate. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of Dimethyl 5-isocyanatoisophthalate

Abstract Dimethyl 5-isocyanatoisophthalate, a molecule of significant interest in advanced materials and pharmaceutical development, possesses a unique electronic architecture defined by the interplay of an electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dimethyl 5-isocyanatoisophthalate, a molecule of significant interest in advanced materials and pharmaceutical development, possesses a unique electronic architecture defined by the interplay of an electrophilic isocyanate group and two electron-withdrawing methyl ester functionalities on an aromatic core. This guide provides a comprehensive exploration of the electronic properties of this compound, offering a predictive theoretical framework and detailing robust experimental and computational methodologies for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of functionalized aromatic compounds, enabling a deeper understanding of structure-property relationships and facilitating the rational design of novel materials and therapeutics.

Introduction: The Significance of a Multifunctional Aromatic Building Block

Dimethyl 5-isocyanatoisophthalate (DMII) is a bifunctional organic molecule featuring a central benzene ring substituted with a highly reactive isocyanate group and two methyl ester groups at the meta positions. This unique combination of functional groups imparts a distinct set of electronic characteristics that are pivotal to its utility in polymer chemistry and as a scaffold in medicinal chemistry.[1][2] The isocyanate group is a powerful electrophile, readily participating in nucleophilic addition reactions, a property extensively utilized in the synthesis of polyurethanes and other polymers.[3][4] Concurrently, the dimethyl isophthalate core provides a rigid aromatic platform, and the ester groups influence the overall electron density distribution of the ring system.

A thorough understanding of the electronic properties of DMII is paramount for predicting its reactivity, designing synthetic routes, and engineering materials with tailored characteristics. This guide will delve into the theoretical underpinnings of its electronic structure, propose robust experimental protocols for its empirical investigation, and outline computational methods for in-silico analysis.

Theoretical Framework: Predicting the Electronic Landscape of DMII

The electronic properties of Dimethyl 5-isocyanatoisophthalate are a composite of the individual contributions of its functional groups, modulated by their positions on the aromatic ring.

The Influence of Substituents on the Aromatic Core

The benzene ring of DMII is decorated with three substituents: one isocyanate group and two methyl ester groups. Both the isocyanate and the ester groups are generally considered electron-withdrawing.[5][6]

  • Isocyanate Group (-NCO): This group is strongly electron-withdrawing due to the high electronegativity of both nitrogen and oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.[7] The electrophilicity of the isocyanate carbon is a key feature of its reactivity.[8]

  • Methyl Ester Groups (-COOCH₃): These groups are also deactivating and meta-directing. The carbonyl group withdraws electron density from the ring through resonance and inductive effects.[9]

The presence of three electron-withdrawing groups on the benzene ring significantly lowers the electron density of the aromatic system, rendering it electron-deficient. This has profound implications for its reactivity and its interactions with other molecules.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition energies.[10][11][12]

For DMII, it is anticipated that:

  • The HOMO will likely be localized on the aromatic ring, with some contribution from the oxygen atoms of the ester groups.

  • The LUMO is expected to be predominantly centered on the isocyanate group and the carbonyl carbons of the ester groups, reflecting their electrophilic nature.[8]

A relatively large HOMO-LUMO gap is predicted due to the presence of multiple electron-withdrawing groups, suggesting high kinetic stability.

Experimental Characterization of Electronic Properties

To empirically validate the theoretical predictions and gain a quantitative understanding of DMII's electronic properties, a suite of spectroscopic and electrochemical techniques should be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of a molecule and estimating its HOMO and LUMO energy levels.[13][14]

  • Preparation of the Electrolyte Solution:

    • Dissolve a suitable supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dimethylformamide).[15]

  • Sample Preparation:

    • Prepare a 1-5 mM solution of Dimethyl 5-isocyanatoisophthalate in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[16]

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Perform the cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events. A typical starting range could be from -2.0 V to +2.0 V vs. the reference electrode.

    • Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ).

    • Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:[13]

      • E(HOMO) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -[EᵣₑᏧ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

    • The HOMO-LUMO gap can then be calculated as the difference between these two values.

Table 1: Predicted and Experimental Electrochemical Data for DMII Note: The "Predicted" values are qualitative estimations based on the electronic nature of the substituents. The "Experimental" columns are placeholders for data to be obtained following the described protocol.

ParameterPredicted NatureExperimental Value (V vs. Fc/Fc⁺)
Oxidation Potential (Eₒₓ)High (difficult to oxidize)To be determined
Reduction Potential (EᵣₑᏧ)Low (relatively easy to reduce)To be determined
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λₘₐₓ) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.[17][18]

  • Sample Preparation:

    • Prepare a dilute solution of Dimethyl 5-isocyanatoisophthalate in a UV-transparent solvent (e.g., acetonitrile, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

  • Spectral Acquisition:

    • Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • The optical band gap (E₉) can be estimated from the onset of the absorption edge using the Tauc plot method.

For aromatic compounds with electron-withdrawing groups, the primary π → π* transitions are expected to be observed.[17] The presence of multiple chromophores (the aromatic ring and the carbonyl groups) may result in a complex spectrum.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[19][20][21]

DFT Calculation Protocol
  • Geometry Optimization:

    • The molecular geometry of Dimethyl 5-isocyanatoisophthalate should be optimized using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set.[22] This ensures that the calculations are performed on the lowest energy conformation of the molecule.

  • Electronic Property Calculations:

    • Perform single-point energy calculations on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

    • Generate molecular orbital plots to visualize the spatial distribution of the HOMO and LUMO.

    • Calculate the electrostatic potential map to identify regions of high and low electron density, providing insights into the molecule's reactivity.

  • Simulation of UV-Vis Spectra:

    • Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum.[9] This allows for the prediction of excitation energies and oscillator strengths, which can be compared with experimental UV-Vis data.

Table 2: Calculated Electronic Properties of DMII from DFT Note: These are representative values that would be obtained from the described computational protocol.

PropertyCalculated Value
HOMO Energye.g., -7.5 eV
LUMO Energye.g., -2.0 eV
HOMO-LUMO Gape.g., 5.5 eV
Dipole MomentTo be calculated

Visualization of Molecular Orbitals and Workflow

Visual representations are crucial for understanding the complex electronic landscape of Dimethyl 5-isocyanatoisophthalate.

HOMO_LUMO_DMII cluster_molecule Dimethyl 5-isocyanatoisophthalate cluster_orbitals Frontier Molecular Orbitals mol C₁₁H₉NO₅ HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Aromatic Ring LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on NCO and COOCH₃ groups HOMO->LUMO HOMO-LUMO Gap (Electronic Excitation)

Caption: Predicted localization of HOMO and LUMO in DMII.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_electrochemistry Electrochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling start Synthesis of DMII purify Purification start->purify cv Cyclic Voltammetry purify->cv uv_vis UV-Vis Spectroscopy purify->uv_vis dft DFT Calculations purify->dft homo_lumo Determine HOMO/LUMO Energies cv->homo_lumo band_gap Determine Optical Band Gap uv_vis->band_gap mo_plots Generate MO Plots & ESP Maps dft->mo_plots td_dft TD-DFT for UV-Vis Simulation dft->td_dft

Caption: Integrated workflow for characterizing DMII's electronic properties.

Applications and Future Directions

The electronic properties of Dimethyl 5-isocyanatoisophthalate are directly linked to its performance in various applications.

  • Polymer Science: The electron-deficient nature of the aromatic ring and the high reactivity of the isocyanate group make DMII an excellent monomer for the synthesis of high-performance polymers. The electronic properties will influence the polymerization kinetics and the thermal and mechanical properties of the resulting polyurethanes or polyamides.[3][23]

  • Medicinal Chemistry: As a molecular scaffold, the electronic features of DMII can be exploited to design molecules with specific biological activities. The electron-poor aromatic ring can participate in π-stacking interactions, and the isocyanate group can be used as a reactive handle for covalent modification of biological targets.[19]

Future research should focus on the experimental validation of the predicted electronic properties outlined in this guide. Furthermore, systematic studies on how modifications to the ester groups (e.g., changing the alkyl chain length) or the introduction of other substituents on the aromatic ring can be used to fine-tune the electronic properties will be crucial for the development of next-generation materials and therapeutics based on the isocyanato-isophthalate core.

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of Dimethyl 5-isocyanatoisophthalate. By integrating theoretical predictions with detailed protocols for experimental and computational analysis, we have established a robust framework for the in-depth characterization of this important bifunctional molecule. The insights gained from such studies will undoubtedly accelerate innovation in the fields of materials science and drug discovery.

References

  • Chemical Reactions of the Isocyanates. (2026, February 9). [Source details not fully available]
  • Isocyanate-based multicomponent reactions. (2024, December 12). RSC Advances.
  • Multi-scale modeling of electronic spectra of three aromatic amino acids: importance of conformational averaging and explicit solute–solvent interactions. RSC Publishing.
  • Understanding the electrophilicity of the isocyan
  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017, November 3).
  • CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC.
  • A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur.
  • Experimental characterization and computational modeling of rate-dependent phase changes in aromatic donor-acceptor columnar assemblies. Denison Digital Commons.
  • From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. (2024, September 19).
  • Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calcul
  • UV-Vis Spectroscopy. [Source details not fully available]
  • The Electronic Spectra of Aromatic Molecules I: Benzenoid Hydrocarbons.
  • Relative reactivity's of various functional groups towards isocyanates.
  • How to make the experimental set up to get a CV of an organic molecule in organic solvent? (2016, November 22).
  • Fast and accurate prediction of the regioselectivity of electrophilic arom
  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2016, May 13).
  • Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT.
  • Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology.
  • Electron Transmission through Aromatic Molecules. (2006, July 4).
  • Substituent Effects in Aromatic and Heterocyclic Compounds as Revealed by Ultraviolet Photoelectron, Electronic Absorption, and Overtone Vibr
  • Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine.
  • 1.2.
  • Reactions of Aromatic Bifunctional Molecules on Silicon Surfaces: Nitrosobenzene and Nitrobenzene. (2009, March 31).
  • Functional Aromatic Polyamides. (2017, September 5). MDPI.
  • Role of Terminal Groups in Aromatic Molecules on the Growth of Al2O3- Based Hybrid M
  • Aromatic Chemistry: Properties and Applic
  • Helical Electronic Transitions of Spiroconjug
  • Electrochromism of 5-substituted isophthalate derivatives (with the computed coordinates in the CIE chromaticity diagram).
  • Electrophilic Aromatic Substitution: Product Prediction. (2011, October 4). YouTube.
  • UV-Vis Spectrum of Isophthalic acid. SIELC Technologies.
  • A Predictive Tool for Electrophilic Aromatic Substitutions Using Machine Learning. (2018, October 18).
  • Role of terminal groups in aromatic molecules on the growth of Al2O3-based hybrid materials. Dalton Transactions (RSC Publishing).
  • Design of Novel Functional Materials Using Reactions of Quinones with Aromatic Amines. (2024, July 17). [Source details not fully available]
  • DFT calculations of the postulated mechanism of the isocyanate generation.
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Isocyanate-Based Polymers.
  • Magnetic Solid-Phase Extraction of Phthalate Esters from Environmental Water Samples using Fibrous Phenyl-functionalized Fe3O4@S. (2020, December 27). [Source details not fully available]
  • Synthesis of Functionalized Aliphatic Acid Esters via the Generation of Alkyl Radicals from Silylperoxyacetals. (2021, September 1). PubMed.
  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. (2025, October 12). [Source details not fully available]
  • A Comparative Spectroscopic Guide to Phthalic Acid and Its Deriv
  • Connectivity-Rewired Construction of Hydrogen-Bonded Azo-Macrocycles Enables Photoswitchable Recognition of Lithium Ions. (2026, March 26). MDPI.
  • Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. (2025, January 16).
  • The Role of Isocyanates in Modern Pharmaceuticals. (2025, July 10).
  • Best Practice DFT Protocols for Basic Molecular Comput
  • Innovations in isocyanate synthesis for a sustainable future. (2024, November 11). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and curing studies of blocked isocyan
  • Implementation and Performance of DFT-D with Respect to Basis Set and Functional for Study of Dispersion Interactions in Nanoscale Arom
  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024, October 29). MDPI.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Functionalized Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Harnessing the Reactivity of Isocyanates for Advanced Metal-Organic Frameworks: A Guide to Synthesis and Functionalization I. Introduction: Beyond Conventio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Harnessing the Reactivity of Isocyanates for Advanced Metal-Organic Frameworks: A Guide to Synthesis and Functionalization

I. Introduction: Beyond Conventional MOFs

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline, porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery.[1][2] The ability to tune their structure and function through the judicious selection of metal nodes and organic linkers is a key attribute.[1] This guide delves into the strategic use of isocyanate chemistry to create highly functionalized MOFs. While the direct synthesis of MOFs from isocyanate-containing linkers presents significant challenges due to the high reactivity of the isocyanate group, this document outlines two robust pathways to achieve isocyanate-derived functionality within a MOF architecture: (1) Post-Synthetic Modification (PSM) of an amine-bearing MOF and (2) a de novo synthesis approach utilizing a tricarboxylic acid linker derived from Dimethyl 5-isocyanatoisophthalate.

The primary focus will be on the PSM approach, a well-documented and reliable method for introducing complex functionalities.[3][4] The de novo strategy will be presented as a more exploratory but potentially powerful route to novel materials.

II. Strategic Pathways to Isocyanate-Functionalized MOFs

The core challenge in utilizing isocyanate linkers for direct MOF synthesis lies in the propensity of the isocyanate group to react with solvents or even the metal precursors under typical solvothermal conditions. To circumvent this, we present two scientifically grounded strategies.

Strategy 1: Post-Synthetic Modification (PSM) - A Reliable Pathway

This approach involves the synthesis of a MOF with reactive amine groups, which are then converted to urea functionalities through reaction with an isocyanate.[3][5] This method offers high predictability and leverages well-established MOF platforms.

PSM_Workflow cluster_precursor Precursor Synthesis cluster_mof_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization Amine_Linker Amine-Functionalized Linker (e.g., 2-aminoterephthalic acid) Solvothermal_Synthesis Solvothermal Synthesis Amine_Linker->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Solvothermal_Synthesis Amine_MOF Amine-Functionalized MOF (e.g., IRMOF-3) Solvothermal_Synthesis->Amine_MOF PSM_Reaction PSM Reaction Amine_MOF->PSM_Reaction Isocyanate Isocyanate Reagent Isocyanate->PSM_Reaction Functionalized_MOF Urea-Functionalized MOF PSM_Reaction->Functionalized_MOF Characterization Structural & Functional Analysis Functionalized_MOF->Characterization DeNovo_Workflow cluster_linker_synthesis Linker Synthesis cluster_mof_synthesis MOF Synthesis cluster_characterization Characterization Start_Material Dimethyl 5-isocyanatoisophthalate Hydrolysis Hydrolysis Start_Material->Hydrolysis Tricarboxylic_Linker 5-(carboxyformamido)isophthalic acid Hydrolysis->Tricarboxylic_Linker Solvothermal_Synthesis Solvothermal Synthesis Tricarboxylic_Linker->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Solvothermal_Synthesis Functionalized_MOF Functionalized MOF Solvothermal_Synthesis->Functionalized_MOF Characterization Structural & Functional Analysis Functionalized_MOF->Characterization

Sources

Application

Application Notes and Protocols: Dimethyl 5-isocyanatoisophthalate as a Crosslinking Agent in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of Dimethyl 5-isocyanatoisophthalate (DMII) as a crosslinking agent in polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of Dimethyl 5-isocyanatoisophthalate (DMII) as a crosslinking agent in polymer chemistry. While specific literature on DMII is limited, this guide synthesizes fundamental principles of isocyanate chemistry to provide a robust framework for its use. It covers the chemical properties of DMII, the mechanism of crosslinking, and detailed protocols for forming polyurethane networks. Furthermore, it outlines essential characterization techniques to evaluate the properties of the resulting crosslinked polymers. This guide is intended to empower researchers to explore the potential of DMII in the development of novel polymeric materials for various applications, including in the biomedical and drug development fields.

Introduction to Dimethyl 5-isocyanatoisophthalate (DMII)

Dimethyl 5-isocyanatoisophthalate (DMII) is an aromatic isocyanate functionalized with two methyl ester groups. Its unique structure offers the potential for creating highly crosslinked polymer networks with tailored properties. The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly hydroxyl (-OH) and amine (-NH2) groups, forming stable urethane and urea linkages, respectively. The presence of the isophthalate backbone can impart rigidity and thermal stability to the resulting polymer, while the methyl ester groups may offer sites for post-crosslinking modification or influence the polarity and solubility of the crosslinked material.

Chemical and Physical Properties

A summary of the key properties of Dimethyl 5-isocyanatoisophthalate is presented in Table 1.

PropertyValueReference
CAS Number 46828-05-1[1][2]
Molecular Formula C11H9NO5[1][2]
Molecular Weight 235.19 g/mol [1]
Appearance Solid
Purity ≥98% (typical)[1]
Safety and Handling

Dimethyl 5-isocyanatoisophthalate is classified as an acute toxicant and a skin and eye irritant[2]. As with all isocyanates, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Mechanism of Crosslinking

The primary crosslinking mechanism of DMII involves the reaction of its isocyanate group with functional groups on polymer chains, most commonly hydroxyl groups to form polyurethane networks.

Reaction with Hydroxyl Groups (Polyols)

The fundamental reaction is the nucleophilic addition of a hydroxyl group to the electrophilic carbon of the isocyanate group. This reaction forms a stable urethane linkage.

G A 1. Dissolve Polyester Polyol B 2. Add DMII Solution A->B C 3. Add Catalyst B->C D 4. Mix and Degas C->D E 5. Cast into Mold D->E F 6. Cure E->F G 7. Post-Cure F->G H 8. Characterization G->H

Caption: Polyurethane film preparation workflow.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Dry the polyester polyol under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water.

    • Ensure all solvents are anhydrous.

    • Prepare a stock solution of the catalyst in the chosen anhydrous solvent.

  • Reaction Setup:

    • Set up a clean, dry reaction vessel under a nitrogen or argon atmosphere.

    • Dissolve the dried polyester polyol in the anhydrous solvent to a desired concentration (e.g., 20% w/v). Stir until fully dissolved.

  • Crosslinking Reaction:

    • In a separate flask, dissolve the required amount of DMII in the anhydrous solvent. The amount of DMII should be calculated based on the desired isocyanate to hydroxyl (NCO:OH) molar ratio. A common starting point is a 1:1 ratio.

    • Slowly add the DMII solution to the stirred polyester polyol solution at room temperature.

    • Allow the mixture to stir for 15-30 minutes to ensure homogeneity.

    • Add the catalyst solution dropwise to the reaction mixture. The concentration of the catalyst will depend on the chosen catalyst and desired reaction rate, but a typical starting concentration is 0.1-0.5 wt% based on the total solids content.

  • Curing:

    • After catalyst addition, the viscosity of the solution will begin to increase.

    • Pour the reaction mixture into a pre-heated mold (e.g., a Teflon-coated dish).

    • Place the mold in an oven at a set temperature for curing. The curing temperature and time will depend on the reactivity of the polyol and the catalyst used. A typical starting point is 60-80 °C for 2-4 hours.

  • Post-Curing and Characterization:

    • After the initial curing, the crosslinked polymer film can be removed from the mold.

    • For complete reaction, a post-curing step at a higher temperature (e.g., 100-120 °C) for several hours may be necessary.

    • The resulting crosslinked polymer can then be subjected to various characterization techniques as described in the following section.

Table 2: Example Reaction Parameters (Starting Point)

ParameterValue
Polyester Polyol Hydroxyl equivalent weight: 500 g/eq
DMII Molar equivalent to polyol hydroxyl groups
Solvent Anhydrous DMF
Catalyst DBTDL (0.2 wt%)
Curing Temperature 70 °C
Curing Time 3 hours
Post-Curing 110 °C for 2 hours

Characterization of Crosslinked Polymers

A thorough characterization of the crosslinked polymer is essential to understand its structure-property relationships.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool to monitor the progress of the crosslinking reaction. The disappearance of the strong isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹) and N-H stretching (around 3300 cm⁻¹) confirm the formation of urethane linkages.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg compared to the un-crosslinked polymer is indicative of the formation of a crosslinked network.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer. The degradation temperature of the crosslinked polymer can be compared to the starting materials.

Mechanical Testing
  • Tensile Testing: Tensile testing of the crosslinked polymer films provides information on their mechanical properties, such as tensile strength, Young's modulus, and elongation at break. These properties are directly related to the crosslink density.

  • Dynamic Mechanical Analysis (DMA): DMA is a powerful technique to study the viscoelastic properties of the crosslinked polymer as a function of temperature. It can provide a more accurate determination of the Tg and information about the storage modulus, loss modulus, and tan delta.

Swelling Studies
  • Solvent Swelling: The degree of crosslinking can be estimated by measuring the swelling of the polymer in a good solvent. A lower degree of swelling indicates a higher crosslink density. The equilibrium swelling ratio can be used to calculate the average molecular weight between crosslinks.

Potential Applications

The unique structure of DMII suggests its potential use in a variety of applications where tailored polymer properties are required:

  • Biomedical Materials: The formation of stable polyurethane networks makes DMII a candidate for creating biocompatible materials for tissue engineering scaffolds, hydrogels, and drug delivery vehicles. The ester groups could potentially be designed for hydrolytic degradation in controlled drug release applications.

  • Coatings and Adhesives: The rigidity imparted by the isophthalate ring could lead to the development of hard, scratch-resistant coatings. The strong urethane bonds would contribute to excellent adhesion to various substrates.

  • High-Performance Elastomers: By carefully selecting the polyol backbone, it may be possible to create elastomers with enhanced thermal stability and mechanical properties.

Conclusion

Dimethyl 5-isocyanatoisophthalate presents an interesting, though currently under-documented, option for the crosslinking of polymers. This guide provides a foundational understanding and practical starting points for researchers to explore its utility. Through systematic optimization of the reaction conditions and comprehensive characterization of the resulting materials, the full potential of DMII as a versatile crosslinking agent can be realized.

References

  • NextSDS. Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information. [Link]

Sources

Method

Protocol for reacting Dimethyl 5-isocyanatoisophthalate with polyethylene glycol

Application Note & Protocol Synthesis of Tunable Polyurethane Biomaterials via Reaction of Dimethyl 5-isocyanatoisophthalate with Polyethylene Glycol for Drug Delivery Applications Introduction Polyurethanes (PUs) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Synthesis of Tunable Polyurethane Biomaterials via Reaction of Dimethyl 5-isocyanatoisophthalate with Polyethylene Glycol for Drug Delivery Applications

Introduction

Polyurethanes (PUs) represent a highly versatile class of polymers, prized for their exceptional biocompatibility, tunable mechanical properties, and biodegradability, making them ideal candidates for advanced biomedical applications.[1] The fundamental synthesis of PUs involves a polyaddition reaction between a diisocyanate and a polyol.[2] By carefully selecting the monomeric building blocks, the physicochemical properties of the resulting polymer can be precisely tailored to meet the demands of specific applications, from drug delivery systems (DDS) and tissue engineering scaffolds to medical device coatings.[3][4]

This document provides a detailed protocol for the synthesis of a polyurethane based on the reaction of Dimethyl 5-isocyanatoisophthalate (DMII) and polyethylene glycol (PEG). DMII serves as the "hard segment" precursor, contributing rigidity and aromatic character, while the flexible, hydrophilic PEG chains constitute the "soft segment". The ratio and molecular weight of these segments are critical variables that control the properties of the final polymer, such as its hydrophilicity, degradation rate, and drug release kinetics.[5] This guide is intended for researchers and scientists in materials science and drug development, offering a comprehensive workflow from reactant preparation to polymer characterization.

Chemical Reaction Mechanism

The core of the synthesis is the formation of a urethane linkage through the reaction of the isocyanate group (-NCO) from DMII with the hydroxyl group (-OH) from PEG. This reaction proceeds via nucleophilic addition and can be catalyzed to enhance the reaction rate.

G cluster_reactants Reactants cluster_process Process cluster_product Product DMII Dimethyl 5-isocyanatoisophthalate (Diisocyanate - Hard Segment) Reaction Polyaddition Reaction (Catalyst, Heat, Inert Atmosphere) DMII->Reaction + PEG Polyethylene Glycol (Polyol - Soft Segment) PEG->Reaction Polyurethane Poly(ester urethane) -[-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n- Reaction->Polyurethane Forms Urethane Linkage

Caption: Chemical reaction scheme for polyurethane synthesis.

Critical Safety Precautions: Handling Isocyanates

Isocyanates are potent respiratory and skin sensitizers and require strict adherence to safety protocols.[6] Occupational asthma is a significant risk associated with isocyanate exposure.[7]

  • Engineering Controls : All work must be conducted in a certified chemical fume hood with high ventilation rates to minimize airborne concentrations.[8]

  • Personal Protective Equipment (PPE) : This is the final line of defense and must be used consistently.

    • Gloves : Use chemically resistant gloves. Thin latex gloves are unsuitable; nitrile or butyl rubber gloves provide better protection.

    • Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[6]

    • Lab Coat/Apron : A chemically resistant lab coat or apron should be worn.

    • Respiratory Protection : For handling powdered isocyanates or when generating aerosols, an air-purifying respirator with organic vapor cartridges is necessary. In some cases, a supplied-air respirator may be required.

  • Decontamination : All spills must be cleaned immediately with a decontaminating solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water).

  • Waste Disposal : Isocyanate-contaminated waste must be disposed of as hazardous chemical waste according to institutional guidelines.

Materials and Equipment

Reagents
ReagentSupplierGradeNotes
Dimethyl 5-isocyanatoisophthalate (DMII)(e.g., Sigma-Aldrich)≥98%Store under inert gas, moisture sensitive.
Polyethylene glycol (PEG)(e.g., Sigma-Aldrich)Mₙ 2000 Da (or other)Molecular weight will define soft segment length.
Dibutyltin dilaurate (DBTDL)(e.g., Sigma-Aldrich)≥95%Catalyst. Use with caution.
Anhydrous Dimethylformamide (DMF)(e.g., Sigma-Aldrich)≥99.8%Reaction solvent. Must be anhydrous.
Methanol(e.g., Fisher Scientific)ACS GradeFor polymer precipitation.
Nitrogen or Argon Gas(e.g., Airgas)High PurityFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and heat plate

  • Condenser

  • Thermometer/temperature probe

  • Schlenk line or nitrogen/argon inlet system

  • Glass syringes and needles

  • Drying oven or vacuum oven

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • High-vacuum pump

Experimental Protocol: A Two-Stage Synthesis Approach

This protocol details a common two-stage process where an isocyanate-terminated prepolymer is first synthesized, followed by chain extension. This method provides excellent control over the polymer structure.[2][9]

Part 1: Preparation and Prepolymer Synthesis
  • Drying the Polyol : Place the required amount of PEG (e.g., Mₙ 2000) into the three-neck flask. Heat the flask to 100 °C under high vacuum for at least 3-4 hours to remove any residual water, which would otherwise react with the isocyanate.[2][10]

  • Inert Atmosphere : Cool the flask to room temperature under a steady flow of nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition : Add anhydrous DMF to the flask via syringe to dissolve the dried PEG. Stir until a homogenous solution is formed. The concentration can be varied, but a starting point of 20-30% (w/v) is common.[10]

  • Reactant Addition : The molar ratio of isocyanate to hydroxyl groups ([NCO]/[OH]) is a critical parameter. For an NCO-terminated prepolymer, a ratio of 2:1 is typically used. Calculate the required mass of DMII.

  • Prepolymerization Reaction : Slowly add the DMII to the stirring PEG solution at room temperature. An exotherm may be observed. After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.1% w/w of total reactants). Heat the reaction mixture to 70-80 °C and stir for 2-3 hours.[9]

Part 2: Chain Extension and Polymer Isolation
  • Monitoring the Reaction : The reaction can be monitored by FTIR spectroscopy. A sample is taken periodically, and the disappearance of the characteristic NCO peak at approximately 2260 cm⁻¹ is observed.[11]

  • Cooling : Once the prepolymerization is complete (or has reached the desired stage), cool the reaction mixture to room temperature.

  • Precipitation : Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or cold water, while stirring vigorously. The polyurethane will precipitate as a solid.

  • Isolation : Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing : Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomers, catalyst, and DMF.

  • Drying : Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow Diagram

G start Start prep Prepare Glassware (Dry & Assemble) start->prep dry_peg Dry PEG (100°C, High Vacuum, 4h) prep->dry_peg inert Establish Inert Atmosphere (Nitrogen/Argon) dry_peg->inert dissolve Dissolve PEG in Anhydrous DMF inert->dissolve add_dmii Add DMII ([NCO]/[OH] = 2:1) dissolve->add_dmii add_cat Add DBTDL Catalyst add_dmii->add_cat react React at 80°C for 3h (Prepolymer Formation) add_cat->react cool Cool to Room Temp react->cool precipitate Precipitate Polymer in Methanol cool->precipitate filter Filter and Collect Solid precipitate->filter wash Wash with Methanol filter->wash dry_poly Dry Polymer (Vacuum Oven, 50°C) wash->dry_poly characterize Characterize Final Product dry_poly->characterize end End characterize->end

Caption: Step-by-step workflow for polyurethane synthesis.

Characterization of the Polyurethane Product

Thorough characterization is essential to confirm the chemical structure and determine the physical properties of the synthesized polymer.

TechniqueInformation ProvidedExpected Result / Key Features
FTIR Spectroscopy Confirms the formation of urethane linkages and the consumption of isocyanate groups.[11]Disappearance of the strong -NCO peak (~2260 cm⁻¹). Appearance of N-H (~3300 cm⁻¹) and urethane carbonyl C=O (~1700 cm⁻¹) stretching bands.[11]
¹H NMR Spectroscopy Elucidates the chemical structure and allows for the calculation of the actual ratio of hard to soft segments.[12]Peaks corresponding to the aromatic protons of DMII, the methylene protons of PEG, and the N-H proton of the urethane group.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[12]Provides information on the success of the polymerization and the distribution of polymer chain lengths.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as the glass transition temperature (T₉) of the soft segment and the melting temperature (Tₘ) of crystalline domains.[13]The T₉ is indicative of the flexibility of the polymer chains. Multiple transitions can indicate microphase separation between hard and soft segments.[13]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.[14]Determines the onset temperature of degradation, which is important for any subsequent melt processing or sterilization steps.

Applications in Drug Delivery

The polyurethanes synthesized through this method possess properties that are highly advantageous for drug delivery. Their amphiphilic nature, arising from the hydrophobic hard segments and hydrophilic PEG soft segments, allows them to self-assemble into nanoparticles or micelles in aqueous environments, which can encapsulate hydrophobic drugs.[3][15] These materials have been successfully formulated into various DDSs, including:

  • Nanoparticles for targeted cancer therapy.[4]

  • Biodegradable films and implants for sustained, local drug release.[5]

  • Temperature or pH-responsive hydrogels for smart drug delivery.

The degradation rate can be controlled by adjusting the ratio of ester groups in the backbone, making them suitable for controlled-release formulations.[5]

References

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Inamdar, P., & Goyal, P. (2023). Polyurethane-Based Drug Delivery Applications: Current Progress and Future Prospectives. In Polyurethanes: Preparation, Properties, and Applications Volume 3: Emerging Applications. Retrieved from [Link]

  • Jahandideh, A., et al. (2025). Emerging applications of polyurethanes in drug delivery systems and regenerative medicine: A comprehensive review. Nano Micro Biosystems. Retrieved from [Link]

  • Caffarel-Salvador, E., et al. (2022). Sustained Release Drug Delivery Applications of Polyurethanes. Polymers. Retrieved from [Link]

  • Commodious. (2025). Isocyanate Risk Assessment: Essential Control Measures. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Sokół, M., et al. (2022). Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review. Polymers. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2026). Construction hazardous substances: Isocyanates. Retrieved from [Link]

  • Gupta, A., et al. (2024). The state-of-art polyurethane nanoparticles for drug delivery applications. Frontiers in Nanotechnology. Retrieved from [Link]

  • Li, W., et al. (2016). Biomedical segmented polyurethanes based on polyethylene glycol, poly(ε-caprolactone-co-D,L-lactide), and diurethane diisocyanates with uniform hard segment: Synthesis and properties. Journal of Biomaterials Science, Polymer Edition. Retrieved from [Link]

  • Bîru, E. I., et al. (2023). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. Materials. Retrieved from [Link]

  • Khalil, A.A., & Badr, S.K. (2008). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Oriental Journal of Chemistry. Retrieved from [Link]

  • Aristri, M. A., et al. (2023). Traditional PU synthesis by a two-stage process using diisocyanate, polyol, and a low molecular weight chain extender. ResearchGate. Retrieved from [Link]

  • Sitompul, A. S. R., et al. (2019). Characterization of Polyurethanes from MDI, PEG 400 and Kepok Banana Hump additives with TGA, DTG and LCMS spectrometers. Journal of Physics: Conference Series. Retrieved from [Link]

  • Lee, S. H., et al. (2015). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. RSC Advances. Retrieved from [Link]

  • Lim, C. K., et al. (2021). Effect of PEG Molecular Weight on the Polyurethane-Based Quasi-Solid-State Electrolyte for Dye-Sensitized Solar Cells. Polymers. Retrieved from [Link]

  • Zhang, K., et al. (2022). Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. Polymers. Retrieved from [Link]

  • Bîru, E. I., et al. (2023). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. Semantic Scholar. Retrieved from [Link]

Sources

Application

Dimethyl 5-isocyanatoisophthalate usage in advanced polyurethane synthesis

Application Note: Dimethyl 5-Isocyanatoisophthalate in Advanced Polyurethane and Dendritic Polymer Synthesis Executive Summary & Mechanistic Overview In the synthesis of advanced polyurethanes, hyperbranched polymers, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dimethyl 5-Isocyanatoisophthalate in Advanced Polyurethane and Dendritic Polymer Synthesis

Executive Summary & Mechanistic Overview

In the synthesis of advanced polyurethanes, hyperbranched polymers, and multivalent drug delivery scaffolds, achieving controlled branching without premature gelation is a significant synthetic hurdle. Traditional one-pot polymerizations using A2​+B3​ monomers often result in unpredictable crosslinking.

Dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1) solves this by acting as a highly efficient AB2​ -type orthogonal building block [1]. It features a highly reactive isocyanate group ( A ) and two latent, sterically protected methyl ester groups ( B2​ ).

  • Kinetic Differentiation (Causality): The isocyanate group reacts with nucleophiles (amines or alcohols) at room to moderate temperatures orders of magnitude faster than the methyl esters. This allows researchers to quantitatively functionalize a core molecule or end-cap a linear polyurethane prepolymer without the need for complex protecting-group chemistry.

  • Post-Polymerization Modification: Once the urethane or urea linkages are formed, the terminal dimethyl isophthalate groups can be activated via saponification (to form carboxylic acids) or transamidation (to form crosslinked networks), enabling divergent dendritic growth [2].

Physicochemical Properties

Understanding the physical parameters of Dimethyl 5-isocyanatoisophthalate is critical for stoichiometric precision and solvent selection [3].

PropertyValue
Chemical Name Dimethyl 5-isocyanatobenzene-1,3-dicarboxylate
CAS Number 46828-05-1
Molecular Formula C₁₁H₉NO₅
Molecular Weight 235.19 g/mol
Appearance White to light yellow crystalline solid
Solubility Soluble in DMF, THF, DMSO, Toluene; Reacts with Water
Primary IR Marker N=C=O stretch at ~2270 cm⁻¹

Protocol 1: Divergent Synthesis of Dendritic Polyurea Scaffolds

Target Audience: Drug development professionals designing multivalent entry inhibitors (e.g., for Enterovirus A71) or targeted nanocarriers [2].

Causality & Design Choice: Reacting a tetrapodal polyamine core with Dimethyl 5-isocyanatoisophthalate forms stable urea linkages spontaneously at 30 °C. We avoid catalysts to prevent any unwanted transesterification of the B2​ methyl ester groups. The resulting intermediate is then saponified to yield a multivalent carboxylic acid scaffold, ready for the next generation of branching or Active Pharmaceutical Ingredient (API) conjugation.

Step-by-Step Methodology:

  • Core Preparation: Dissolve 1.0 equivalent of a tetrapodal polyamine core in anhydrous DMF under an inert argon atmosphere. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amines are fully deprotonated and nucleophilic.

  • Isocyanate Addition: Dropwise, add 4.2 equivalents (a slight excess to drive the reaction to completion) of Dimethyl 5-isocyanatoisophthalate dissolved in anhydrous DMF. Maintain the reaction at 30 °C for 4 hours.

  • Self-Validation (FTIR): Extract a 10 µL aliquot and analyze via ATR-FTIR. The reaction is deemed complete when the distinct isocyanate peak at ~2270 cm⁻¹ is completely absent.

  • Saponification (Deprotection): To the crude mixture, add an excess of LiOH·H₂O dissolved in a THF/H₂O (1:1 v/v) mixture. Stir at room temperature overnight. The base selectively hydrolyzes the methyl esters without cleaving the robust urea linkages.

  • Isolation: Acidify the mixture to pH ~2 using 1 M HCl to precipitate the octa-acid dendritic scaffold. Centrifuge, wash with cold water, and lyophilize.

G Start Polyamine/Polyol Core (Generation 0) IsoRxn Isocyanate Addition (Urea/Urethane Linkage) Start->IsoRxn Interm Dimethyl Ester Terminated Intermediate (G0.5) IsoRxn->Interm + Dimethyl 5-isocyanatoisophthalate Deprotect Saponification / Amidation (Ester to Acid/Amide) Interm->Deprotect LiOH/H2O or Diamine NextGen Next Generation Branching (G1) Deprotect->NextGen

Workflow for divergent dendritic polymer synthesis using an AB2 orthogonal monomer.

Protocol 2: End-Capping of PU Prepolymers for Crosslinkable Coatings

Target Audience: Materials scientists engineering high-performance, solvent-resistant polyurethane coatings.

Causality & Design Choice: Linear polyurethanes possess excellent flexibility but lack the crosslinking density required for extreme chemical resistance. By end-capping an OH-terminated prepolymer with Dimethyl 5-isocyanatoisophthalate, the polymer chain is terminated with latent crosslinking sites (methyl esters). During the thermal curing phase, the addition of a diamine triggers transamidation, forming a highly crosslinked Polyurethane-Amide network.

Step-by-Step Methodology:

  • Prepolymer Synthesis: Synthesize an OH-terminated polyurethane prepolymer using a molar excess of polyol (e.g., PTMG) relative to diisocyanate (e.g., MDI) in toluene at 80 °C.

  • End-Capping: Cool the reactor to 60 °C. Add 2.05 equivalents of Dimethyl 5-isocyanatoisophthalate (relative to the prepolymer) and 0.01 wt% Dibutyltin dilaurate (DBTDL) as a catalyst. React for 2–3 hours under dry nitrogen.

  • Self-Validation (Titration): Perform standard dibutylamine back-titration to confirm the NCO content has dropped to 0%, ensuring complete end-capping.

  • Formulation & Curing: Mix the end-capped prepolymer with a stoichiometric amount of a diamine crosslinker (e.g., hexamethylenediamine). Cast the film and thermally cure at 120–150 °C for 4 hours to drive the transamidation reaction, releasing methanol as a byproduct.

  • Self-Validation (Swell Test): Submerge a cured film sample in THF for 24 hours. A successfully crosslinked network will swell but retain its structural integrity, whereas an uncrosslinked prepolymer will dissolve completely.

G Prepolymer OH-Terminated PU Prepolymer EndCap End-Capping Reaction Prepolymer->EndCap ModifiedPU Dimethyl Isophthalate Terminated PU EndCap->ModifiedPU + Dimethyl 5-isocyanatoisophthalate Curing Thermal Curing with Diamines ModifiedPU->Curing Network Crosslinked Polyurethane-Amide Curing->Network Transamidation

End-capping and crosslinking mechanism for advanced polyurethane networks.

Quantitative Data & Reaction Parameters

The following table summarizes the optimal reaction conditions to maintain orthogonal control over the A and B2​ functional groups across different applications.

ParameterProtocol 1 (Dendritic Scaffold)Protocol 2 (PU End-Capping)
Core / Prepolymer Polyamine (e.g., tetrapodal)OH-Terminated PU Prepolymer
Solvent Environment Anhydrous DMFToluene / Bulk
Catalyst Required None (Spontaneous urea formation)DBTDL (0.01 wt%)
Reaction Temperature 30 °C60–70 °C
Reaction Time 4 hours2–3 hours
Post-Modification Route Saponification (LiOH·H₂O, RT)Transamidation (Diamine, 120 °C)
Expected Conversion >85% (Isolated Intermediate)>95% (NCO consumption)

References

  • Newkome, G. R., et al. "Synthesis of Symmetrical, Four-Directional, Poly(Ether-Amide) Cascade Polymers." Macromolecules, vol. 24, 1991, pp. 1443–1444. URL: [Link]

  • Martí-Marí, O., et al. "Insertion of an Amphipathic Linker in a Tetrapodal Tryptophan Derivative Leads to a Novel and Highly Potent Entry Inhibitor of Enterovirus A71 Clinical Isolates." International Journal of Molecular Sciences, vol. 24, no. 4, 2023, p. 3539. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5189204, Dimethyl 5-isocyanatoisophthalate." PubChem, URL: [Link]

Method

Application Notes and Protocols for the Surface Functionalization of Nanoparticles with Dimethyl 5-isocyanatoisophthalate

Introduction: Engineering the Nano-Bio Interface The transformative potential of nanoparticles in drug delivery, diagnostics, and advanced materials is critically dependent on the precise control of their surface chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering the Nano-Bio Interface

The transformative potential of nanoparticles in drug delivery, diagnostics, and advanced materials is critically dependent on the precise control of their surface chemistry. Unmodified nanoparticles often suffer from rapid clearance by the immune system, poor dispersibility in biological media, and non-specific interactions. Surface functionalization addresses these challenges by creating a tailored interface between the nanoparticle and its environment. This guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using Dimethyl 5-isocyanatoisophthalate, a versatile bifunctional linker.

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, particularly hydroxyl (-OH) and primary amine (-NH2) groups, which are commonly present or can be introduced onto the surface of various nanoparticles (e.g., silica, metal oxides, and polymers). The reaction of an isocyanate with a surface hydroxyl group results in the formation of a stable carbamate linkage, covalently tethering the molecule to the nanoparticle surface.[1][2] Dimethyl 5-isocyanatoisophthalate offers the additional advantage of two methyl ester groups, which can be subsequently hydrolyzed to carboxylic acids. This dual functionality allows for a two-step modification strategy: first, covalent attachment to the nanoparticle surface via the isocyanate, and second, the generation of surface carboxyl groups for further conjugation of targeting ligands, drugs, or imaging agents.

This document will provide a detailed exploration of the reaction mechanism, a step-by-step protocol for the functionalization process, and a guide to the essential characterization techniques required to validate the successful surface modification.

Chemical Principle and Reaction Mechanism

The core of the functionalization process lies in the nucleophilic addition of a surface hydroxyl group of the nanoparticle to the electrophilic carbon atom of the isocyanate group in Dimethyl 5-isocyanatoisophthalate. This reaction is typically carried out in an anhydrous aprotic solvent to prevent the unwanted reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

The reaction proceeds as follows:

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a surface hydroxyl group attacks the electrophilic carbon atom of the isocyanate group.

  • Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate, leading to the formation of a stable carbamate (urethane) bond.

This reaction is often facilitated by a tertiary amine catalyst, such as triethylamine (TEA) or diisopropylethylamine (DIEA). The catalyst is thought to function by forming a complex with either the isocyanate or the hydroxyl group, thereby increasing their reactivity.[3]

Figure 1: Reaction of a surface hydroxyl group with Dimethyl 5-isocyanatoisophthalate.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol provides a general method for the surface functionalization of silica nanoparticles with Dimethyl 5-isocyanatoisophthalate. The quantities and reaction parameters may require optimization depending on the specific type and size of the nanoparticles used.

Materials:

  • Silica Nanoparticles (SiNPs) with surface hydroxyl groups

  • Dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1)[4]

  • Anhydrous Toluene or Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as catalyst)

  • Absolute Ethanol

  • Deionized Water

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or similar inert atmosphere setup

  • Ultrasonicator

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Nanoparticle Preparation and Drying:

    • Disperse a known amount of silica nanoparticles in absolute ethanol.

    • Wash the nanoparticles by repeated cycles of centrifugation and redispersion in absolute ethanol (3 times) to remove any impurities.

    • After the final wash, dry the nanoparticles thoroughly under vacuum at 80-120°C for at least 12 hours to remove any adsorbed water. This step is critical to prevent side reactions with the isocyanate.

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the dried silica nanoparticles.

    • Add anhydrous toluene or DMF to the flask to disperse the nanoparticles. Use ultrasonication to ensure a homogeneous dispersion.

    • In a separate vial, dissolve Dimethyl 5-isocyanatoisophthalate in a small amount of the same anhydrous solvent.

  • Functionalization Reaction:

    • To the nanoparticle dispersion, add the solution of Dimethyl 5-isocyanatoisophthalate dropwise while stirring.

    • If using a catalyst, add anhydrous TEA or DIEA to the reaction mixture. A typical catalyst concentration is 1-5 mol% with respect to the isocyanate.

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 12-24 hours under continuous stirring and inert atmosphere.

  • Purification:

    • After the reaction is complete, centrifuge the dispersion to pellet the functionalized nanoparticles.

    • Decant the supernatant containing unreacted reagents.

    • Wash the nanoparticles by repeated cycles of centrifugation and redispersion in fresh anhydrous solvent (e.g., toluene or DMF) to remove any non-covalently bound molecules.

    • Perform a final wash with a more volatile solvent like ethanol to facilitate drying.

  • Drying and Storage:

    • Dry the purified functionalized nanoparticles under vacuum or by lyophilization.

    • Store the dried, functionalized nanoparticles in a desiccator to prevent moisture absorption.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification & Storage A Disperse SiNPs in Ethanol B Wash SiNPs (Centrifugation/Redispersion) A->B C Dry SiNPs under Vacuum B->C D Disperse dried SiNPs in Anhydrous Solvent under Inert Atmosphere C->D E Add Dimethyl 5-isocyanatoisophthalate Solution D->E F Add Catalyst (optional) E->F G React for 12-24 hours F->G H Centrifuge and Decant Supernatant G->H I Wash with Anhydrous Solvent H->I J Final Wash with Ethanol I->J K Dry under Vacuum/Lyophilize J->K L Store in Desiccator K->L

Figure 2: Experimental workflow for the surface functionalization of silica nanoparticles.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful covalent attachment of Dimethyl 5-isocyanatoisophthalate to the nanoparticle surface. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Outcome for Successful Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of new functional groups.- Appearance of a new peak around 1720 cm⁻¹ corresponding to the C=O stretching of the carbamate linkage. - Appearance of peaks associated with the aromatic ring and the methyl ester groups of the isophthalate moiety. - A decrease in the intensity of the broad -OH stretching band of the nanoparticles.[5]
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the nanoparticle surface.A greater weight loss for the functionalized nanoparticles compared to the unmodified nanoparticles when heated to high temperatures (e.g., 800°C) under an inert atmosphere. The weight loss can be used to calculate the grafting density.[5]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles in dispersion.An increase in the hydrodynamic diameter due to the added organic layer. A change in the zeta potential, likely becoming more negative after functionalization due to the ester groups.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles and assess their dispersibility.TEM images should confirm that the nanoparticles have not significantly aggregated during the functionalization process. The presence of a thin organic layer on the surface may be observable under high resolution.[5]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.The appearance of a nitrogen (N 1s) peak on the surface of the functionalized nanoparticles, which is absent in the unmodified nanoparticles.

Troubleshooting

Problem Possible Cause Suggested Solution
No or low degree of functionalization (from FTIR and TGA) - Incomplete drying of nanoparticles, leading to isocyanate reacting with water. - Insufficient amount of isocyanate reagent. - Low reactivity of surface hydroxyl groups.- Ensure thorough drying of nanoparticles under vacuum at elevated temperatures. - Increase the molar ratio of isocyanate to nanoparticles. - Consider activating the surface hydroxyl groups or using a catalyst (e.g., TEA).
Nanoparticle Aggregation (from DLS and TEM) - Inappropriate solvent choice. - Changes in surface chemistry leading to reduced colloidal stability. - Harsh reaction or purification conditions.- Select a solvent in which both the nanoparticles and the functionalizing agent are well-dispersed. - Optimize the reaction temperature and stirring speed. - Use ultrasonication to redisperse aggregates after each washing step.
Inconsistent Results - Variability in the starting nanoparticle material. - Inconsistent reaction conditions.- Thoroughly characterize the starting nanoparticles before each experiment. - Precisely control reaction parameters such as temperature, time, and reagent concentrations.

Conclusion and Future Perspectives

The surface functionalization of nanoparticles with Dimethyl 5-isocyanatoisophthalate provides a robust platform for creating advanced nanomaterials with tailored surface properties. The formation of a stable carbamate linkage ensures the long-term stability of the surface modification. The presence of the methyl ester groups opens up a wide range of possibilities for subsequent chemical modifications, enabling the attachment of various bioactive molecules. This two-step functionalization strategy is highly valuable for the development of targeted drug delivery systems, advanced imaging probes, and novel composite materials. Further research can focus on optimizing the reaction conditions for different types of nanoparticles and exploring the diverse applications of the resulting carboxylated nanoparticles in various fields of nanotechnology and nanomedicine.

References

  • NextSDS. Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information. Accessed March 27, 2026. [Link]

  • Zhang, Q., et al. (2012). Functionalized TiO2 nanoparticle containing isocyanate groups. Applied Surface Science, 258(17), 6433-6438.
  • Gallagher, M. K., et al. (2014). Magnetic iron oxide nanoparticle functionalization: isocyanate moiety as a suitable monodentate anchoring group. Chemistry-A European Journal, 20(3), 790-797.
  • PubMed. (2014). Magnetic iron oxide nanoparticle functionalization: isocyanate moiety as a suitable monodentate anchoring group. Accessed March 27, 2026. [Link]

  • Stankovich, S., et al. (2006).

Sources

Application

Step-by-Step Synthesis and Functionalization of Dimethyl 5-Isocyanatoisophthalate Derivatives

Executive Summary & Mechanistic Rationale Dimethyl 5-isocyanatoisophthalate is a highly versatile, electrophilic building block utilized extensively in the synthesis of complex polyurethanes, targeted dendrimers, and pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Dimethyl 5-isocyanatoisophthalate is a highly versatile, electrophilic building block utilized extensively in the synthesis of complex polyurethanes, targeted dendrimers, and potent antiviral therapeutics[1]. Its structural value lies in its orthogonal reactivity : the highly reactive isocyanate group allows for immediate, selective coupling with nucleophiles (such as primary amines or alcohols), while the two methyl ester groups remain stable, acting as protecting groups that can be selectively saponified later in the synthetic sequence[1].

The synthesis of this intermediate and its subsequent derivatives relies on three core mechanistic pillars:

  • In Situ Phosgenation : Converting dimethyl 5-aminoisophthalate to its isocyanate derivative requires a phosgenating agent. To avoid the severe toxicity and handling risks of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is used as a stable, solid alternative. Under reflux in a high-boiling, non-polar solvent like toluene, triphosgene decomposes to generate phosgene in situ, driving the formation of the isocyanate[2].

  • Base-Catalyzed Urea Formation : The electrophilic carbon of the isocyanate is highly susceptible to nucleophilic attack by primary amines. This reaction is performed in an anhydrous, polar aprotic solvent (DMF) to stabilize the transition state, utilizing N,N-Diisopropylethylamine (DIPEA) . DIPEA acts as a sterically hindered, non-nucleophilic base that neutralizes trace acids without competing for the isocyanate[3].

  • Orthogonal Saponification : Once the urea-linked molecular scaffold (e.g., a tetrapodal dendrimer core) is assembled, the methyl esters are hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system. THF solvates the bulky organic framework, while water dissolves the LiOH, ultimately unmasking the active dicarboxylic acids required for biological target binding (e.g., EV-A71 viral capsid interaction)[1].

Synthetic Workflow Visualization

SynthesisWorkflow Step1 Dimethyl 5-aminoisophthalate (Starting Material) Reagent1 Triphosgene / Toluene Reflux, 3h Step1->Reagent1 Step2 Dimethyl 5-isocyanatoisophthalate (Reactive Intermediate) Reagent1->Step2 Reagent2 Primary Amine Scaffold DIPEA, DMF, 30°C Step2->Reagent2 Step3 Urea-Linked Diester (Dendrimer Core) Reagent2->Step3 Reagent3 LiOH·H2O, THF/H2O Saponification Step3->Reagent3 Step4 Isophthalic Acid Derivative (Final Active Compound) Reagent3->Step4

Figure 1: Step-by-step synthetic workflow from dimethyl 5-aminoisophthalate to active dendrimers.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Dimethyl 5-isocyanatoisophthalate

Objective: Convert the primary amine to an isocyanate using triphosgene.

  • System Preparation : Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Reagent Solvation : Dissolve 1.00 g (4.78 mmol) of dimethyl 5-aminoisophthalate in 20 mL of anhydrous toluene[2].

  • Triphosgene Addition : Carefully add 1.48 g (4.99 mmol) of triphosgene to the solution[2]. Caution: Perform strictly inside a well-ventilated fume hood, as phosgene gas will be generated in situ.

  • Reflux : Heat the reaction mixture to reflux (approx. 110 °C) and stir continuously for 3 hours[2].

  • Acid Scavenging : Cool the mixture slightly, add 1.1 equivalents of anhydrous pyridine (or triethylamine) to scavenge the generated HCl byproduct, and resume reflux for an additional 1 hour[2].

  • Isolation : Distill off the toluene solvent under reduced pressure. The resulting crude product can be redissolved in methylene chloride and filtered to remove pyridinium hydrochloride salts[2].

  • Self-Validation (QC) : Analyze an aliquot via FTIR Spectroscopy. The reaction is deemed complete and successful upon the appearance of a strong, sharp isocyanate (-N=C=O) stretching band at 2250–2270 cm⁻¹ and the total disappearance of primary amine (-NH₂) stretching bands at 3300–3500 cm⁻¹.

Protocol B: Synthesis of Urea-Linked Derivatives (Dendrimer Assembly)

Objective: Couple the isocyanate with a primary amine scaffold to form a stable urea linkage.

  • Amine Preparation : In a dry vial, dissolve the primary amine scaffold (e.g., 0.04 mmol of a tetrapodal dendron intermediate) in anhydrous DMF to achieve a 0.1 M concentration[3].

  • Base Addition : Add 1.40 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to ensure the amine remains unprotonated and highly nucleophilic[3].

  • Coupling : Slowly add 1.50 equivalents of the freshly prepared dimethyl 5-isocyanatoisophthalate[3].

  • Incubation : Stir the reaction mixture at 30 °C for 4 to 40 hours, depending on the steric bulk of the amine scaffold[1].

  • Purification : Remove the DMF under high vacuum. Purify the crude residue via column chromatography (e.g., using a dichloromethane:methanol gradient) to isolate the urea derivative as an amorphous solid[3].

  • Self-Validation (QC) : Perform Thin Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin and heat. A negative (colorless/yellow) ninhydrin result confirms the complete consumption of the free amine.

Protocol C: Saponification to Isophthalic Acid Derivatives

Objective: Deprotect the methyl esters to yield the biologically active dicarboxylic acid.

  • Solvation : Dissolve the purified urea-linked diester in a 1:1 mixture of THF and distilled water.

  • Hydrolysis : Add an excess (typically 3-5 equivalents per ester group) of Lithium Hydroxide monohydrate (LiOH·H₂O)[1].

  • Reaction : Stir the mixture at room temperature overnight[1].

  • Acidification & Precipitation : Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH reaches ~2[1]. The target isophthalic acid derivative will precipitate out of the solution[1].

  • Collection : Isolate the final compound via vacuum filtration and wash with cold water.

  • Self-Validation (QC) : Analyze via LC-MS. The complete disappearance of the starting material mass and a corresponding mass shift of -28 Da per ester group confirms successful deprotection.

Quantitative Reaction Parameters

Table 1: Stoichiometry & Conditions for Phosgenation (Protocol A) [2]

ReagentMW ( g/mol )EquivalentsFunction
Dimethyl 5-aminoisophthalate209.201.00Starting Material
Triphosgene296.751.04Phosgenating Agent
Anhydrous Toluene92.140.2 MHigh-boiling Solvent
Pyridine79.101.10HCl Scavenger

Table 2: Stoichiometry & Conditions for Urea Functionalization (Protocol B) [3]

ReagentEquivalentsConditionExpected Yield
Primary Amine Scaffold1.0030 °C, 4–40 h40–81%
Dimethyl 5-isocyanatoisophthalate1.5030 °C, 4–40 hN/A
DIPEA1.40Base CatalystN/A
Anhydrous DMF0.1 MPolar Aprotic SolventN/A

References

  • Source: nih.
  • Source: European Journal of Medicinal Chemistry - Lirias (kuleuven.be)
  • Title: Biotin variants, streptavidin mutants and uses thereof (Patent CN106459089B)

Sources

Method

Application Note: Design and Synthesis of Hierarchical Hydrazone-Urea Covalent Organic Frameworks (COFs) via Dimethyl 5-isocyanatoisophthalate

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Content Type: Advanced Technical Protocol & Application Guide Introduction & Mechanistic Rationale Dimethyl 5-isocyanatoisophthalate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1)[1] is a highly versatile, heterobifunctional aromatic building block. Characterized by a highly reactive isocyanate group and two stable methyl ester groups, it possesses a molecular weight of 235.19 g/mol and serves as a critical linchpin for designing hierarchical porous architectures[2].

In the synthesis of Covalent Organic Frameworks (COFs), achieving both robust chemical stability and high crystallinity is a persistent challenge. This application note details a bottom-up synthetic strategy that leverages the orthogonal reactivity of Dimethyl 5-isocyanatoisophthalate to achieve both:

  • The Urea Linkage (Chemical Stability): The isocyanate (-NCO) reacts selectively and quantitatively with primary amines at room temperature, leaving the dimethyl isophthalate moiety intact[3]. This forms a robust urea linkage (-NH-CO-NH-) that provides strong intermolecular hydrogen bonding, pre-organizing the monomers and enhancing the hydrolytic stability of the final framework.

  • The Hydrazone Linkage (Crystallinity): The terminal methyl esters are subsequently converted to carbohydrazides via hydrazinolysis. These hydrazides undergo dynamic covalent chemistry (DCC) with multi-topic aldehydes. The reversibility of the Schiff-base condensation allows for thermodynamic error correction during solvothermal synthesis, yielding highly crystalline networks.

Workflow A Dimethyl 5-isocyanatoisophthalate C Urea-Linked Ester Precursor A->C Urea Coupling (Anhydrous DMF) B Amine-Functionalized Core (e.g., TAPB) B->C E Poly-topic Carbohydrazide Monomer C->E Hydrazinolysis (EtOH, 80°C) D Hydrazine Hydrate (Reflux) D->E G Hydrazone-Urea COF (Crystalline Network) E->G Solvothermal Condensation F Multi-topic Aldehyde (e.g., TFB) F->G Acetic Acid (aq) 120°C, 72h

Fig 1: Three-step synthetic workflow for generating Hydrazone-Urea COFs from the isocyanate core.

Experimental Workflows & Causality

Protocol A: Synthesis of the Urea-Linked Ester Precursor

Scientist's Insight (Causality): This reaction must be performed under strictly anhydrous conditions. Trace water will prematurely hydrolyze the isocyanate group into an amine, which will then react with unreacted isocyanate molecules to form unwanted polyurea oligomers, drastically reducing yield and purity.

  • Preparation: Dissolve 1.0 equivalent of a multi-topic amine core (e.g., 1,3,5-Tris(4-aminophenyl)benzene, TAPB) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Addition: Dissolve 3.3 equivalents of Dimethyl 5-isocyanatoisophthalate[1] in a separate vial with anhydrous DMF. Add this isocyanate solution dropwise to the amine solution at 0 °C to control the exothermic urea coupling.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Precipitate the product by pouring the mixture into excess cold distilled water. Filter, wash with methanol, and dry under vacuum at 60 °C.

  • Self-Validation Checkpoint: Perform FTIR spectroscopy. Do not proceed to Protocol B until the characteristic isocyanate (-NCO) stretching band at ~2270 cm⁻¹ is completely absent, and the urea carbonyl (C=O) band appears at ~1650 cm⁻¹.

Protocol B: Hydrazinolysis to the Poly-topic Carbohydrazide Monomer

Scientist's Insight (Causality): Hydrazine hydrate is a potent nucleophile that converts the stable methyl esters into reactive carbohydrazides. Ethanol is chosen as the solvent because it solubilizes the ester precursor at reflux but forces the more polar hydrazide product to precipitate, driving the reaction forward via Le Chatelier's principle.

  • Suspension: Suspend the Urea-Linked Ester Precursor from Protocol A in absolute ethanol.

  • Reagent Addition: Add a 10-fold molar excess of Hydrazine hydrate (80% aqueous solution). (Caution: Hydrazine is highly toxic; perform exclusively in a well-ventilated fume hood).

  • Reflux: Heat the mixture to reflux (80 °C) for 24 hours.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated poly-hydrazide monomer via vacuum filtration. Wash extensively with hot ethanol to remove unreacted hydrazine, then dry under vacuum.

  • Self-Validation Checkpoint: Perform 1H NMR (in DMSO-d6). Confirm the complete disappearance of the ester methoxy protons (-OCH3) at ~3.9 ppm and the appearance of hydrazide protons (-NH-NH2) at ~4.5 ppm (broad singlet, 2H) and ~9.8 ppm (singlet, 1H).

Protocol C: Solvothermal Synthesis of the Hydrazone-Urea COF

Scientist's Insight (Causality): The formation of a crystalline COF requires a delicate balance between solubility and precipitation. A solvent mixture of Mesitylene and 1,4-Dioxane provides optimal solubility for the monomers, while 6M aqueous Acetic Acid acts as a thermodynamic modulator. The acid catalyzes the imine/hydrazone exchange, allowing the amorphous kinetic products to dissolve and recrystallize into the thermodynamically favored porous framework.

  • Monomer Loading: In a 10 mL Pyrex tube, combine 1.0 equivalent of the Poly-topic Carbohydrazide Monomer and 1.0 equivalent of a multi-topic aldehyde (e.g., 1,3,5-Triformylbenzene, TFB).

  • Solvent Addition: Add a solvent mixture of Mesitylene and 1,4-Dioxane (typically 1:1 v/v, 2 mL total). Sonicate for 10 minutes to form a homogeneous dispersion.

  • Catalyst Addition: Add 0.2 mL of 6M aqueous Acetic Acid.

  • Degassing: Flash-freeze the tube in a liquid nitrogen bath, evacuate to < 50 mTorr, and flame-seal the tube to create a closed solvothermal environment.

  • Crystallization: Heat the sealed tube in an oven at 120 °C for 72 hours undisturbed. Pro-Tip: Allow the oven to cool naturally to room temperature over 6-8 hours to prevent thermal shock and preserve the long-range order of the framework.

  • Purification: Open the tube and collect the solid powder. Wash via Soxhlet extraction (using THF or Acetone) for 24 hours to remove trapped oligomers. Activate the COF by drying under dynamic vacuum at 100 °C.

Validation V1 1. Isocyanate Conversion V1a FTIR: -NCO loss (2270 cm⁻¹) Urea C=O gain (1650 cm⁻¹) V1->V1a V2 2. Hydrazide Formation V1a->V2 V2a 1H NMR: -OCH3 loss (3.9 ppm) -NH-NH2 gain (4.5, 9.8 ppm) V2->V2a V3 3. COF Crystallization V2a->V3 V3a PXRD: Sharp 3-5° 2θ peak BET: Porosity Validation V3->V3a

Fig 2: Sequential analytical validation checkpoints ensuring structural integrity at each stage.

Quantitative Data & Analytical Checkpoints

To ensure reproducibility and structural integrity across the synthesis pipeline, adhere strictly to the following analytical benchmarks:

Reaction StageTarget Intermediate / ProductKey ReagentsExpected YieldPrimary Analytical MarkerSecondary Analytical Marker
Step 1 Urea-Linked Ester PrecursorTAPB, Dimethyl 5-isocyanatoisophthalate> 85%FTIR: Complete loss of 2270 cm⁻¹ (-NCO)FTIR: Appearance of ~1650 cm⁻¹ (Urea C=O)
Step 2 Carbohydrazide MonomerUrea-Ester Precursor, Hydrazine Hydrate> 90%1H NMR: Loss of 3.9 ppm (-OCH3)1H NMR: Gain of 4.5 ppm, 9.8 ppm (-NH-NH2)
Step 3 Hydrazone-Urea COFCarbohydrazide Monomer, TFB, Acetic Acid70 - 80%PXRD: Sharp low-angle peaks (3-5° 2θ)BET: Type I/IV N2 Isotherm (High Surface Area)

References

  • NextSDS. "Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information". Substance Database. Available at: [Link]

  • National Institutes of Health (PMC). "Insertion of an Amphipathic Linker in a Tetrapodal Tryptophan Derivative Leads to a Novel and Highly Potent Entry Inhibitor of Enterovirus A71 Clinical Isolates". PubMed Central. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Handling of Dimethyl 5-isocyanatoisophthalate

Welcome to the technical support center for Dimethyl 5-isocyanatoisophthalate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional monomer in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dimethyl 5-isocyanatoisophthalate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional monomer in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of your Dimethyl 5-isocyanatoisophthalate, thereby safeguarding the success of your experiments. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Understanding the Challenge: The Inherent Reactivity of the Isocyanate Group

Dimethyl 5-isocyanatoisophthalate is a valuable building block due to its two distinct reactive sites: the isocyanate group (-NCO) and the two methyl ester functionalities. The isocyanate group, in particular, is highly electrophilic and susceptible to reaction with a variety of nucleophiles. The most ubiquitous and problematic nucleophile in a laboratory setting is water (H₂O).

The reaction of an isocyanate with water, known as hydrolysis, proceeds through a multi-step mechanism that is critical to understand for effective prevention:

  • Formation of Carbamic Acid: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine.

  • Urea Formation: The newly formed primary amine is a potent nucleophile and will readily react with another molecule of Dimethyl 5-isocyanatoisophthalate to form a highly stable and often insoluble diaryl urea derivative.

This process is detrimental for several reasons:

  • Loss of Active Reagent: Each hydrolysis event consumes two molecules of your starting material, reducing the effective concentration of the desired isocyanate.

  • Formation of Insoluble Byproducts: The resulting urea derivatives are often insoluble in common organic solvents, leading to turbidity, precipitation, and difficulties in purification of your final products.[1]

  • Impact on Polymerization: In step-growth polymerizations, the presence of the diamine hydrolysis product can significantly alter the stoichiometry of the reaction, leading to lower molecular weight polymers and affecting the material properties of the resulting polyurethanes.[2][3]

  • Pressure Buildup: The generation of carbon dioxide gas can lead to a dangerous pressure buildup in sealed storage containers.

Below is a diagram illustrating the hydrolysis pathway of Dimethyl 5-isocyanatoisophthalate.

Hydrolysis_Mechanism cluster_0 Step 1: Reaction with Water cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Urea Formation Isocyanate Dimethyl 5-isocyanatoisophthalate (R-NCO) Carbamic_Acid Unstable Carbamic Acid (R-NHCOOH) Isocyanate->Carbamic_Acid + H₂O Water H₂O Primary_Amine Dimethyl 5-aminoisophthalate (R-NH₂) Carbamic_Acid->Primary_Amine CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Urea Insoluble Diaryl Urea (R-NH-CO-NH-R) Primary_Amine->Urea + R-NCO Isocyanate_2 Another Molecule of Dimethyl 5-isocyanatoisophthalate (R-NCO)

Caption: Hydrolysis mechanism of Dimethyl 5-isocyanatoisophthalate.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the long-term storage and handling of Dimethyl 5-isocyanatoisophthalate.

Q1: What are the ideal storage conditions for Dimethyl 5-isocyanatoisophthalate?

A1: To minimize hydrolysis, Dimethyl 5-isocyanatoisophthalate should be stored in a cool, dry environment, under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of atmospheric moisture. While some suppliers recommend "room temperature" storage, for long-term stability, it is advisable to store it at a controlled temperature of 2-8°C .[4] Always bring the container to room temperature before opening to prevent condensation of moisture on the cold product.

Q2: How can I be sure my Dimethyl 5-isocyanatoisophthalate is still of high quality?

A2: Visual inspection is the first step. The presence of a white precipitate or haziness in the material may indicate the formation of insoluble urea byproducts. However, for a quantitative assessment, you should determine the isocyanate (NCO) content of your material. A significant decrease from the theoretical NCO content indicates hydrolysis. A detailed protocol for this titration is provided in the "Experimental Protocols" section of this guide.

Q3: Can I use Dimethyl 5-isocyanatoisophthalate that has started to show signs of hydrolysis?

A3: It is strongly discouraged. The presence of the diamine hydrolysis product will disrupt the stoichiometry of your reactions, particularly in polymer synthesis, leading to irreproducible results and materials with inferior properties.[2] Furthermore, the insoluble urea can be difficult to remove from your final product.

Q4: What solvents are recommended for dissolving and reacting Dimethyl 5-isocyanatoisophthalate?

A4: Use only anhydrous (dry) solvents. Common solvents for reactions involving isocyanates include anhydrous toluene, tetrahydrofuran (THF), and ethyl acetate. It is crucial to ensure that these solvents have a very low water content. The use of a moisture scavenger in the solvent is also recommended.

Q5: Are there any chemicals that are incompatible with Dimethyl 5-isocyanatoisophthalate?

A5: Yes. Avoid contact with water, alcohols, primary and secondary amines, acids, and strong bases. These compounds will all react with the isocyanate group, leading to the degradation of your starting material.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter.

Problem Potential Cause Recommended Solution
White precipitate or cloudiness observed in the Dimethyl 5-isocyanatoisophthalate container. Hydrolysis has occurred, leading to the formation of insoluble diaryl urea.The product is likely compromised. It is best to discard it and use a fresh batch. If you must attempt to use it, you can try to filter the solution, but be aware that the stoichiometry will be altered due to the presence of the soluble diamine hydrolysis product.
Pressure buildup is noticed upon opening the container. Hydrolysis has led to the formation of carbon dioxide gas.Open the container carefully in a well-ventilated fume hood. This is a strong indication that the material has been exposed to moisture and is likely degraded.
Inconsistent results in polymerization reactions (e.g., lower than expected molecular weight). The Dimethyl 5-isocyanatoisophthalate has partially hydrolyzed, leading to an incorrect isocyanate-to-polyol (or other co-monomer) ratio.Before each reaction, verify the NCO content of your Dimethyl 5-isocyanatoisophthalate using the titration protocol provided. Adjust the amount of your co-monomers based on the measured NCO content to maintain the correct stoichiometry.
Difficulty in dissolving the Dimethyl 5-isocyanatoisophthalate in anhydrous solvent. Formation of insoluble urea byproducts.The material is likely significantly hydrolyzed. It is not recommended for use.

Experimental Protocols

To ensure the quality of your Dimethyl 5-isocyanatoisophthalate, a self-validating system of quality control is essential. The following is a detailed, step-by-step methodology for determining the isocyanate (NCO) content of your material.

Protocol 1: Determination of Isocyanate (NCO) Content by Titration

This method is based on the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.

Materials:

  • Dimethyl 5-isocyanatoisophthalate sample

  • Di-n-butylamine solution (standardized, e.g., 2 M in anhydrous toluene)

  • Standardized hydrochloric acid (e.g., 1 M HCl)

  • Anhydrous toluene

  • Methanol

  • Bromophenol blue indicator solution

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL) with stoppers

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.0 g of the Dimethyl 5-isocyanatoisophthalate sample into a 250 mL Erlenmeyer flask.

  • Reaction with Amine: Add 20 mL of the standardized di-n-butylamine solution to the flask. Stopper the flask and swirl to dissolve the sample. Let the reaction proceed for 15 minutes at room temperature with gentle stirring.

  • Quenching: Add 100 mL of methanol to the flask and a few drops of the bromophenol blue indicator.

  • Titration: Titrate the solution with the standardized 1 M HCl solution until the color changes from blue to a persistent yellow endpoint. Record the volume of HCl used (V_sample).

  • Blank Titration: Perform a blank titration by following the same procedure but without adding the Dimethyl 5-isocyanatoisophthalate sample. Record the volume of HCl used for the blank (V_blank).

Calculation:

The percent NCO content can be calculated using the following formula:

% NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample

Where:

  • V_blank = volume of HCl for the blank titration (mL)

  • V_sample = volume of HCl for the sample titration (mL)

  • N_HCl = normality of the HCl solution (mol/L)

  • 4.202 = a constant that combines the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor

  • W_sample = weight of the Dimethyl 5-isocyanatoisophthalate sample (g)

The theoretical %NCO for pure Dimethyl 5-isocyanatoisophthalate (MW = 235.19 g/mol ) is 17.87%. A significantly lower value indicates hydrolysis.

Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process when assessing the quality of your Dimethyl 5-isocyanatoisophthalate.

Troubleshooting_Workflow decision decision action action observation observation start Start: Assess Quality of Dimethyl 5-isocyanatoisophthalate visual_inspection Visual Inspection of Material start->visual_inspection is_precipitate Precipitate or Cloudiness Present? visual_inspection->is_precipitate nco_titration Perform NCO Content Titration is_precipitate->nco_titration No discard Discard Material and Use Fresh Stock is_precipitate->discard Yes is_nco_low Is %NCO Significantly Lower Than Theoretical? nco_titration->is_nco_low is_nco_low->discard Yes use_material Material is of Good Quality: Proceed with Experiment is_nco_low->use_material No proceed_with_caution Proceed with Caution: Adjust Stoichiometry Based on Measured %NCO

Caption: Troubleshooting workflow for Dimethyl 5-isocyanatoisophthalate quality assessment.

References

  • Castro, J. et al. (2014). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • ACS Publications. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. How to purify the urea bought from market to pure urea? [Link]

  • INEOS OPEN. (2018). Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. INEOS OPEN, 1(1), 64-70.
  • Journal of Chemical & Engineering Data. 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. [Link]

  • Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester. Chemical Research in Toxicology. [Link]

  • Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. ChemPhysChem. [Link]

  • Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. The Italian Association of Chemical Engineering. [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI. [Link]

  • Synthesis and Characterization of Bio-based Polyurethane Polymers. American Journal of Engineering and Applied Sciences. [Link]

  • Benchchem.
  • Step-growth polymerization. Polymer Science and Engineering. [Link]

  • Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • ResearchGate. Synthesis and characterization of free-isocyanate polyurethane as renewable coating materials. [Link]

  • EPA NEPS. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • MOST Wiedzy. Synthesis and chemical structure of polyurethane materials obtained with the use of bio-based isocyanates. [Link]

  • ACS Publications. Chemical Recycling of Step-Growth Polymers Guided by Le Chatelier's Principle. ACS Engineering Au. [Link]

  • The Gu Lab. Step-Growth Polymerization. [Link]

Sources

Optimization

Improving yield in Dimethyl 5-isocyanatoisophthalate esterification reactions

Technical Support Center: Yield Optimization in Dimethyl 5-Isocyanatoisophthalate Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization in Dimethyl 5-Isocyanatoisophthalate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks associated with Dimethyl 5-isocyanatoisophthalate (CAS 46828-05-1).

In drug development and polymer chemistry, "esterification" involving this compound typically refers to two distinct phases:

  • Upstream Precursor Esterification: The Fischer esterification of 5-aminoisophthalic acid to synthesize the intermediate, Dimethyl 5-aminoisophthalate[1].

  • Downstream Carbamate Esterification: The reaction of the highly electrophilic isocyanate group with target alcohols to form carbamate esters (urethanes)[2].

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure high-yield syntheses.

Part 1: Troubleshooting Upstream Precursor Esterification

Q: Why is the yield of my Dimethyl 5-aminoisophthalate plateauing at 65-70% despite extended reflux times in methanol? A: You are encountering a thermodynamic equilibrium limit, not a kinetic failure. Fischer esterification is a reversible process. As the reaction progresses, water is generated as a byproduct. Once the concentration of water reaches a critical threshold, it promotes the reverse hydrolysis reaction, cleaving your newly formed ester back into the mono-ester or the starting carboxylic acid. Causality & Solution: To break this equilibrium (Le Chatelier's principle), you must actively remove water from the system[1]. Do not simply extend the reflux time. Instead, integrate a Soxhlet extractor charged with activated 3Å molecular sieves between your reaction flask and the condenser. As the methanol evaporates and condenses, it passes through the sieves, stripping the water before returning anhydrous methanol to the reaction pot.

Q: Can I use Thionyl Chloride ( SOCl2​ ) instead of Sulfuric Acid to improve the esterification yield? A: Yes, but with caveats. Using SOCl2​ in methanol generates the highly reactive acyl chloride intermediate, which irreversibly reacts with methanol to form the ester, bypassing the water-equilibrium issue entirely. However, SOCl2​ also generates HCl gas, which will protonate the amine group of your product, yielding Dimethyl 5-aminoisophthalate hydrochloride. You will need a subsequent neutralization step (e.g., using Triethylamine or aqueous NaHCO3​ ) to isolate the free base required for downstream phosgenation.

Part 2: Troubleshooting Downstream Carbamate Esterification

Q: During the reaction of Dimethyl 5-isocyanatoisophthalate with my target alcohol, I am isolating a highly insoluble white precipitate instead of the desired carbamate ester. What is this, and how do I prevent it? A: The insoluble precipitate is a symmetric urea derivative, which is the most common and frustrating byproduct in isocyanate chemistry. Causality: Isocyanates are exceptionally electrophilic. If your reaction environment contains even trace amounts of moisture, water acts as a nucleophile and attacks the isocyanate carbon. This forms a highly unstable carbamic acid intermediate, which rapidly decarboxylates to release CO2​ gas and a primary amine. Because amines are significantly more nucleophilic than alcohols, this newly formed amine immediately attacks an unreacted Dimethyl 5-isocyanatoisophthalate molecule. This cascade consumes two equivalents of your valuable isocyanate to form one equivalent of stable, insoluble symmetric urea[3]. Solution: Rigorous anhydrous conditions are non-negotiable. Bake all glassware at 120°C, use strictly anhydrous solvents (e.g., dry DMF or THF), and execute the reaction under a positive pressure of inert Argon or Nitrogen.

Q: How can I selectively accelerate the carbamate esterification without degrading the isocyanate? A: You must lower the activation energy of the alcohol's nucleophilic attack using a catalyst. Causality: Utilizing an organometallic catalyst like Dibutyltin dilaurate (DBTDL) or a hindered tertiary amine like N,N -Diisopropylethylamine (DIPEA) is highly effective[3]. DBTDL acts as a Lewis acid, coordinating to the oxygen atom of the isocyanate group. This coordination withdraws electron density from the isocyanate carbon, drastically increasing its electrophilicity and accelerating the alcohol attack without promoting moisture-driven side reactions (provided the system is dry).

Part 3: Quantitative Data & Reaction Pathways

To assist in your experimental design, the following table summarizes the expected yields based on different reaction conditions during the upstream esterification phase.

Table 1: Quantitative Yield Optimization for Dimethyl 5-Aminoisophthalate Synthesis

Reaction ConditionCatalystWater Removal StrategyAverage Yield (%)Primary Impurity
Standard Reflux (12h) H2​SO4​ (cat.)None65 - 70%Mono-ester
Extended Reflux (24h) H2​SO4​ (cat.)None72 - 75%Mono-ester
Reflux w/ Soxhlet (12h) H2​SO4​ (cat.) 3Å Molecular Sieves > 92% Trace unreacted
Acyl Chloride Route SOCl2​ (excess)Irreversible reaction85 - 90%Amine Hydrochloride
Mechanistic Visualization

The diagram below illustrates the divergent pathways of Dimethyl 5-isocyanatoisophthalate, highlighting the critical need for anhydrous conditions.

G Iso Dimethyl 5-isocyanatoisophthalate Carb Carbamate Ester (Desired Product) Iso->Carb DBTDL Catalyst (Anhydrous) CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid Nucleophilic Attack Urea Symmetric Urea (Undesired Byproduct) Iso->Urea Alc Target Alcohol (R-OH) Alc->Carb H2O Trace Moisture (H2O) H2O->CarbAcid Amine Amine Intermediate + CO2 CarbAcid->Amine Decarboxylation (Fast) Amine->Urea Reacts with Isocyanate

Reaction pathways of Dimethyl 5-isocyanatoisophthalate with alcohol versus trace moisture.

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain built-in verification steps to ensure the chemistry is proceeding as intended before moving to workup.

Protocol A: Synthesis of Dimethyl 5-aminoisophthalate (Precursor Esterification)
  • Reaction Setup: In an oven-dried 500 mL round-bottom flask, suspend 5-aminoisophthalic acid (10.0 g, 55.2 mmol) in anhydrous methanol (200 mL). Slowly add concentrated H2​SO4​ (2.0 mL) dropwise while stirring[1].

  • Water Removal Integration: Attach a Soxhlet extractor containing 20 g of freshly activated 3Å molecular sieves. Attach a reflux condenser on top of the Soxhlet.

  • Reflux: Heat the mixture to 70°C and maintain a steady reflux for 12 hours.

  • Self-Validation (IPC): Remove a 0.1 mL aliquot, neutralize with aqueous NaHCO3​ , extract into ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the baseline starting material spot confirms complete conversion.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to 25% of the original volume. Pour the residue into ice-cold saturated NaHCO3​ solution to precipitate the product. Filter, wash with deionized water, and dry under vacuum over P2​O5​ to yield the product as a solid (>92% yield)[1].

Protocol B: Carbamate Esterification (Urethane Formation)
  • Anhydrous Preparation: Purge an oven-dried 100 mL Schlenk flask with Argon for 15 minutes.

  • Reagent Addition: Dissolve Dimethyl 5-isocyanatoisophthalate (1.0 eq) and your target alcohol (1.1 eq) in anhydrous DMF (0.2 M concentration)[3]. Add DIPEA (1.5 eq) and a catalytic amount of DBTDL (0.05 eq).

  • Reaction & Self-Validation (IPC): Stir the reaction at 30°C. To self-validate the reaction progress, take a 0.1 mL aliquot every 2 hours and analyze via FT-IR spectroscopy. Monitor the strong, distinct asymmetric stretching band of the isocyanate ( N=C=O ) at ~2270 cm⁻¹ . The reaction is definitively complete when this peak completely disappears, confirming total consumption of the isocyanate without relying on ambiguous TLC spots.

  • Purification: Quench the reaction with water, extract with dichloromethane, dry the organic layer over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Sources

Troubleshooting

Dimethyl 5-Isocyanatoisophthalate (DMIIP) Thermal Degradation: Technical Support &amp; Troubleshooting Guide

Welcome to the Advanced Materials & Therapeutics Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams utilizing Dimethyl 5-isocyanatoisophthalate (DMIIP, CAS 46828...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Therapeutics Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams utilizing Dimethyl 5-isocyanatoisophthalate (DMIIP, CAS 46828-05-1)[1]. This reagent is a critical building block in synthesizing complex macromolecular structures, such as tetrapodal tryptophan derivatives functioning as potent enterovirus A71 (EV-A71) entry inhibitors[2][3].

However, the highly electrophilic isocyanate (-NCO) group presents significant thermal stability challenges. High-temperature coupling, thermolysis, or improper storage can trigger complex degradation cascades[4][5]. This guide is designed to help you troubleshoot thermal degradation issues, establish safe operating windows, and validate your experimental workflows.

FAQ 1: What are the fundamental thermal degradation thresholds for DMIIP during high-temperature synthesis?

Causality & Mechanism: The thermal instability of DMIIP is driven by the high reactivity of the isocyanate functional group. At elevated temperatures, rather than simply decomposing, isocyanates undergo thermal self-addition[4]. Initially, DMIIP will dimerize to form uretidinediones. As thermal stress increases, these dimers convert into trimers, forming highly stable isocyanurate rings[5]. This s-triazine (isocyanurate) moiety is exceptionally robust, typically requiring temperatures exceeding 400°C to undergo irreversible cleavage and regenerate free isocyanate groups[4][6].

If DMIIP has already been reacted to form a urethane (carbamate) linkage, thermal degradation follows a different pathway. Urethane bonds reversibly dissociate back into the free isocyanate and alcohol between 200°C and 250°C[7].

Quantitative Thermal Stability Data: To aid in your reaction design, we have summarized the critical thermal thresholds for DMIIP and its typical derivatives below.

Compound / Linkage StateOnset Degradation Temp (°C)Peak Degradation Temp (°C)Primary Thermal MechanismReversibility
DMIIP (Free Monomer) ~150 - 180215Dimerization / TrimerizationPartially Reversible
Urethane / Carbamate 200 - 250300Dissociation to Isocyanate + AlcoholReversible
Isocyanurate Ring > 400450s-triazine CleavageIrreversible
Polyurea Network > 250350Cleavage to Amine + CO₂ + AlkeneIrreversible
FAQ 2: How do I accurately profile the thermal degradation kinetics of DMIIP to establish safe operating windows?

Expert Insight: To establish a self-validating system for your specific formulation, you must isolate purely thermal mechanisms from oxidative or moisture-driven side reactions. The gold standard for this is Thermogravimetric Analysis coupled with Gas Chromatography/Mass Spectrometry (TGA-GC/MS)[7].

Validated Step-by-Step Methodology (TGA-GC/MS):

  • Sample Preparation: Weigh exactly 20 mg of DMIIP into an alumina crucible. Causality: Maintaining a consistent 20 mg mass ensures uniform thermal conductivity, preventing localized hot spots that skew the onset temperature data[7].

  • Atmospheric Control: Establish a strict nitrogen (N₂) blanket flowing at 20 mL/min. Causality: This prevents oxidative degradation, ensuring the mass loss profile reflects true thermal thermolysis[7].

  • Thermal Ramping: Apply a heating rate of 10 K/min from 35°C to 600°C. Causality: Slower rates may allow reversible reactions to re-equilibrate, while faster rates (>20 K/min) introduce thermal lag between the pan and the sample[7].

  • Evolved Gas Transfer: Route the effluents through a capillary transfer line heated to 250°C. Causality: This prevents high-boiling degradants (like regenerated DMIIP or heavy amines) from condensing before reaching the GC column.

  • MS Profiling: Monitor the mass spectrometer for specific m/z signals corresponding to carbon dioxide, primary amines, and terminal alkenes to map the exact irreversible degradation kinetics[4][7].

Workflow S1 1. Sample Prep (20 mg, Alumina) S2 2. N2 Purge (20 mL/min) S1->S2 S3 3. TGA Ramp (10 K/min, 35-600°C) S2->S3 S4 4. Evolved Gas Transfer (250°C) S3->S4 S5 5. GC/MS Profiling S4->S5

Step-by-step TGA-GC/MS analytical workflow for DMIIP thermal profiling.

FAQ 3: During the synthesis of tetrapodal tryptophan derivatives, I am losing the isocyanate peak (2270 cm⁻¹) in FTIR before the coupling is complete. What is causing this?

Troubleshooting Logic: When synthesizing complex entry inhibitors (like AL-471 analogs) using DMIIP[2][3], the premature disappearance of the strong asymmetric N=C=O stretch at ~2270 cm⁻¹ is rarely due to simple evaporation. It is almost always a symptom of either thermal self-addition or moisture ingress.

If your reaction exceeds 150°C, DMIIP is likely consuming itself via trimerization into isocyanurates[5][6]. However, if you are operating at lower temperatures, the causality is trace moisture. Water hydrolyzes the isocyanate to form a primary amine and carbon dioxide. This newly formed amine is highly nucleophilic and will immediately attack unreacted DMIIP molecules, creating an insoluble, irreversible polyurea network[4].

Degradation DMIIP DMIIP Monomer (CAS 46828-05-1) Heat Thermal Stress (>150°C) DMIIP->Heat Heating Moisture Trace Moisture (H2O) DMIIP->Moisture Exposure Urea Polyurea Network (Irreversible) DMIIP->Urea Polymerization Dimer Uretidinedione (Dimer) Heat->Dimer Self-Addition Trimer Isocyanurate (Trimer, Stable >400°C) Heat->Trimer Trimerization Amine Primary Amine + CO2 Moisture->Amine Hydrolysis Amine->DMIIP Nucleophilic Attack

Mechanistic pathways of DMIIP thermal degradation and moisture-induced polymerization.

FAQ 4: If my DMIIP-derived carbamate intermediates are exposed to temperatures exceeding 200°C, will they irreversibly degrade?

Causality & Mechanism: Not immediately. The thermal decomposition of carbamates (urethanes) is highly dependent on the exact temperature tier. If your intermediate is exposed to temperatures between 200°C and 250°C, the primary mechanism is the reversible dissociation of the urethane linkage back into the free DMIIP isocyanate and the corresponding alcohol[7]. Because the degradation products at this stage are largely non-volatile, little mass is lost, and the linkage can reform upon cooling[7].

However, if you push the thermolysis process higher (e.g., 250°C to 600°C, which is common in gas-phase isocyanate synthesis[8]), the reaction crosses into an irreversible decomposition pathway. At this stage, the molecule undergoes catastrophic cleavage, resulting in the formation of primary amines, terminal alkenes, and the evolution of carbon dioxide[4][7]. To prevent irreversible loss of your intermediate, strictly cap your processing temperatures below 215°C[7].

References
  • National Center for Biotechnology Information (PMC). "Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate." NIH. [Link]

  • ResearchGate. "The Thermal Decomposition of Isocyanurates." ResearchGate.[Link]

  • Office of Scientific and Technical Information (OSTI). "Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry." OSTI.gov.[Link]

  • MDPI. "Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates." MDPI. [Link]

  • National Center for Biotechnology Information (PMC). "Insertion of an Amphipathic Linker in a Tetrapodal Tryptophan Derivative Leads to a Novel and Highly Potent Entry Inhibitor of Enterovirus A71 Clinical Isolates." NIH. [Link]

  • ResearchGate. "(PDF) Insertion of an Amphipathic Linker in a Tetrapodal Tryptophan Derivative Leads to a Novel and Highly Potent Entry Inhibitor of Enterovirus A71 Clinical Isolates." ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Reaction Conditions for Dimethyl 5-isocyanatoisophthalate

Disclaimer: This document is intended for informational purposes for research professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes for research professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

Welcome to the technical support center for the synthesis of Dimethyl 5-isocyanatoisophthalate (DMII). This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The synthesis of DMII can present challenges related to yield, purity, and reaction control. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. The information herein is based on established scientific principles and practical experience in the field.

PART 1: Troubleshooting Guide

This section addresses common problems encountered during the catalytic synthesis of Dimethyl 5-isocyanatoisophthalate, their potential causes, and actionable solutions.

Issue 1: Low or No Yield of Dimethyl 5-isocyanatoisophthalate

Symptoms:

  • The reaction yields a minimal amount of the desired product or fails to proceed entirely.

  • Analysis of the crude reaction mixture shows primarily unreacted starting materials.

Potential Causes and Solutions:

Potential Cause Detailed Explanation & Recommended Actions
Catalyst Inactivity or Poisoning Explanation: The catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling. Water is a common catalyst poison in isocyanate synthesis.[1] Solutions:Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and anhydrous.[1] • Activate or Replace Catalyst: If using a heterogeneous catalyst, consider an activation step as per the manufacturer's protocol. If catalyst poisoning is suspected, use a fresh batch of catalyst. • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from deactivating the catalyst.
Suboptimal Reaction Temperature Explanation: Temperature is a critical parameter that influences reaction kinetics. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to thermal decomposition of reactants or products.[2] Solutions:Temperature Screening: Perform small-scale experiments at various temperatures to determine the optimal range for your specific catalytic system. A stepwise increase (e.g., in 10 °C increments) is a good starting point. • Literature Review: Consult scientific literature for reported temperature ranges for similar catalytic transformations.
Incorrect Reagent Stoichiometry Explanation: The molar ratios of reactants and catalyst are crucial for optimal performance. An incorrect ratio can lead to incomplete conversion or the formation of side products.[1] Solutions:Verify Calculations: Double-check all calculations for molar equivalents. • Controlled Addition: For some reactions, the slow, controlled addition of one reagent to the reaction mixture can be beneficial.[1]
Issue 2: Formation of Significant Byproducts (e.g., Ureas)

Symptoms:

  • The desired Dimethyl 5-isocyanatoisophthalate is produced, but is contaminated with a significant amount of urea or other side products.

  • Purification of the final product is difficult due to the presence of these impurities.

Potential Causes and Solutions:

Potential Cause Detailed Explanation & Recommended Actions
Presence of Water Explanation: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a stable urea byproduct.[1] Solutions:Anhydrous Conditions: The use of oven-dried glassware and anhydrous solvents is critical.[1] • Drying Agents: Consider the use of molecular sieves or other drying agents compatible with your reaction conditions.
Excess Amine Starting Material Explanation: If the reaction does not go to completion, the unreacted amine starting material can react with the isocyanate product to form a symmetrical urea.[1] Solutions:Optimize Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure full consumption of the starting amine. • Stoichiometric Control: Carefully control the stoichiometry to avoid an excess of the amine at the end of the reaction.[1]

(Diagram: Troubleshooting Workflow for DMII Synthesis)

G cluster_troubleshooting Troubleshooting start Start DMII Synthesis reaction_setup Reaction Setup: - Anhydrous Conditions - Inert Atmosphere - Correct Stoichiometry start->reaction_setup reaction_progress Monitor Reaction Progress (TLC, GC, NMR) reaction_setup->reaction_progress workup Reaction Workup & Purification reaction_progress->workup analysis Analyze Product (Yield & Purity) workup->analysis low_yield Low Yield? analysis->low_yield byproducts Byproducts Present? low_yield->byproducts No optimize_catalyst Optimize Catalyst: - Check Activity - Adjust Loading low_yield->optimize_catalyst Yes improve_conditions Improve Anhydrous Conditions byproducts->improve_conditions Yes end Successful Synthesis byproducts->end No optimize_temp Optimize Temperature optimize_catalyst->optimize_temp check_reagents Verify Reagent Purity & Stoichiometry optimize_temp->check_reagents check_reagents->reaction_setup improve_conditions->reaction_setup

Caption: A workflow diagram for optimizing the synthesis of Dimethyl 5-isocyanatoisophthalate.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are some common non-phosgene routes for synthesizing isocyanates like Dimethyl 5-isocyanatoisophthalate?

A1: Due to the hazardous nature of phosgene, several alternative methods have been developed. These include the thermal decomposition of carbamates, the Curtius rearrangement of acyl azides, and various catalytic processes.[2][3] One promising green chemistry approach involves the reaction of amines with dimethyl carbonate (DMC).[3][4]

Q2: What types of catalysts are typically used for the synthesis of isocyanates from amines and dimethyl carbonate (DMC)?

A2: A variety of catalysts have been explored for this transformation. Lewis acid catalysts, such as zinc acetate and zinc stearate, have shown good activity.[4] Other metal-based catalysts, including those with manganese, have also been investigated.[5] The choice of catalyst can significantly impact the reaction conditions and the final yield.

Q3: How can I purify crude Dimethyl 5-isocyanatoisophthalate?

A3: Purification can often be achieved through recrystallization.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.[6] Column chromatography is another common technique for purifying organic compounds.

Q4: What are the key safety precautions I should take when working with isocyanates?

A4: Isocyanates are known sensitizers and can cause respiratory and skin irritation.[7][8] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Always consult the Safety Data Sheet (SDS) for the specific isocyanate you are working with for detailed handling and safety information.[8]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This allows you to track the consumption of starting materials and the formation of the product over time.

References

  • Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Commodious. (2025, November 10). Isocyanate Risk Assessment: Essential Control Measures. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 10). Future Trends in Isocyanate Manufacturing Processes. Retrieved from [Link]

  • Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

  • ACS Omega. (2024, February 28). How To Get Isocyanate? Retrieved from [Link]

  • Beilstein Journals. (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Google Patents. (n.d.). CN102617413A - Method for preparing sodium dimethyl isophthalate-5-sulfonate from high-concentration fuming sulfuric acid.
  • Google Patents. (n.d.). CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate.
  • University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isocyanates from dimethylcarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). US2875226A - Process for the preparation of isocyanates.
  • Queen's University Belfast. (n.d.). Activity and deactivation studies for direct dimethyl ether synthesis using CuO-ZnO-Al2O3 with NH(4)ZSM-5, HZSM-5 or gamma-Al2O3. Retrieved from [Link]

  • MDPI. (2024, April 13). A Review of Catalysts for Synthesis of Dimethyl Carbonate. Retrieved from [Link]

  • NextSDS. (n.d.). Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Enhancing the Hydrostability and Processability of Metal–Organic Polyhedra by Self-polymerization or Co. Retrieved from [Link]

  • Google Patents. (n.d.). US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate.
  • CHIMIA. (n.d.). Advances in Catalysis for Organic Coatings. Retrieved from [Link]

  • Semantic Scholar. (2017, December 15). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Catalytic synthesis of toluene‐2,4‐diisocyanate from dimethyl carbonate | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts screening, optimization and mechanism studies of dimethylhexane-1,6-dicarbamate synthesis from 1,6-hexanediamine and dimethyl carbonate over Mn(OAc) 2 catalyst | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting incomplete reactions with Dimethyl 5-isocyanatoisophthalate

Tech Support Center: Troubleshooting Dimethyl 5-Isocyanatoisophthalate Reactions Introduction Dimethyl 5-isocyanatoisophthalate (CAS 46828-05-1) is a highly versatile, electrophilic building block utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Tech Support Center: Troubleshooting Dimethyl 5-Isocyanatoisophthalate Reactions

Introduction

Dimethyl 5-isocyanatoisophthalate (CAS 46828-05-1) is a highly versatile, electrophilic building block utilized in the synthesis of tetrapodal receptors, specialized polyurethanes, and complex pharmaceuticals such as enterovirus A71 (EV71) entry inhibitors[1][2][3]. However, its unique structural properties—specifically the sterically demanding methoxycarbonyl groups at the 3- and 5-positions—can complicate its reactivity profile. As a Senior Application Scientist, I frequently encounter cases where reactions stall, yield insoluble gels, or fail to reach completion. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure robust conversion.

Section 1: Mechanistic Causality of Incomplete Reactions (The "Why")

Isocyanates (-NCO) are highly electrophilic and react readily with nucleophiles like amines and alcohols[4]. However, dimethyl 5-isocyanatoisophthalate presents two distinct mechanistic challenges:

  • Steric Hindrance vs. Electronic Activation: The two ester groups are electron-withdrawing, which theoretically increases the electrophilicity of the isocyanate carbon. However, their significant steric bulk impedes the approach of larger nucleophiles (like secondary amines or branched polyols). This steric clash slows down reaction kinetics, often causing the reaction to stall before reaching stoichiometric completion.

  • Moisture Sensitivity and Urea Formation: Like all isocyanates, this compound is acutely sensitive to moisture[4][5]. Water acts as a competing nucleophile, reacting with the isocyanate to form an unstable carbamic acid that rapidly decomposes into an amine and CO2 gas. This newly formed amine then aggressively reacts with another equivalent of the starting isocyanate to form an insoluble, symmetric urea byproduct[4][6]. This side reaction irreversibly consumes your starting material, skewing the NCO:Nucleophile ratio and halting polymer chain growth or small-molecule coupling[7].

Section 2: Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction with a secondary amine stalls at 60% conversion despite extended reaction times. Why? A1: This is a classic symptom of steric hindrance combined with potential catalyst deactivation. The bulky nature of secondary amines struggles against the 3,5-bis(methoxycarbonyl)phenyl ring. Furthermore, if you are using a metal catalyst (like Dibutyltin dilaurate - DBTDL), trace impurities in the amine or solvent (such as residual phosphate anions from manufacturing) can coordinate with the metal center, completely deactivating it[6]. Causality Fix: Switch to a less sterically sensitive catalyst or use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[2][3]. Elevate the temperature slightly (e.g., 30–40 °C) to overcome the activation energy barrier.

Q2: I observe a white precipitate forming early in the reaction, and my final yield is extremely low. What is happening? A2: The white precipitate is almost certainly a symmetric urea derivative, indicating severe moisture contamination[4]. For every mole of water present, two moles of dimethyl 5-isocyanatoisophthalate are consumed[4]. Causality Fix: You must rigorously dry all solvents (using activated molecular sieves) and reagents. If working with hygroscopic polyols or amines, add a chemical moisture scavenger like p-toluenesulfonyl isocyanate (PTSI) to the reaction mixture before adding your primary isocyanate[6][8]. PTSI reacts preferentially with water, protecting your valuable building block.

Q3: The reaction mixture is bubbling, and the pressure in the sealed vessel is increasing. Is this normal? A3: No. Bubbling indicates the release of carbon dioxide (CO2), which is the direct byproduct of the isocyanate-water reaction[6][8]. Immediate action is required: vent the vessel to a fume hood to prevent dangerous pressure buildup[4][5]. This confirms your system is not anhydrous and the reaction must be restarted using dried reagents.

Section 3: Quantitative Data & Optimization Parameters

To systematically troubleshoot, compare your current parameters against this validated baseline matrix.

ParameterSub-Optimal Condition (Causes Stalling)Optimized ConditionMechanistic Rationale
Solvent Moisture > 100 ppm H2O< 10 ppm H2OPrevents competitive urea formation and CO2 generation[4][8].
Catalyst / Base None, or deactivated DBTDLDIPEA (for amines) or K-KAT / DBTDL (for alcohols)DIPEA acts as a proton scavenger without coordinating to the isocyanate. Metal catalysts activate the hydroxyl group[2][6].
Temperature Room Temp (20 °C)30 °C – 50 °COvercomes the activation energy barrier imposed by the steric bulk of the methoxycarbonyl groups[2][3].
Stoichiometry 1.0 : 1.0 (NCO:Nucleophile)1.05 : 1.0 (NCO:Nucleophile)A slight excess of isocyanate compensates for trace moisture, ensuring complete consumption of the nucleophile[7].

Section 4: Self-Validating Experimental Protocol: Urea/Carbamate Coupling

This protocol outlines the coupling of dimethyl 5-isocyanatoisophthalate with an amine (e.g., benzyl (2-aminoethyl)carbamate) to form a target urea derivative, a standard procedure in the synthesis of EV71 inhibitors[3][9]. It is designed to be self-validating: visual and analytical checkpoints confirm success at each stage.

Materials:

  • Dimethyl 5-isocyanatoisophthalate (CAS 46828-05-1)[1]

  • Nucleophile (e.g., benzyl (2-aminoethyl)carbamate)[3][9]

  • Anhydrous N,N-Dimethylformamide (DMF) (Stored over 3Å molecular sieves)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Check 1): Flame-dry a 2-neck round-bottom flask under a continuous flow of ultra-high purity Argon. Validation: The flask must cool to room temperature under positive Argon pressure to ensure a strictly anhydrous environment.

  • Reagent Dissolution: Dissolve the nucleophile (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (1.5 eq). Stir for 5 minutes.

  • Isocyanate Addition: Dissolve dimethyl 5-isocyanatoisophthalate (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes via a syringe pump. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of homopolymerization or trimerization[7].

  • Reaction Incubation: Heat the reaction mixture to 30 °C. Validation Check 2: Monitor the reaction via TLC or LC-MS after 2 hours. The mild heating overcomes steric hindrance[2][3]. If the reaction stalls, do not simply add more isocyanate; verify the absence of moisture first.

  • Quenching and Isolation: Once the nucleophile is fully consumed, quench the reaction with a few drops of methanol (to consume the excess 0.05 eq of isocyanate). Remove DMF under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or precipitation, depending on the product's solubility profile.

Section 5: Workflow Visualization

G Start Incomplete Reaction: Dimethyl 5-isocyanatoisophthalate CheckMoisture 1. Quantify Moisture (Karl Fischer Titration) Start->CheckMoisture MoistureHigh >50 ppm H2O Side Reaction: Urea Formation CheckMoisture->MoistureHigh High MoistureLow <50 ppm H2O Proceed to Kinetics CheckMoisture->MoistureLow Low FixMoisture Add Moisture Scavenger (e.g., p-Toluenesulfonyl isocyanate) MoistureHigh->FixMoisture CheckCatalyst 2. Evaluate Catalyst & Steric Hindrance MoistureLow->CheckCatalyst FixMoisture->CheckMoisture CatInactive Catalyst Deactivated (e.g., by phosphate impurities) CheckCatalyst->CatInactive Stalled CatActive Adjust Catalyst/Temp (Use DIPEA or K-KAT, 30-50°C) CatInactive->CatActive Optimize Analyze 3. Post-Reaction Analysis (LC-MS / NMR) CatActive->Analyze

Troubleshooting workflow for incomplete dimethyl 5-isocyanatoisophthalate reactions.

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Optimization

Technical Support Center: Recrystallization and Purification of Dimethyl 5-isocyanatoisophthalate

Welcome to the technical support center for Dimethyl 5-isocyanatoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dimethyl 5-isocyanatoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of crude Dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1)[1][2][3] via recrystallization. Our focus is on addressing specific experimental challenges, ensuring scientific integrity, and maintaining the highest safety standards.

Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of Dimethyl 5-isocyanatoisophthalate?

A1: The impurity profile largely depends on the synthetic route employed. Common methods for synthesizing aromatic isocyanates include the phosgenation of the corresponding amine (Dimethyl 5-aminoisophthalate) or non-phosgene routes involving carbamate decomposition.[4][5][6][7]

Potential impurities may include:

  • Unreacted Starting Materials: Primarily Dimethyl 5-aminoisophthalate.

  • Hydrolysis Products: Symmetrical ureas formed by the reaction of the isocyanate with trace amounts of water. This is a very common side reaction.[8]

  • Oligomeric Species: Isocyanates can self-react, especially at elevated temperatures, to form dimers (uretdiones), trimers (isocyanurates), and other oligomers.[8][9]

  • Solvent Residues: Residual solvents from the synthesis, such as toluene, o-dichlorobenzene, or others.[7][10]

  • By-products from Synthesis: Depending on the specific reagents used, other side products may be present. For instance, in phosgenation routes, carbamoyl chlorides could be intermediates.

Q2: Why is recrystallization a challenging method for this specific compound?

A2: The primary challenge lies in the high reactivity of the isocyanate (-NCO) functional group. This group readily reacts with nucleophilic compounds, including water, alcohols, and even primary/secondary amines. This reactivity imposes strict constraints on solvent selection and experimental conditions. Unlike its amine or hydroxy precursors[11][12][13][14], Dimethyl 5-isocyanatoisophthalate requires the use of anhydrous, aprotic solvents and careful temperature control to prevent degradation and yield loss.

Q3: What are the critical safety precautions I must take when handling this compound?

A3: Isocyanates are potent respiratory and skin sensitizers and irritants.[15][16] Inhalation can lead to occupational asthma.[15] All handling must be performed within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE) includes:

  • Gloves: Chemically resistant gloves are required. Thin latex gloves are unsuitable; nitrile, butyl rubber, or laminated PE/EVAL gloves offer better protection.

  • Eye Protection: Full-face shields or chemical splash goggles are essential.[15][17]

  • Lab Coat/Apron: A chemically resistant apron or suit should be worn over a lab coat.

  • Respiratory Protection: For operations that could generate aerosols or if ventilation is insufficient, a supplied-air respirator is recommended.

Always have an emergency eyewash and shower readily accessible.

Troubleshooting Guide: Recrystallization Issues

This section addresses common problems encountered during the purification process in a direct question-and-answer format.

Q4: I've dissolved my crude product, but no crystals form upon cooling. What's wrong?

A4: This is a classic recrystallization problem, often related to solvent choice or concentration.

  • Possible Cause 1: Inappropriate Solvent. The solvent you've chosen may be too good at dissolving the compound, even at low temperatures. A suitable recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Suggested Solution: Your primary candidates should be anhydrous, non-polar, aprotic solvents. Screen solvents like Heptane, Hexane, Cyclohexane, or Toluene. Avoid all protic solvents (water, methanol, ethanol) and be cautious with polar aprotic solvents like DMF, which can react with isocyanates at elevated temperatures.[18]

  • Possible Cause 2: Solution is Not Saturated. You may have used an excessive volume of solvent.

  • Suggested Solution: Try to evaporate some of the solvent under a gentle stream of dry nitrogen or using a rotary evaporator (with careful temperature control) to increase the concentration. If crystals appear, you've confirmed this was the issue. For future runs, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 3: Supersaturation. The solution may be supersaturated and requires nucleation to begin crystallization.

  • Suggested Solution:

    • Scratch: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Seed: If you have a small crystal of pure product, add it to the cooled solution to act as a seed crystal.

    • Cooling: Ensure the solution cools slowly first, then place it in an ice bath or refrigerator to maximize yield.

Q5: My purified product has a low melting point and appears oily or waxy. How do I fix this?

A5: This often indicates the presence of impurities that are depressing the melting point or that the product has not fully crystallized.

  • Possible Cause 1: Residual Solvent. The product may not be fully dry.

  • Suggested Solution: Dry the product thoroughly under high vacuum for several hours. Gentle heating (e.g., 30-40°C) under vacuum can help, but be cautious of thermal degradation.

  • Possible Cause 2: Persistent Impurities. Low-melting by-products may be co-precipitating with your product.

  • Suggested Solution:

    • Trituration: Before a full recrystallization, try triturating the crude solid. This involves stirring the solid as a slurry in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexane). This can be a very effective and simple purification step.

    • Second Recrystallization: Perform another recrystallization using a different solvent system. If you used toluene first, try heptane for the second attempt.

Q6: The yield of my purified product is very low. What are the common causes?

A6: Low recovery is a frequent issue, but it can be systematically addressed.

  • Possible Cause 1: Excessive Solvent. As mentioned in Q4, using too much solvent is the most common reason for low yield, as a significant amount of product will remain dissolved in the mother liquor.

  • Suggested Solution: Use the absolute minimum volume of hot solvent for dissolution.

  • Possible Cause 2: Premature Crystallization. The product may have crystallized in the filter paper or funnel during hot filtration.

  • Suggested Solution: Use a pre-heated filter funnel and flask for the hot filtration step. Work quickly and keep the solution hot to prevent the product from crashing out prematurely.

  • Possible Cause 3: Product Degradation. The isocyanate group may have reacted with trace moisture or degraded due to excessive heat.

  • Suggested Solution: Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (Nitrogen or Argon). Use rigorously dried, aprotic solvents. Minimize the time the solution is kept at high temperatures.

Q7: My final product is discolored (yellow or brown). How can I obtain a white solid?

A7: Discoloration usually points to thermal degradation or the presence of highly conjugated, colored impurities.

  • Possible Cause 1: Thermal Stress. Heating the isocyanate for extended periods or at too high a temperature can cause oligomerization and decomposition, leading to colored products.[9]

  • Suggested Solution: Use the lowest possible temperature that allows for complete dissolution. Do not leave the solution heating for an extended time.

  • Possible Cause 2: Chromophoric Impurities. Impurities from the synthesis may be intensely colored.

  • Suggested Solution: You can attempt to use a minimal amount of activated charcoal in the hot solution before filtration. However, be aware that charcoal can also adsorb your product and potentially catalyze side reactions. Use with caution and only if necessary. A second recrystallization is often a better alternative.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues with Dimethyl 5-isocyanatoisophthalate.

G start_node Start Recrystallization decision_node Crystals Formed? start_node->decision_node Cool Solution bad_outcome No Crystal Formation decision_node->bad_outcome No good_outcome Collect, Wash, Dry Crystals decision_node->good_outcome Yes process_node process_node q2 Is solution clear (no oil/precipitate)? bad_outcome->q2 Consult q3 Is solution supersaturated? q2->q3 Yes process_triturate Triturate with cold non-polar solvent (e.g., Hexane). Re-evaluate purity. q2->process_triturate No (Oily Product) process_induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Cool further (ice bath) q3->process_induce Yes q4 Used excess solvent? q3->q4 No process_concentrate Concentrate solution by carefully evaporating some solvent. q4->process_concentrate Yes process_rescreen Solvent is likely unsuitable. Re-screen solvents. q4->process_rescreen No

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Troubleshooting

Technical Support Center: Dimethyl 5-isocyanatoisophthalate (DMIIP) Polymerization

Welcome to the DMIIP Troubleshooting and Methodology Hub. Dimethyl 5-isocyanatoisophthalate (CAS 46828-05-1) is a highly versatile, bifunctional building block featuring a highly electrophilic isocyanate (-NCO) group and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DMIIP Troubleshooting and Methodology Hub. Dimethyl 5-isocyanatoisophthalate (CAS 46828-05-1) is a highly versatile, bifunctional building block featuring a highly electrophilic isocyanate (-NCO) group and two methyl ester (-COOCH₃) groups[1]. While it is invaluable for synthesizing complex polyurethanes, polyureas, and dendritic scaffolds, its dual functionality introduces significant mechanistic complexity.

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting to address the causality of side reactions, providing self-validating protocols to ensure synthetic integrity.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: My DMIIP polymerization yields a cloudy, brittle polymer accompanied by unexpected gas evolution. What is the root cause?

A1: Moisture-induced urea formation and CO₂ evolution. The isocyanate carbon in DMIIP is highly electrophilic. Even trace amounts of water (moisture) act as a nucleophile, attacking the -NCO group to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide gas (causing bubbles/foaming) and yielding a primary amine[2]. This newly formed amine is significantly more nucleophilic than your target polyol, leading it to react instantaneously with another DMIIP molecule to form a rigid, insoluble urea linkage[3]. The cloudiness and brittleness are direct results of the strong, rigid hydrogen-bonding network created by these unintended urea domains.

Q2: I am observing premature gelation and cross-linking before reaching the target molecular weight. How do I suppress this?

A2: Thermally-driven allophanate and biuret branching. When polymerizing DMIIP with diols or diamines, the primary products are urethanes and ureas, respectively. However, the nitrogen atoms within these newly formed linkages still possess a lone pair of electrons. At elevated temperatures (typically >80°C) or in environments with a stoichiometric excess of isocyanate, these nitrogens can act as secondary nucleophiles. They attack unreacted DMIIP monomers, forming allophanate (from urethane) or biuret (from urea) branch points[4].

  • Causality-Driven Solution: To prevent this, strictly maintain an NCO:OH stoichiometric ratio of 1:1, keep reaction temperatures strictly below 60°C, and utilize a highly selective catalyst like Dibutyltin dilaurate (DBTDL) which accelerates the primary urethane formation without significantly lowering the activation energy for allophanate branching.

Q3: How can I prevent the methyl ester groups of DMIIP from undergoing transesterification during urethane polymerization?

A3: Catalyst and thermal modulation. DMIIP is unique because its methyl ester groups can participate in transesterification with the polyol if the conditions are too aggressive. Strong Lewis acids (e.g., Titanium(IV) isopropoxide) or strong bases will catalyze both urethane formation and ester cleavage.

  • Causality-Driven Solution: Switch to a softer Lewis acid (like Bismuth or Zinc-based catalysts) or a tertiary amine (e.g., DABCO) that preferentially coordinates with the isocyanate oxygen, activating the -NCO group specifically. Furthermore, transesterification requires higher activation energy than urethane formation; capping the reaction temperature at 50°C kinetically isolates the isocyanate reaction.

Q4: Handling DMIIP in ambient conditions leads to rapid degradation. Is there a way to stabilize the monomer prior to polymerization?

A4: Implement a blocked-isocyanate strategy. To bypass moisture sensitivity during storage or complex multi-step formulations, DMIIP can be temporarily "masked." By reacting the isocyanate with a blocking agent (such as a phenol, lactam, or oxime), you form a stable adduct that is inert at room temperature[5]. Upon heating to a specific deblocking temperature (e.g., 120°C for ε-caprolactam), the blocking agent is eliminated, regenerating the reactive isocyanate in situ for controlled polymerization[6].

Part 2: Visualizing Reaction Pathways & Workflows

Mechanistic Divergence of Isocyanates

The following diagram illustrates the competitive kinetic pathways during DMIIP polymerization. Understanding these pathways is critical for selecting the correct thermal and catalytic conditions.

G NCO DMIIP Isocyanate (-NCO) Urethane Urethane (Target Polymer) NCO->Urethane + Polyol (Main Pathway) Amine Amine + CO2 NCO->Amine + Water (Side Reaction) Isocyanurate Isocyanurate (Trimer) NCO->Isocyanurate Trimerization (Catalyzed) Polyol Polyol (-OH) Allophanate Allophanate (Crosslink) Urethane->Allophanate + NCO (>80°C) Water Moisture (H2O) Urea Urea Linkage Amine->Urea + NCO Biuret Biuret (Crosslink) Urea->Biuret + NCO (>100°C)

Caption: Isocyanate reaction pathways: Target urethane synthesis vs. competitive side reactions.

Self-Validating Polymerization Workflow

A robust protocol must include built-in validation steps to ensure side reactions are not occurring undetected.

Workflow Start 1. Reagent Preparation (Azeotropic Distillation) Dry 2. Strict Anhydrous Setup (Schlenk Line / Argon) Start->Dry React 3. Controlled Addition (T < 60°C, DBTDL Cat.) Dry->React Monitor 4. In-situ FTIR Validation (Track 2270 cm⁻¹ NCO peak) React->Monitor Monitor->React Adjust Temp if 1650 cm⁻¹ (Urea) appears Quench 5. End-capping / Quench (Methanol addition) Monitor->Quench

Caption: Self-validating workflow for anhydrous DMIIP polymerization using FTIR tracking.

Part 3: Quantitative Data Summaries

To effectively minimize side reactions, one must understand the thermodynamic thresholds that trigger them. The table below summarizes the kinetic parameters and mitigation strategies for DMIIP side reactions[7].

Reaction TypeReactantsTemp. ThresholdResulting LinkageCausality-Driven Mitigation Strategy
Primary Addition -NCO + -OH20°C – 60°CUrethaneStandard operating window; use DBTDL catalyst.
Hydrolysis -NCO + H₂OAmbientUrea + CO₂Strict anhydrous conditions; vacuum drying of polyols.
Allophanate Branching Urethane + -NCO> 80°CAllophanateMaintain exact 1:1 stoichiometry; cap temperature at 60°C.
Biuret Branching Urea + -NCO> 100°CBiuretEliminate moisture to prevent initial urea formation.
Trimerization 3 x -NCO> 120°CIsocyanurateAvoid specific trimerization catalysts (e.g., potassium acetate).
Transesterification -COOCH₃ + -OH> 150°CSubstituted EsterAvoid strong Lewis acids (Ti, Sn(IV) at high temps).

Part 4: Self-Validating Experimental Protocol: Anhydrous DMIIP Polymerization

This protocol is designed as a self-validating system. By integrating real-time spectroscopic monitoring, the researcher can definitively prove the absence of side reactions during the synthesis.

Step 1: Rigorous Reagent Dehydration (The Foundation)

  • Action: Dissolve the target polyol in anhydrous toluene. Perform azeotropic distillation using a Dean-Stark apparatus to remove trace water.

  • Causality: Water forms a low-boiling azeotrope with toluene. Removing water physically prevents the formation of carbamic acid, entirely eliminating the urea/biuret cascade pathways[2].

Step 2: Inert Atmosphere Assembly

  • Action: Transfer the dehydrated polyol to a flame-dried, three-neck round-bottom flask under a continuous Argon purge using a Schlenk line.

  • Causality: Argon is heavier than nitrogen and provides a superior blanket against atmospheric moisture ingress during reagent addition.

Step 3: Catalyzed Monomer Addition

  • Action: Add 0.1 mol% Dibutyltin dilaurate (DBTDL). Dissolve DMIIP in anhydrous THF and add dropwise via an addition funnel over 30 minutes. Maintain the reaction temperature strictly at 50°C.

  • Causality: Dropwise addition prevents localized stoichiometric excesses of isocyanate, which kinetically starves the allophanate branching pathway[7]. The 50°C limit ensures the methyl ester groups of DMIIP remain unreactive.

Step 4: In-Situ Spectroscopic Validation (The Trust Mechanism)

  • Action: Utilize an ATR-FTIR probe directly in the reaction vessel.

  • Validation Logic:

    • Monitor the Isocyanate Peak: Track the disappearance of the strong asymmetric stretching band at 2270 cm⁻¹ .

    • Monitor the Urethane Peak: Track the appearance of the urethane carbonyl band at 1700–1730 cm⁻¹ .

    • Failure Detection: If a peak emerges at 1650 cm⁻¹ (urea carbonyl) or 1690 cm⁻¹ (allophanate), the system has been compromised by moisture or thermal runaway. Abort or adjust immediately.

Step 5: End-Capping

  • Action: Once the 2270 cm⁻¹ peak plateaus near zero, add an excess of anhydrous methanol to quench any residual -NCO groups, preventing post-polymerization cross-linking during storage.

References

  • Investigations into Epoxide-modified Polyurethane-Polyisocyanurate Reaction Systems for Rigid Foam Applications. Universität Hamburg. Available at:[Link]

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances. Available at:[Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. National Institutes of Health (PMC). Available at:[Link]

  • Insertion of an Amphipathic Linker in a Tetrapodal Tryptophan Derivative Leads to a Novel and Highly Potent Entry Inhibitor of Enterovirus A71 Clinical Isolates. National Institutes of Health (PMC). Available at:[Link]

  • Basic Chemical Reactions of Polyurethane Foam Knowledge. Aleader Tire. Available at:[Link]

  • Network formation of polyurethanes due to side reactions. Macromolecules (ACS Publications). Available at:[Link]

  • Isocyanate-based multicomponent reactions. National Institutes of Health (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Dimethyl 5-isocyanatoisophthalate and Toluene Diisocyanate (TDI)

A Technical Publication for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of aromatic isocyanates, both Dimethyl 5-isocyanatoisophthalate and Toluene Diisocyanate (TDI) ar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Publication for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of aromatic isocyanates, both Dimethyl 5-isocyanatoisophthalate and Toluene Diisocyanate (TDI) are valuable reagents. However, their utility is dictated by their distinct reactivity profiles, which are a direct consequence of their molecular architecture. This guide provides a comprehensive comparison of their reactivity, grounded in fundamental principles of organic chemistry and supported by analogous experimental data.

Based on electronic effects, Dimethyl 5-isocyanatoisophthalate is predicted to be significantly more reactive towards nucleophiles than Toluene Diisocyanate (TDI) . The two electron-withdrawing methoxycarbonyl groups on the aromatic ring of Dimethyl 5-isocyanatoisophthalate increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group on the TDI ring reduces the electrophilicity of its isocyanate groups. Furthermore, the steric hindrance around the isocyanate groups in the common 2,4- and 2,6-isomers of TDI also influences their reactivity.

This guide will delve into the theoretical underpinnings of this reactivity difference, present a standardized experimental protocol for a direct comparative analysis, and provide visual representations of the chemical principles and experimental workflows.

Molecular Structures and Properties

A clear understanding of the structural and electronic differences between Dimethyl 5-isocyanatoisophthalate and TDI is fundamental to appreciating their divergent reactivity.

FeatureDimethyl 5-isocyanatoisophthalateToluene Diisocyanate (TDI)
Chemical Structure (structure of 2,4-TDI shown)
Molecular Formula C₁₁H₉NO₅C₉H₆N₂O₂
Key Substituents Two methoxycarbonyl (-COOCH₃) groupsOne methyl (-CH₃) group
Electronic Effect of Substituents Strongly electron-withdrawingElectron-donating
Isocyanate Groups OneTwo (in different positions for isomers)

Unraveling the Reactivity: Electronic and Steric Effects

The reactivity of an isocyanate is primarily governed by the electrophilicity of the carbon atom in the -N=C=O group. This electrophilicity is modulated by both electronic and steric factors imparted by the substituents on the aromatic ring.[1]

Electronic Influence of Substituents

The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds.[2] Electron-withdrawing groups have positive Hammett substituent constants (σ) and increase the reaction rate, while electron-donating groups have negative σ values and decrease the rate.

  • Dimethyl 5-isocyanatoisophthalate: The two methoxycarbonyl groups are potent electron-withdrawing groups. They pull electron density away from the aromatic ring through both inductive and resonance effects. This, in turn, withdraws electron density from the isocyanate group, increasing the partial positive charge on the carbon atom and making it a more potent electrophile.[1]

  • Toluene Diisocyanate (TDI): The methyl group is an electron-donating group. It pushes electron density into the aromatic ring, which slightly reduces the electrophilicity of the isocyanate carbons, thereby decreasing their reactivity compared to an unsubstituted phenyl isocyanate.

Steric Hindrance

Steric hindrance around the isocyanate group can impede the approach of a nucleophile, thereby slowing down the reaction rate.

  • Dimethyl 5-isocyanatoisophthalate: The isocyanate group is situated between two methoxycarbonyl groups. While these groups are planar, their presence can exert some steric hindrance, although the primary effect on reactivity is electronic.

  • Toluene Diisocyanate (TDI): TDI is commonly available as a mixture of 2,4- and 2,6-isomers.[3] In 2,4-TDI, the isocyanate group at the 4-position (para to the methyl group) is less sterically hindered and thus more reactive than the isocyanate group at the 2-position (ortho to the methyl group).[4] The isocyanate groups in the symmetrical 2,6-TDI have similar reactivity, which is lower than that of the 4-position in 2,4-TDI due to being flanked by the methyl group and another isocyanate group.

Quantitative Reactivity Comparison (Analogous Data)

IsocyanateSubstituent(s)Electronic EffectExpected Relative Reactivity vs. Phenyl Isocyanate
Phenyl Isocyanate -HNeutralBaseline
Toluene Diisocyanate (TDI) -CH₃ (and another -NCO)Electron-donatingLower
Dimethyl 5-isocyanatoisophthalate Two -COOCH₃Strongly Electron-withdrawingSignificantly Higher

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of Dimethyl 5-isocyanatoisophthalate and TDI, a standardized kinetic study can be performed. The following protocol outlines a method for monitoring the reaction with a model nucleophile, n-butanol, using in-situ Fourier-Transform Infrared (FTIR) spectroscopy.

Objective

To determine and compare the second-order rate constants for the reaction of Dimethyl 5-isocyanatoisophthalate and Toluene Diisocyanate (2,4-TDI isomer) with n-butanol in a non-polar solvent at a constant temperature.

Materials and Equipment
  • Dimethyl 5-isocyanatoisophthalate

  • 2,4-Toluene Diisocyanate (2,4-TDI)

  • n-Butanol (anhydrous)

  • Toluene (anhydrous)

  • FTIR spectrometer with a heated, liquid-cell transmission or ATR probe

  • Magnetic stirrer and stir bar

  • Thermostatically controlled reaction vessel

  • Syringes for reagent addition

  • Standard laboratory glassware (dried)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare equimolar solutions of isocyanates and n-butanol in anhydrous toluene setup_ftir Set up FTIR with heated cell at constant temperature prep_reagents->setup_ftir bg_scan Acquire background spectrum of n-butanol solution setup_ftir->bg_scan add_iso Inject isocyanate solution into the n-butanol solution with vigorous stirring bg_scan->add_iso start_scan Immediately start time-resolved FTIR data acquisition add_iso->start_scan monitor Monitor decrease in isocyanate peak (~2270 cm⁻¹) and increase in urethane peak start_scan->monitor integrate_peaks Integrate peak areas of isocyanate and urethane bands over time monitor->integrate_peaks calc_conc Calculate isocyanate concentration at each time point integrate_peaks->calc_conc plot_data Plot 1/[NCO] vs. time calc_conc->plot_data calc_k Determine the second-order rate constant (k) from the slope of the linear plot plot_data->calc_k compare Compare the rate constants of both isocyanates calc_k->compare

Caption: Experimental workflow for the comparative kinetic analysis of isocyanate reactivity.

Step-by-Step Procedure
  • Preparation:

    • Prepare equimolar stock solutions of Dimethyl 5-isocyanatoisophthalate, 2,4-TDI, and n-butanol in anhydrous toluene.

    • Set up the FTIR spectrometer with the reaction cell thermostated to the desired temperature (e.g., 25 °C).

    • Fill the reaction cell with the n-butanol solution and acquire a background spectrum.

  • Reaction:

    • Inject a precise volume of the isocyanate stock solution into the reaction cell containing the n-butanol solution under vigorous stirring to ensure rapid mixing.

    • Immediately initiate time-resolved data acquisition, collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.

    • Integrate the area of the isocyanate peak in each spectrum.

    • Convert the peak areas to isocyanate concentrations using a pre-established calibration curve or by normalizing to the initial peak area.

    • For a second-order reaction, plot the reciprocal of the isocyanate concentration (1/[NCO]) against time.

    • The slope of the resulting straight line will be the second-order rate constant, k.

    • Repeat the experiment for the other isocyanate under identical conditions.

  • Comparison:

    • Compare the calculated rate constants for Dimethyl 5-isocyanatoisophthalate and 2,4-TDI to quantify their relative reactivity.

Theoretical Reaction Mechanism

The reaction between an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The diagram below illustrates the general pathway.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product isocyanate R-N=C=O ts [R-N-C(=O)-O(H)-R']‡ isocyanate->ts Nucleophilic attack by alcohol alcohol R'-OH alcohol->ts urethane R-NH-C(=O)-O-R' (Urethane) ts->urethane Proton transfer

Caption: General mechanism for the formation of a urethane from an isocyanate and an alcohol.

Conclusion

The reactivity of Dimethyl 5-isocyanatoisophthalate is predicted to be substantially higher than that of Toluene Diisocyanate due to the strong electron-withdrawing nature of its two methoxycarbonyl substituents. This enhanced reactivity makes it a suitable candidate for applications requiring rapid reaction rates or for reactions with less reactive nucleophiles. Conversely, the more moderate reactivity of TDI, coupled with the differential reactivity of its two isocyanate groups, offers advantages in polymerization processes where control over the reaction rate and polymer structure is crucial. The choice between these two isocyanates should, therefore, be guided by the specific kinetic requirements of the intended application. The experimental protocol provided herein offers a robust framework for the empirical validation of these principles and for the quantitative determination of their relative reactivities in a given system.

References

  • Burkus, J., & Eckert, C. F. (1958). The Kinetics of the Triethylamine-catalyzed Reaction of Diisocyanates with 1-Butanol in Toluene. Journal of the American Chemical Society, 80(22), 5948–5951. [Link]

  • Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • AZoM. (2019, February 27). Monitoring the Content of Free Isocyanate in Polyurethanes. Retrieved from [Link]

  • NextSDS. (n.d.). Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information. Retrieved from [Link]

  • Corlay, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-23. [Link]

  • Wikipedia. (2023, December 29). Hammett equation. Retrieved from [Link]

  • Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6867–6877. [Link]

  • Cheikh, W., Rózsa, Z., Fejes, Z., Kuki, Á., Zsuga, M., & Kéki, S. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(9), 1529. [Link]

  • Davis, T. L., & Farnum, J. B. (1934). The Reaction of Phenyl Isocyanate with Alcohols. Journal of the American Chemical Society, 56(4), 883-885. [Link]

  • Nagy, L., Nagy, T., Kuki, Á., Oláh, R., Lakatos, C., Zsuga, M., & Kéki, S. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. Polymers, 13(8), 1258. [Link]

  • Paddon-Row, M. N., & Houk, K. N. (1985). Theory of the Hammett Equation: A Definition of σ and a Theoretical Study of Substituent Effects on the Strengths of Benzoic Acids. Journal of the American Chemical Society, 107(24), 6891–6900. [Link]

  • Cherkas, L. F., & Prokop'ev, B. V. (1975). Kinetics of the reaction of isocyanates with alcohols in the presence of tertiary amines. Russian Chemical Bulletin, 24(1), 84-87.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectrum of Dimethyl 5-isocyanatoisophthalate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. For researchers and professionals in drug development, the ability to unequivocally confirm...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. For researchers and professionals in drug development, the ability to unequivocally confirm the identity and purity of a synthesized compound is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 5-isocyanatoisophthalate, a key building block in the synthesis of various functional polymers and pharmacologically active agents.

This document moves beyond a mere presentation of spectral data. It offers a comparative analysis, drawing on experimental data from closely related structural analogs to provide a robust and validated interpretation of the expected NMR spectra of the title compound. The insights provided herein are grounded in fundamental principles of NMR spectroscopy and are supplemented with practical, field-proven experimental protocols.

Molecular Structure and Expected Spectral Features

Dimethyl 5-isocyanatoisophthalate possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The molecule's structure, with two methoxycarbonyl groups and an isocyanato group, dictates the electronic environment of each nucleus, and thus its chemical shift.

Structure of Dimethyl 5-isocyanatoisophthalate

Caption: Chemical structure of Dimethyl 5-isocyanatoisophthalate.

Comparative ¹H NMR Spectral Analysis

Compound NameAromatic H (ppm)Methoxy H (ppm)Other H (ppm)Solvent
Dimethyl 5-aminoisophthalate 7.75 (t, 1H), 7.20 (d, 2H)3.90 (s, 6H)5.5 (br s, 2H, -NH₂)CDCl₃
Dimethyl isophthalate [1]8.68 (t, 1H), 8.22 (dd, 2H), 7.53 (t, 1H)3.95 (s, 6H)-CDCl₃
Dimethyl 5-iodoisophthalate [2]8.53 (d, 2H), 8.26 (t, 1H)3.94 (s, 6H)-CDCl₃
Predicted: Dimethyl 5-isocyanatoisophthalate ~8.3-8.6 (m, 3H)~3.9-4.0 (s, 6H)-CDCl₃

Analysis and Interpretation:

  • Aromatic Protons: In Dimethyl 5-aminoisophthalate, the amino group is electron-donating, shielding the aromatic protons. The conversion to the electron-withdrawing isocyanato group will cause a significant downfield shift (deshielding) of all aromatic protons. We can anticipate the signals for the three aromatic protons of Dimethyl 5-isocyanatoisophthalate to appear in the region of 8.3-8.6 ppm. The proton at the C2 position will likely appear as a triplet, while the protons at the C4 and C6 positions will appear as a doublet, although the coupling may lead to a more complex multiplet.

  • Methoxy Protons: The two methoxycarbonyl groups are chemically equivalent and will therefore appear as a single, sharp singlet. The electronic effect of the isocyanato group at the 5-position is not expected to significantly alter the chemical shift of the methoxy protons compared to the reference compounds. A singlet at approximately 3.9-4.0 ppm, integrating to 6 protons, is predicted.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The electron-withdrawing nature of the isocyanato group will have a pronounced effect on the chemical shifts of the aromatic carbons.

Compound NameAromatic C (ppm)Methoxy C (ppm)Carbonyl C (ppm)Other C (ppm)Solvent
Dimethyl 5-aminoisophthalate 147.5, 131.5, 118.0, 116.552.3166.8-CDCl₃
Dimethyl isophthalate [3]134.1, 130.8, 128.852.4166.1-CDCl₃
Dimethyl 5-iodoisophthalate [2]142.9, 132.6, 130.5, 93.853.1165.2-CDCl₃
Predicted: Dimethyl 5-isocyanatoisophthalate ~140-145 (C-NCO), ~132-135 (C-CO₂Me), ~125-130 (aromatic CH)~52-53~164-166~125 (N=C=O)CDCl₃

Analysis and Interpretation:

  • Aromatic Carbons: The carbon atom directly attached to the isocyanato group (C5) is expected to be significantly deshielded, appearing in the 140-145 ppm region. The carbons bearing the methoxycarbonyl groups (C1 and C3) will also be downfield, likely in the 132-135 ppm range. The aromatic CH carbons (C2, C4, C6) are predicted to resonate between 125 and 130 ppm.

  • Isocyanato Carbon: The carbon of the isocyanato group itself typically appears around 125 ppm.

  • Carbonyl and Methoxy Carbons: The chemical shifts of the carbonyl carbons of the ester groups and the methoxy carbons are expected to be in their characteristic regions, around 164-166 ppm and 52-53 ppm, respectively, showing minimal variation from the reference compounds.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing that are standard in the field.

NMR Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of Dimethyl 5-isocyanatoisophthalate prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl3) prep1->prep2 prep3 Add a small amount of Tetramethylsilane (TMS) as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock the spectrometer on the deuterium signal of CDCl3 prep4->acq1 acq2 Shim the magnetic field to achieve optimal homogeneity acq1->acq2 acq3 Acquire 1H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C NMR spectrum (e.g., 1024 scans with proton decoupling) acq3->acq4 proc1 Apply Fourier Transform to the Free Induction Decay (FID) acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate the 1H NMR signals proc3->proc4

Caption: A standardized workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity Dimethyl 5-isocyanatoisophthalate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively non-polar and effectively solubilizes many organic compounds.[4][5][6]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition (400 MHz NMR Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Use a standard pulse sequence (e.g., a single 90° pulse).

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

      • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

Conclusion and Best Practices

The comprehensive analysis of the ¹H and ¹³C NMR spectra, even in the absence of direct experimental data for Dimethyl 5-isocyanatoisophthalate, can be robustly performed through a comparative approach with structurally similar molecules. The provided predictions, grounded in fundamental NMR principles and supported by data from known compounds, offer a reliable guide for researchers. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, which is the bedrock of accurate structural elucidation. For any novel compound, it is always advisable to supplement NMR data with other analytical techniques, such as mass spectrometry and infrared spectroscopy, for unequivocal structure confirmation.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Schug, J. C., & Smith, B. P. (1967). Proton Magnetic Resonance of Dimethyl Phthalates. The Journal of Chemical Physics, 47(2), 368-372.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • NextSDS. (n.d.). Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). Dimethyl 5-isocyanatoisophthalate (C11H9NO5). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Enhancing the Hydrostability and Processability of Metal–Organic Polyhedra by Self-polymerization or Co. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl isophthalate. PubChem. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the FTIR Analysis of the Isocyanate Group in Dimethyl 5-isocyanatoisophthalate and its Aromatic Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of functional groups is paramount for ensuring product quality, reaction monitoring, and material performance. The isocyana...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of functional groups is paramount for ensuring product quality, reaction monitoring, and material performance. The isocyanate (-N=C=O) group, a key reactive moiety in the synthesis of polyurethanes and other polymers, presents a distinct and readily identifiable signature in Fourier Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth comparison of the FTIR absorption characteristics of the isocyanate group in Dimethyl 5-isocyanatoisophthalate against other common aromatic isocyanates, supported by established experimental data and methodologies.

The Significance of the Isocyanate Signature

The isocyanate group's asymmetric stretching vibration gives rise to a strong and sharp absorption band in a relatively uncluttered region of the mid-infrared spectrum, typically between 2250 and 2285 cm⁻¹.[1] This distinct peak serves as a reliable diagnostic tool for identifying the presence of isocyanates and for quantifying their concentration during chemical reactions.[1][2] The intensity of this peak is directly proportional to the concentration of the isocyanate groups, a principle that forms the basis for kinetic studies and quality control assays.[2][3]

Comparative Analysis of Isocyanate FTIR Peaks

To provide a comprehensive understanding, the predicted FTIR absorption for Dimethyl 5-isocyanatoisophthalate's isocyanate group is compared with experimentally determined values for other widely used aromatic and aliphatic isocyanates.

Isocyanate Compound Chemical Structure Typical -NCO Absorption Peak (cm⁻¹) Citation(s)
Dimethyl 5-isocyanatoisophthalate 3,5-bis(methoxycarbonyl)phenyl isocyanatePredicted: ~2270N/A
Methylene Diphenyl Diisocyanate (MDI) 4,4'-Methylenebis(phenyl isocyanate)~2270[3][5][6]
Toluene Diisocyanate (TDI) 2,4-Diisocyanato-1-methylbenzene~2275[7]
Isophorone Diisocyanate (IPDI) 3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate~2243 - 2254[5][8]
p-Toluenesulfonyl Isocyanate (PTSI) 4-Methylbenzenesulfonyl isocyanate~2268[2]

Analysis of Comparative Data:

The data clearly indicates that aromatic isocyanates like MDI and TDI exhibit their -NCO stretching vibration at a slightly higher wavenumber compared to aliphatic isocyanates like IPDI. This is attributed to the conjugation of the isocyanate group with the aromatic ring, which strengthens the N=C bond. For Dimethyl 5-isocyanatoisophthalate, the presence of two electron-withdrawing methoxycarbonyl groups on the benzene ring is expected to have a minor influence on the electronic structure of the isocyanate group. Therefore, its absorption peak is predicted to be in a similar region to that of MDI and TDI, around 2270 cm⁻¹.

Experimental Protocol for FTIR Analysis of Isocyanates

The following is a generalized, yet detailed, protocol for the qualitative and quantitative analysis of isocyanates using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and convenient technique for liquid and solid samples.[1][9]

Objective: To identify and quantify the isocyanate group in a given sample.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of the isocyanate-containing material

  • Appropriate solvent for sample preparation and cleaning (if necessary)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or crystal-related absorptions from the sample spectrum.[1]

  • Sample Application:

    • For liquid samples, place a small drop onto the center of the ATR crystal.

    • For solid samples, ensure good contact between the sample and the crystal surface. Apply pressure using the ATR's pressure clamp if available.

  • Spectrum Acquisition:

    • Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The collected spectrum should be background-subtracted.

    • Identify the characteristic isocyanate peak in the 2250-2285 cm⁻¹ region.

    • For quantitative analysis, the area or height of this peak can be measured. A calibration curve prepared from standards of known isocyanate concentration is necessary for accurate quantification.[1][2]

Visualizing the FTIR Workflow

The following diagram illustrates the key steps in the FTIR analysis of an isocyanate-containing sample.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Collect Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to ATR Background->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum Analyze Analyze Spectrum Collect_Spectrum->Analyze Identify_Peak Identify -NCO Peak (~2270 cm⁻¹) Analyze->Identify_Peak Quantify Quantify Concentration (Optional) Identify_Peak->Quantify End End Quantify->End

Caption: A streamlined workflow for the FTIR analysis of isocyanates.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. The presence of a sharp, strong absorption peak in the specific 2250-2285 cm⁻¹ region is a highly reliable indicator of the isocyanate group.[10] The absence of this peak is a strong confirmation of its absence or complete reaction. For quantitative measurements, the linearity of the calibration curve (with an R² value close to 1) validates the method's accuracy over the tested concentration range.[1]

Conclusion

References

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (2006, March 29).
  • Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy Online. Retrieved from [Link]

  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (n.d.). Retrieved from [Link]

  • Quantification with the Pearl FTIR accessory - Specac Ltd. (n.d.). Retrieved from [Link]

  • Fig. 3. FT-IR spectra (a) isophorone diisocyanate (IPDI); (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3 - RSC Publishing. (2001). Retrieved from [Link]

  • A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. | Analytical Chemistry - ACS Publications. (1963). Retrieved from [Link]

  • Figure 4. FTIR spectrum of poly(ether urethane) derived from... - ResearchGate. (n.d.). Retrieved from [Link]

  • FTIR spectrum of MDI. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions - ResearchGate. (2015, March 1). Retrieved from [Link]

  • FTIR spectra of the isocyanate prepolymer and the resulting samples.... - ResearchGate. (n.d.). Retrieved from [Link]

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin - Journal of Environmental Monitoring (RSC Publishing). (2006). Retrieved from [Link]

  • Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. (n.d.). Retrieved from [Link]

  • Dimethyl 5-isocyanatoisophthalate (C11H9NO5) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Dimethyl 5-isocyanatoisophthalate and Other Key Aromatic Isocyanates for Advanced Research and Development

In the landscape of polymer chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired material properties and functional outcomes. Aromatic isocyanates are a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of polymer chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired material properties and functional outcomes. Aromatic isocyanates are a cornerstone in the synthesis of high-performance polyurethanes and other polymers. This guide provides an in-depth comparison of Dimethyl 5-isocyanatoisophthalate (DMII) with three other widely utilized aromatic isocyanates: Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), and 1,5-Naphthalene diisocyanate (NDI). This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental guidance.

Introduction to Aromatic Isocyanates: The Foundation of High-Performance Polymers

Aromatic isocyanates are organic compounds containing one or more isocyanate (-N=C=O) groups attached to an aromatic ring. This functional group is highly reactive towards nucleophiles, particularly hydroxyl groups, forming the stable urethane linkage that is the backbone of polyurethane polymers.[1] The versatility of polyurethanes, from rigid foams to flexible elastomers, is a direct result of the diverse structures of the isocyanates and polyols used in their synthesis.[1][2]

While TDI and MDI are the most commercially significant aromatic isocyanates, driving a vast range of applications, specialty isocyanates like NDI and functionalized molecules such as DMII offer unique properties for advanced applications.[2][3] The choice of isocyanate influences not only the reaction kinetics and processing conditions but also the final polymer's mechanical strength, thermal stability, and biocompatibility.[4]

A Structural and Reactivity Comparison

The chemical architecture of an isocyanate dictates its reactivity and the steric environment around the reactive -NCO groups. These factors, in turn, influence the polymerization process and the ultimate properties of the resulting polymer.

Dimethyl 5-isocyanatoisophthalate (DMII) is a unique aromatic isocyanate featuring a single isocyanate group and two methyl ester functionalities on a benzene ring.[5][6][7]

  • Structure: The presence of two electron-withdrawing methyl ester groups on the aromatic ring is expected to increase the electrophilicity of the carbon atom in the isocyanate group, thereby enhancing its reactivity towards nucleophiles.

Toluene diisocyanate (TDI) is typically a mixture of 2,4- and 2,6-isomers.[8][9][10]

  • Structure: The two isocyanate groups in 2,4-TDI exhibit different reactivities due to steric and electronic effects from the methyl group.[10] The -NCO group at the 4-position is more reactive than the one at the 2-position.[10]

  • Reactivity: TDI is known for its high reactivity, making it suitable for applications requiring rapid curing, such as the production of flexible foams.[11][12]

Methylene diphenyl diisocyanate (MDI) exists in monomeric and polymeric forms.[3][13][14]

  • Structure: MDI has two isocyanate groups on separate phenyl rings linked by a methylene bridge. This structure provides a degree of rotational freedom.

  • Reactivity: MDI is also highly reactive, though generally considered slightly less reactive than TDI.[15][16] The reactivity of the two isocyanate groups is considered to be nearly equal.

1,5-Naphthalene diisocyanate (NDI) is a symmetrical molecule with two isocyanate groups on a naphthalene ring system.[17][18][19]

  • Structure: The rigid and planar naphthalene core imparts significant stiffness to the polymer backbone.

  • Reactivity: NDI exhibits high reactivity due to the electronic nature of the naphthalene ring.[18] Its symmetrical structure ensures that both isocyanate groups have similar reactivity.

Table 1: Structural and Physicochemical Properties of Selected Aromatic Isocyanates

IsocyanateChemical StructureMolecular FormulaMolecular Weight ( g/mol )Physical Form at RTKey Structural Features
Dimethyl 5-isocyanatoisophthalate (DMII) COC(=O)C1=CC(=CC(=C1)N=C=O)C(=O)OCC11H9NO5235.19SolidMonofunctional isocyanate with two methyl ester groups.[5][6][7][20]
Toluene diisocyanate (TDI) CH3C6H3(NCO)2C9H6N2O2174.16Colorless to pale yellow liquidTypically a mixture of 2,4- and 2,6-isomers with differential reactivity.[8][9][10]
Methylene diphenyl diisocyanate (MDI) C15H10N2O2C15H10N2O2250.25Light yellow solidTwo phenyl rings linked by a methylene bridge.[3][13][14][15]
1,5-Naphthalene diisocyanate (NDI) C12H6N2O2C12H6N2O2210.19White to light yellow crystalline solidRigid and symmetrical naphthalene core.[17][18][19][21]

Comparative Performance in Polyurethane Systems

The properties of polyurethanes are a direct consequence of the isocyanate structure. A comparative analysis of the thermal and mechanical properties of polyurethanes derived from these isocyanates provides valuable insights for material selection.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. The onset of decomposition and the temperature of maximum degradation rate are key parameters.

  • Polyurethanes from NDI are known for their exceptional thermal stability due to the rigid naphthalene structure, which leads to highly ordered and stable hard segments in the polymer matrix.[18]

  • MDI-based polyurethanes generally exhibit good thermal stability.[15]

  • TDI-based polyurethanes also possess good thermal properties, although they can be slightly less stable than their MDI counterparts under certain conditions.

  • DMII-based polymers: While specific TGA data for DMII-based polyurethanes is not widely published in direct comparative studies, the presence of the ester linkages might introduce additional degradation pathways compared to polyurethanes based solely on urethane linkages. However, the aromatic nature of the backbone would still contribute to overall thermal stability.

Table 2: Illustrative Thermal Properties of Polyurethanes from Different Aromatic Isocyanates

Polyurethane based on:Onset of Decomposition (Td5%) (°C)Temperature of Maximum Degradation (Tmax) (°C)Residue at 600°C (%)
NDI > 300~350-400High
MDI ~280-320~330-380Moderate
TDI ~270-310~320-370Moderate
DMII Data not readily available in comparative studiesData not readily available in comparative studiesData not readily available in comparative studies

Note: The values presented are illustrative and can vary significantly based on the polyol used, the stoichiometry, and the presence of additives.

Mechanical Properties

The mechanical performance of polyurethane elastomers is heavily influenced by the structure of the hard segments derived from the isocyanate. Standard tests, such as those outlined by ASTM, are used to determine tensile strength, elongation at break, and hardness.

  • NDI-based elastomers are renowned for their outstanding mechanical properties, including high tensile strength, excellent tear resistance, and superior dynamic performance, owing to the rigid and symmetrical nature of the NDI molecule.[17][21]

  • MDI-based polyurethanes offer a good balance of hardness and flexibility, with their properties being highly tunable based on the formulation.[15]

  • TDI-based elastomers are often used in applications requiring high resilience and flexibility, such as foams and coatings.[11][12]

  • DMII in polymers: As a monofunctional isocyanate, DMII would act as a chain terminator or could be used to introduce pendant functional groups (the methyl esters) onto a polymer backbone. These ester groups could then be further functionalized, offering a route to novel polymer architectures. If incorporated into a polyurethane, these pendant groups would disrupt chain packing and likely lead to a more amorphous and potentially more flexible material compared to a linear polyurethane.

Table 3: Typical Mechanical Properties of Polyurethane Elastomers

PropertyNDI-basedMDI-basedTDI-basedDMII-modified
Tensile Strength Very HighHighModerate to HighDependent on incorporation
Elongation at Break ModerateHighVery HighDependent on incorporation
Hardness (Shore A/D) HighWide RangeWide RangeDependent on incorporation
Key Advantage Superior dynamic performance and wear resistance.[17][21]Versatility and good overall properties.[15]Excellent flexibility and resilience.[11][12]Potential for post-polymerization functionalization.

Experimental Protocols for Comparative Analysis

To facilitate direct and objective comparisons, standardized experimental protocols are essential. The following sections detail methodologies for evaluating key performance parameters.

Determination of Isocyanate Reactivity via FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of the isocyanate-hydroxyl reaction by tracking the disappearance of the characteristic -NCO stretching band around 2270 cm⁻¹.

Objective: To determine the relative reaction rates of different aromatic isocyanates with a standard polyol.

Materials:

  • Aromatic isocyanate (DMII, TDI, MDI, NDI)

  • Standard polyol (e.g., polypropylene glycol, PPG)

  • Anhydrous solvent (e.g., toluene, dimethylformamide)

  • Catalyst (e.g., dibutyltin dilaurate, if required)

  • FT-IR spectrometer with a temperature-controlled cell

Procedure:

  • Prepare solutions of the isocyanate and polyol in the anhydrous solvent at a known concentration.

  • Equilibrate the solutions and the FT-IR cell to the desired reaction temperature.

  • Record a background spectrum.

  • Mix the isocyanate and polyol solutions (and catalyst, if used) rapidly and transfer a sample to the FT-IR cell.

  • Immediately begin acquiring spectra at regular time intervals.

  • Monitor the decrease in the absorbance of the -NCO peak at ~2270 cm⁻¹ over time.

  • Calculate the concentration of -NCO groups at each time point using the Beer-Lambert law.

  • Plot the concentration of -NCO versus time to determine the reaction kinetics.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Iso Prepare Isocyanate Solution Mix Mix Reactants Prep_Iso->Mix Prep_Polyol Prepare Polyol Solution Prep_Polyol->Mix FTIR Acquire FT-IR Spectra (Time-course) Mix->FTIR Analyze Analyze -NCO Peak Absorbance FTIR->Analyze Kinetics Determine Reaction Kinetics Analyze->Kinetics G Start Start Sample Place Polyurethane Sample in TGA Pan Start->Sample Heat Heat at a Constant Rate (e.g., 10°C/min) Sample->Heat Record Record Weight vs. Temperature Heat->Record Analyze Analyze TGA Curve for Td5%, Tmax, and Residue Record->Analyze End End Analyze->End G Start Start Prepare Prepare Polyurethane Film Specimens (ASTM D638) Start->Prepare Mount Mount Specimen in Universal Testing Machine Prepare->Mount Test Apply Tensile Load until Failure Mount->Test Record Record Load and Displacement Data Test->Record Analyze Calculate Tensile Strength, Elongation, and Modulus Record->Analyze End End Analyze->End

Caption: Workflow for mechanical testing of polyurethane films.

Conclusion

The selection of an aromatic isocyanate is a critical decision in the design and synthesis of high-performance polymers. While TDI and MDI remain the workhorses of the polyurethane industry, offering a broad range of properties for numerous applications, specialty isocyanates like NDI provide access to materials with exceptional thermal and mechanical performance. Dimethyl 5-isocyanatoisophthalate, with its unique combination of a reactive isocyanate group and functionalizable ester moieties, presents an intriguing platform for the development of novel polymers with tailored properties and the potential for post-polymerization modification.

This guide has provided a comparative overview of these four aromatic isocyanates, highlighting the interplay between chemical structure, reactivity, and the performance of the resulting polymers. The detailed experimental protocols offer a framework for researchers to conduct their own systematic comparisons, enabling the rational design of materials for advanced applications in research, medicine, and beyond.

References

  • Vertex AI Search. (2026, January 11). What Is Toluene Diisocyanate: Properties and Applications Explained for Industry Professionals - Insights.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2018, November 3). Methylene Diphenyl Diisocyanate (MDI) - Essential Building Blocks for Polyurethanes.
  • Guidechem. (2023, August 30).
  • Chemical Review and Letters. (n.d.). An overview of advances in methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI)
  • Benchchem. (n.d.).
  • SciSpace. (n.d.).
  • NCBI. (n.d.). Toluene diisocyanates - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • BioResources. (n.d.). Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue.
  • Prakash Chemicals International. (2025, January 29). Toluene Diisocyanates(TDI)
  • PMC. (n.d.). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane.
  • GOV.UK. (2024, December 4).
  • American Chemistry Council. (n.d.).
  • ChemicalBook. (2023, April 18).
  • Wikipedia. (n.d.).
  • Adhesives and Sealants. (n.d.).
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). METHYLENE DIPHENYL DIISOCYANTE (MDI).
  • MDPI. (2020, July 3).
  • OSTI.GOV. (n.d.).
  • ChemicalBook. (2024, March 28). 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Aromatic vs.
  • S&P Global. (2024, December 1).
  • Sunway Pharm Ltd. (n.d.).
  • Benchchem. (n.d.). Performance comparison of aromatic vs.
  • ResearchGate. (2025, October 24).
  • Precision Urethane. (n.d.). ASTM Test Methods.
  • The Italian Association of Chemical Engineering. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
  • Polyurethane Foam Associ
  • Nordmann. (n.d.). NDI.
  • ASTM International. (2018, August 15).
  • NextSDS. (n.d.).
  • PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
  • ResearchGate. (2011, September 20). (PDF)
  • Google Patents. (n.d.). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
  • SprayFoamMagazine.com. (n.d.). Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content.
  • ASTM International. (2018, April 15). ASTM D4273-18 - Standard Test Method for Polyurethane Raw Materials: Determination of Primary Hydroxyl Content of Polyether Polyols.
  • Santa Cruz Biotechnology. (n.d.).
  • ChemicalBook. (2026, January 13).
  • PubChemLite. (n.d.).
  • Sunway Pharm Ltd. (n.d.).

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Validation

A Predictive Guide to the Mass Spectrometry of Dimethyl 5-isocyanatoisophthalate: Fragmentation Analysis and Methodological Comparisons

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, understanding the structural nuances of reactive intermediates is paramount for ensuring the integrity and success of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, understanding the structural nuances of reactive intermediates is paramount for ensuring the integrity and success of research and development endeavors. Dimethyl 5-isocyanatoisophthalate, a molecule integrating an aromatic diester with a reactive isocyanate group, presents a unique analytical challenge. This guide offers a detailed, predictive exploration of its fragmentation behavior under electron ionization mass spectrometry (EI-MS), a common yet often energetically harsh analytical technique.

This document moves beyond a simple recitation of potential fragments. It delves into the rationale behind the predicted fragmentation pathways, drawing on established principles of mass spectrometry and comparative data from structurally related molecules. Furthermore, it provides a critical comparison with alternative analytical methodologies, offering a comprehensive perspective for researchers selecting the optimal technique for characterizing this and similar reactive compounds.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of Dimethyl 5-isocyanatoisophthalate

Aromatic compounds are known to produce relatively stable molecular ions, so the [M]•+ peak at m/z 235 is anticipated to be observable[3]. The subsequent fragmentation is predicted to proceed through several key pathways initiated by the ionization of the aromatic ring or the functional groups.

Key Predicted Fragmentation Pathways:
  • Loss of a Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH3), which has a mass of 31 Da[4]. This would result in a prominent fragment ion at m/z 204 . This ion is stabilized by the aromatic ring and the remaining ester and isocyanate functionalities.

  • Loss of Formaldehyde (CH2O): Following the initial loss of a methoxy radical, the resulting ion can undergo further fragmentation. The loss of formaldehyde (CH2O), with a mass of 30 Da, from the remaining ester group is a plausible subsequent step, leading to a fragment at m/z 174 .

  • Loss of the Isocyanate Group (•NCO or HNCO): The isocyanate group is another likely point of fragmentation. Aromatic isocyanates are known to lose the NCO radical (42 Da) or undergo rearrangement to lose isocyanic acid (HNCO, 43 Da)[5]. However, a more characteristic fragmentation for aromatic isocyanates is the loss of carbon monoxide (CO), with a mass of 28 Da, from the isocyanate group[5]. This would lead to a fragment ion at m/z 207 .

  • Sequential Losses from the Ester and Isocyanate Groups: A combination of the above pathways is highly probable. For instance, the initial loss of a methoxy radical (to m/z 204) could be followed by the loss of CO from the isocyanate group, resulting in a fragment at m/z 176 .

The predicted fragmentation cascade is visualized in the diagram below:

Fragmentation_Pattern Predicted EI-MS Fragmentation of Dimethyl 5-isocyanatoisophthalate M [M]•+ m/z 235 F1 [M - •OCH3]+ m/z 204 M->F1 - •OCH3 (31 Da) F2 [M - CO]+ m/z 207 M->F2 - CO (28 Da) F3 [M - •OCH3 - CO]+ m/z 176 F1->F3 - CO (28 Da) F4 [M - •OCH3 - CH2O]+ m/z 174 F1->F4 - CH2O (30 Da)

Caption: Predicted major fragmentation pathways for Dimethyl 5-isocyanatoisophthalate under EI-MS.

Summary of Predicted Key Fragments:
m/z Predicted Identity Formation Pathway
235Molecular Ion ([M]•+)Electron Ionization
207[M - CO]+Loss of CO from the isocyanate group
204[M - •OCH3]+Loss of a methoxy radical from an ester group
176[M - •OCH3 - CO]+Sequential loss of a methoxy radical and CO
174[M - •OCH3 - CH2O]+Sequential loss of a methoxy radical and formaldehyde

Comparison with Alternative Analytical Methods

Given the reactive nature of the isocyanate group, alternative ionization techniques that are "softer" than EI-MS are often preferred for analysis. These methods typically impart less energy to the analyte molecule, resulting in less fragmentation and a more abundant molecular ion, which is advantageous for quantification and confirmation of molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like isocyanates[6]. In many cases, isocyanates are derivatized prior to LC-MS analysis to improve their stability and chromatographic behavior[7][8]. Common derivatizing agents include amines like 1-(2-methoxyphenyl)piperazine or di-n-butylamine[9][10].

  • Advantages:

    • High Sensitivity and Selectivity: LC-MS/MS methods can achieve very low limits of detection[9].

    • Reduced Fragmentation: ESI typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, simplifying spectral interpretation.

    • Suitability for Complex Matrices: The chromatographic separation preceding mass analysis allows for the analysis of isocyanates in complex mixtures[8].

  • Disadvantages:

    • Derivatization Required: The need for a derivatization step can add complexity to the analytical workflow.

    • Matrix Effects: The ionization efficiency in ESI can be influenced by other components in the sample, potentially affecting quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Ionization (CI)

Chemical Ionization (CI) is a softer alternative to EI that can be used with GC-MS. In CI, a reagent gas is ionized, and these ions then react with the analyte to produce pseudomolecular ions, such as [M+H]+[11][12].

  • Advantages:

    • Enhanced Molecular Ion Peak: CI produces a more abundant molecular ion or pseudomolecular ion compared to EI, which is beneficial for molecular weight determination.

    • Compatibility with GC: GC provides excellent separation for volatile and semi-volatile compounds.

  • Disadvantages:

    • Thermal Degradation: Isocyanates can be thermally labile and may degrade in the hot GC inlet or on the column[13].

    • Reactivity: The isocyanate group can react with active sites in the GC system.

The workflow for a typical LC-MS/MS analysis of isocyanates is depicted below:

LCMS_Workflow Typical LC-MS/MS Workflow for Isocyanate Analysis Sample Sample Collection Derivatization Derivatization Sample->Derivatization LC LC Separation Derivatization->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data Data Analysis MS2->Data

Caption: A generalized workflow for the analysis of isocyanates using LC-MS/MS with derivatization.

Experimental Protocols

Proposed Protocol for GC-MS (EI) Analysis

This protocol is a general guideline and would require optimization for the specific instrument and application.

  • Sample Preparation:

    • Dissolve a small amount of Dimethyl 5-isocyanatoisophthalate in a dry, aprotic solvent (e.g., dichloromethane or toluene) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • GC-MS Parameters:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: Use the lowest possible temperature to avoid thermal degradation (e.g., 200-250 °C).

    • Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

Protocol for LC-MS/MS with Derivatization

This protocol is based on common methods for isocyanate analysis and would require validation.

  • Derivatization:

    • To a solution of the sample in an appropriate solvent, add an excess of a derivatizing agent such as di-n-butylamine.

    • Allow the reaction to proceed to completion. The reaction time and temperature will depend on the specific derivatizing agent.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • MS/MS Analysis:

      • Select the [M+H]+ of the derivatized analyte as the precursor ion in MS1.

      • Perform collision-induced dissociation (CID) and monitor for specific product ions in MS2. This is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) and provides high selectivity and sensitivity.

Conclusion

The mass spectral fragmentation of Dimethyl 5-isocyanatoisophthalate under electron ionization is predicted to be a complex interplay of fragmentations characteristic of its dimethyl isophthalate core and its aromatic isocyanate functionality. Key predicted fragments include those resulting from the loss of a methoxy radical, carbon monoxide, and subsequent neutral losses.

For routine analysis and quantification, particularly in complex matrices, "soft" ionization techniques such as ESI, often coupled with liquid chromatography and a derivatization step, offer significant advantages in terms of sensitivity and reduced fragmentation. The choice of analytical method will ultimately depend on the specific research question, the required sensitivity, and the available instrumentation. This guide provides a foundational understanding to aid researchers in making informed decisions for the characterization of this and other reactive aromatic isocyanates.

References

  • Analysis of Isocyanates with LC-MS/MS. ASTM International. [Link]

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC, NIH. [Link]

  • Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. [Link]

  • Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. [Link]

  • Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. PMC. [Link]

  • Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives. PubMed. [Link]

  • Analysis of Isocyanates with LC-MS/MS. ResearchGate. [Link]

  • Theory analysis of mass spectra of long-chain isocyanates. ResearchGate. [Link]

  • Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. [Link]

  • Elimination of Isocyanate and Isothiocyanate Molecules at the Electrospray Ionization Ion Trap, Electrospray Ionization Quadrupole Time-of-Flight and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Tandem Mass Spectrometry Fragmentation of Sodium Cationized Brassitin, Brassinin and Their Glycosides. ResearchGate. [Link]

  • A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. PubMed. [Link]

  • Mass Spectrometry of Polyurethanes. PMC, NIH. [Link]

  • Calibration of hydroxyacetonitrile (HOCH2CN) and methyl isocyanate (CH3NCO) isomers using I− chemical ionization mass spectrometry (CIMS). AMT. [Link]

  • Dimethyl isophthalate. PubChem. [Link]

  • Used for MS Short Course at Tsinghua by R. Graham Cooks, Hao Chen, Zheng Ouyang, Andy Tao, Yu Xia and Lingjun Li. Purdue Engineering. [Link]

  • Dimethyl 5-isocyanatoisophthalate. PubChemLite. [Link]

  • Quickly Understand Chemical Ionization. YouTube. [Link]

  • Dimethyl 5-isocyanatoisophthalate. NextSDS. [Link]

  • Dimethyl phthalate. NIST WebBook. [Link]

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Comparative

X-ray Photoelectron Spectroscopy (XPS) Analysis of Dimethyl 5-Isocyanatoisophthalate Polymers: A Comparative Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic analysis, performance comparison, and self-validating XPS methodologies. Strategic Context: The Role of DM...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic analysis, performance comparison, and self-validating XPS methodologies.

Strategic Context: The Role of DMIIP in Advanced Polymer Design

In the development of biocompatible polyurethanes, targeted drug-eluting coatings, and functionalized nanocarriers, the selection of the isocyanate precursor dictates both the bulk mechanical properties and the surface chemistry of the final polymer. While traditional diisocyanates like Methylene diphenyl diisocyanate (MDI) and Hexamethylene diisocyanate (HDI) are industry standards for building rigid and flexible polymer backbones respectively[1], they lack pendant functional groups for post-polymerization modification.

Dimethyl 5-isocyanatoisophthalate (DMIIP) bridges this gap. As an aromatic monoisocyanate featuring two methyl ester groups, DMIIP does not act as a chain extender; rather, it serves as a highly specialized end-capping agent or side-chain modifier. When reacted with hydroxyl-terminated polymers, DMIIP grafts a dense array of functionalizable ester moieties onto the polymer surface. X-ray Photoelectron Spectroscopy (XPS) is the premier analytical technique to verify this surface functionalization, quantify urethane bond formation, and monitor the integrity of the ester groups.

Mechanistic Grounding: Chemical Causality and Surface Impact

To accurately interpret XPS data, one must understand the structural causality behind the spectral shifts. The chemical nature of the precursor directly influences the local electron density, which in turn shifts the binding energies (BE) of the core electrons.

  • DMIIP (Dimethyl 5-isocyanatoisophthalate): The reaction of the single -NCO group with a polyol forms a urethane linkage (-NH-COO-). The two pendant methyl ester groups (-COOCH₃) remain unreacted. In the C 1s XPS spectrum, this results in a highly amplified O-C=O signal at ~289.0–289.5 eV[2], as each DMIIP molecule contributes three carbonyl carbons (one urethane, two esters) to the surface matrix.

  • MDI (Methylene diphenyl diisocyanate): A rigid, aromatic diisocyanate. Its polymerization yields a high density of urethane linkages and aromatic C=C bonds. The C 1s spectrum is dominated by the aromatic C-C peak at 284.8 eV and the urethane carbonyl at 289.5 eV[2].

  • HDI (Hexamethylene diisocyanate): An aliphatic diisocyanate. The absence of an electron-withdrawing aromatic ring slightly alters the binding energy of the adjacent urethane nitrogen, and the C 1s spectrum shows a strong aliphatic C-C signal without the π-π* shake-up satellites characteristic of MDI and DMIIP.

Table 1: Structural & Application Comparison
Polymer PrecursorChemical NatureKey Structural FeaturePrimary Application in Pharma/Materials
DMIIP Aromatic (Monoisocyanate)Pendant dimethyl estersFunctionalizable nanocarriers, targeted drug delivery
MDI Aromatic (Diisocyanate)Rigid biphenyl coreHigh-strength biomedical implants, structural adhesives
HDI Aliphatic (Diisocyanate)Flexible linear chainUV-stable coatings, flexible wound dressings

XPS Analytical Framework & Self-Validating Systems

The Self-Validating Protocol
  • Charge Referencing: Polymeric materials are insulators, leading to surface charging during X-ray irradiation. Always use a low-energy electron flood gun and mathematically calibrate all spectra by setting the adventitious/aliphatic C-C peak to exactly 284.8 eV[2].

  • Stoichiometric Cross-Verification: To prove that the O-C=O peak at 289.5 eV is derived from the DMIIP ester/urethane groups and not environmental oxidation, calculate the theoretical stoichiometric C/O/N ratio of your synthesized polymer. Compare this to the empirical atomic percentages derived from the XPS survey scan. A deviation of >5% indicates surface contamination, incomplete solvent evaporation, or phase segregation[3].

  • N 1s State Confirmation: The conversion of the isocyanate to a urethane must be validated by the N 1s spectrum. Unreacted -NCO groups appear at 399.9–400.1 eV[4][5]. A successful DMIIP end-capping reaction will show a near-complete shift of the N 1s peak to 401.0–401.5 eV, representing the urethane (-NH-COO-) nitrogen[6].

G Core XPS Spectral Deconvolution N1s N 1s Region Core->N1s C1s C 1s Region Core->C1s N_NCO Unreacted -NCO (~400.1 eV) N1s->N_NCO Defect/End-group N_Urethane Urethane -NH- (~401.5 eV) N1s->N_Urethane Polymer Backbone C_CC C-C / C-H (~284.8 eV) C1s->C_CC C_CO C-O / C-N (~286.3 eV) C1s->C_CO C_COO O-C=O (Ester/Urethane) (~289.0 - 289.5 eV) C1s->C_COO High in DMIIP

Fig 2. Logical framework for deconvoluting C 1s and N 1s XPS spectra in isocyanate polymers.

Comparative XPS Data

The following table synthesizes the expected high-resolution XPS binding energies for DMIIP-modified polymers compared to standard polyurethane matrices.

Table 2: High-Resolution XPS Binding Energy Assignments
Element RegionChemical StateBinding Energy (eV)Relevance to DMIIP Polymers
C 1s C-C / C-H284.8Baseline reference for charge correction[2].
C 1s C-N / C-O286.3Represents polyol soft segments and urethane C-N bonds[2].
C 1s O-C=O289.0 - 289.5Highly intense in DMIIP due to dual methyl ester groups + urethane carbonyl[2].
N 1s -N=C=O399.9 - 400.1Indicates incomplete polymerization or surface defects[4][5].
N 1s -NH-COO-401.0 - 401.5Confirms successful end-capping/urethane formation[6].
O 1s C=O531.5 - 532.0Carbonyl oxygen from both urethane and ester groups.
O 1s C-O532.5 - 533.2Ether/ester single-bonded oxygen.

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and eliminate substrate interference, drop-casting should be avoided. The following spin-coating methodology ensures a uniform, pinhole-free layer thick enough (>10 nm) to mask the underlying substrate signal (e.g., Si 2p from glass)[3].

G A Monomer Selection (DMIIP vs MDI/HDI) B Polymer Synthesis A->B Reaction C Spin-Coating (2.5 wt% in DMAc) B->C Substrate Prep D XPS Surface Analysis C->D UHV Chamber E Spectral Deconvolution D->E Peak Fitting

Fig 1. Standardized workflow for the synthesis and XPS surface characterization of DMIIP polymers.

Protocol 1: Substrate Preparation & Spin-Coating
  • Substrate Cleaning: Clean glass slides sequentially in an ultrasonic bath using acetone, ethanol, and deionized water (10 minutes each). Dry under a stream of high-purity N₂.

  • Solution Preparation: Dissolve the synthesized DMIIP-functionalized polymer in N,N-Dimethylacetamide (DMAc) to achieve a 2.5 wt% concentration[3]. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Spin-Coating: Dispense 10 µL of the polymer solution onto the stationary glass slide. Wait 10 seconds, then ramp the rotation speed gradually to 4000 RPM. Repeat this process for 10 cycles to build a uniform, pinhole-free layer[3].

  • Drying: Anneal the coated substrates in a vacuum oven at 60°C for 24 hours to ensure complete removal of DMAc.

Protocol 2: XPS Data Acquisition & Deconvolution
  • Chamber Parameters: Transfer samples to the XPS ultra-high vacuum (UHV) chamber (pressure < 4.0 × 10⁻⁸ Pa). Use a monochromatic Al Kα X-ray source (1486.6 eV)[2].

  • Survey Scans: Acquire compositional survey scans (0–1200 eV) using a pass energy of 80 eV. Verify the absence of Si 2p or Si 2s peaks to confirm the polymer film is >10 nm thick[3].

  • High-Resolution Scans: Acquire narrow scans for C 1s, N 1s, and O 1s at a pass energy of 20 eV with a step size of 0.1 eV[2][3].

  • Deconvolution: Use a Gaussian-Lorentzian mixed function for curve fitting. Apply a Shirley background subtraction. Constrain the Full Width at Half Maximum (FWHM) of the C 1s sub-peaks to be relatively uniform (typically 1.2–1.5 eV) to prevent mathematical overfitting.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Dimethyl 5-isocyanatoisophthalate

For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of reactive chemical intermediates is a cornerstone of laboratory safety and environmental responsibility. Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of reactive chemical intermediates is a cornerstone of laboratory safety and environmental responsibility. Dimethyl 5-isocyanatoisophthalate, a valuable building block in organic synthesis, demands meticulous attention at the end of its lifecycle due to the inherent reactivity of its isocyanate functional group. This guide provides a comprehensive, step-by-step framework for the safe and effective neutralization and disposal of this compound, moving beyond mere procedural instructions to elucidate the chemical principles that ensure a secure and compliant laboratory environment.

Understanding the Imperative for Neutralization

Dimethyl 5-isocyanatoisophthalate (CAS 46828-05-1) is classified as an acutely toxic substance, capable of causing harm through oral ingestion, dermal contact, and inhalation.[1] It is also a skin and eye irritant. The primary driver of its hazardous nature is the isocyanate group (-N=C=O), a highly electrophilic moiety that readily reacts with nucleophiles.

The most critical of these reactions in a disposal context is its vigorous and exothermic reaction with water. This reaction proceeds through a carbamic acid intermediate, which is unstable and decomposes to form an amine and carbon dioxide gas. The generated amine can then react with another isocyanate molecule to form a stable urea linkage.

The critical safety implication of this reaction is the evolution of carbon dioxide gas. If isocyanate waste is sealed in a container with even trace amounts of moisture, the resulting pressure buildup can lead to container rupture and a dangerous release of the hazardous material.[2] Therefore, the cardinal rule of isocyanate disposal is to first neutralize the reactive isocyanate group to a chemically inert form.

Strategic Approach to Disposal: A Two-Phase Process

The proper disposal of dimethyl 5-isocyanatoisophthalate is best conceptualized as a two-phase process:

  • Chemical Neutralization: The primary and most immediate goal is to quench the highly reactive isocyanate group. This is achieved by reacting it with a suitable nucleophilic solution to form stable, non-hazardous products.

  • Waste Consolidation and Final Disposal: Once neutralized, the resulting solution and any contaminated materials must be collected, labeled, and disposed of in accordance with all applicable federal, state, and local environmental regulations, typically through a licensed hazardous waste disposal contractor.[2]

cluster_0 Phase 1: Chemical Neutralization cluster_1 Phase 2: Waste Consolidation & Disposal Start Start Small_Spill Small Spill or Residual Waste Start->Small_Spill Neutralization_Solution Prepare Neutralization Solution Small_Spill->Neutralization_Solution Containment Neutralization_Process Perform Neutralization Neutralization_Solution->Neutralization_Process Verification Verify Neutralization (e.g., pH check) Neutralization_Process->Verification Waste_Collection Collect Neutralized Waste Verification->Waste_Collection Proceed to Phase 2 Labeling Label Hazardous Waste Container Waste_Collection->Labeling Storage Store in Designated Area Labeling->Storage Disposal Arrange for Professional Disposal Storage->Disposal End End Disposal->End

Disposal Workflow for Dimethyl 5-isocyanatoisophthalate

Phase 1: Detailed Protocol for Chemical Neutralization

This protocol is designed for the neutralization of small quantities of dimethyl 5-isocyanatoisophthalate waste, such as residual amounts in reaction vessels or minor spills.

Essential Safety Equipment

Before commencing any work, ensure the following Personal Protective Equipment (PPE) is worn:

  • Chemical-resistant gloves (e.g., butyl rubber)

  • Safety goggles and a face shield

  • A laboratory coat

  • Work should be conducted in a certified chemical fume hood.

Neutralization Solution Formulations

Two common and effective neutralization solutions are recommended. Prepare one of the following in a container large enough to accommodate the waste material with sufficient headspace.

Formulation Components Concentration Notes
Formula 1 Sodium Carbonate, Liquid Detergent, Water5-10% Sodium Carbonate, 0.2% Detergent, Remainder WaterA milder, effective option.[2]
Formula 2 Concentrated Ammonia, Liquid Detergent, Water3-8% Ammonia, 0.2% Detergent, Remainder WaterMore reactive; requires excellent ventilation.[2]

The detergent aids in the emulsification of the organic isocyanate with the aqueous neutralizing solution, enhancing the reaction rate.

Step-by-Step Neutralization Procedure
  • Preparation: In a chemical fume hood, select an appropriate waste container, preferably a labeled, open-top container that will not be sealed. Add a sufficient volume of the chosen neutralization solution to the container.

  • Addition of Isocyanate Waste: Slowly and carefully add the dimethyl 5-isocyanatoisophthalate waste to the neutralization solution. For residual amounts in glassware, the neutralization solution can be added directly to the vessel.

  • Reaction and Observation: Stir the mixture gently. You may observe some effervescence as carbon dioxide is produced. Allow the reaction to proceed for at least one hour to ensure complete neutralization of the isocyanate group. For larger quantities or spills absorbed onto an inert material, a longer reaction time may be necessary.

  • Understanding the Chemistry: The primary reaction is the nucleophilic attack of water (in the basic solution) or ammonia on the electrophilic carbon of the isocyanate group. This forms a carbamic acid or a urea derivative, respectively. The carbamic acid is unstable and decomposes to dimethyl 5-aminoisophthalate and carbon dioxide. In the case of the ammonia-based solution, the direct product is a urea derivative.

    A secondary reaction, the base-catalyzed hydrolysis (saponification) of the methyl ester groups to carboxylates, can also occur. However, this reaction is significantly slower than the neutralization of the isocyanate group, especially with the milder sodium carbonate solution.[3] The primary goal is the rapid and complete destruction of the hazardous isocyanate functionality.

  • Verification: After the reaction period, check the pH of the solution to ensure it is within a neutral or slightly basic range (typically pH 6-9). This provides a secondary indication that the acidic byproducts of any potential side reactions have been neutralized.

Phase 2: Waste Consolidation and Final Disposal

  • Collection: All neutralized solutions, along with any contaminated materials (e.g., absorbent pads from spills, gloves, pipette tips), must be collected in a properly labeled hazardous waste container.

  • Container Management: Crucially, do not tightly seal the waste container immediately after neutralization. [2] Although the bulk of the CO2 evolution will have subsided, some slow reaction may continue. It is best practice to leave the container loosely capped or vented in a designated and well-ventilated waste accumulation area for at least 24 hours before sealing for final disposal.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full description of its contents, including the neutralized reaction products of dimethyl 5-isocyanatoisophthalate.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Always adhere to all federal, state, and local regulations.[2]

Spill Management Protocol

In the event of a spill of dimethyl 5-isocyanatoisophthalate:

  • Evacuate and Ventilate: Immediately alert personnel in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don PPE: Wear the appropriate PPE as described above, including respiratory protection if necessary.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use water. [2]

  • Absorption: Cover the spill with the absorbent material.

  • Neutralization and Collection: Slowly add one of the neutralization solutions to the absorbed material. Once the reaction has ceased, carefully scoop the mixture into an open-top container. Do not fill the container more than halfway to allow for any potential expansion.[4]

  • Decontamination: Decontaminate the spill area with the neutralization solution, allowing it to sit for at least 10 minutes before wiping clean.

  • Final Disposal: Manage the collected waste as described in Phase 2.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of dimethyl 5-isocyanatoisophthalate, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • PubChem. Dimethyl isophthalate. National Center for Biotechnology Information. [Link]

  • Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]

  • NextSDS. Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information. [Link]

  • American Chemistry Council. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Dimethyl 5-isocyanatoisophthalate

Executive Summary & Chemical Profile Dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1) is a highly reactive bifunctional biochemical building block frequently utilized in proteomics research, drug development, and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Dimethyl 5-isocyanatoisophthalate (CAS: 46828-05-1) is a highly reactive bifunctional biochemical building block frequently utilized in proteomics research, drug development, and advanced polymer synthesis[1]. With a molecular formula of C11H9NO5 and a molecular weight of 235.19 g/mol , it typically presents as a solid with a melting point of 106–109 °C[2]. While its dual ester and isocyanate groups make it a versatile cross-linking agent, the isocyanate moiety poses severe acute and chronic health hazards, including Acute Toxicity (Category 4) and Specific Target Organ Toxicity (STOT SE 3)[3].

This guide provides a self-validating, step-by-step operational framework for safely handling, reacting, and disposing of this compound to protect laboratory personnel from irreversible sensitization.

Mechanistic Hazard Profile: The Causality of Toxicity

To handle isocyanates safely, personnel must understand why they are hazardous. The isocyanate group (-N=C=O) is a potent electrophile designed to react rapidly with nucleophiles. In a biological context, this reactivity allows the isocyanate to covalently bind to nucleophilic sites (such as -NH2 and -OH groups) on human proteins[4].

This covalent binding forms a "hapten-carrier complex." The human immune system recognizes these altered proteins as foreign antigens, triggering the activation of T-cells and the production of IgE antibodies. Upon subsequent exposures—even at microscopic trace levels—the sensitized individual will mount a severe immune response, manifesting as occupational asthma, hypersensitivity pneumonitis, or severe allergic contact dermatitis[5].

Sensitization Iso Dimethyl 5-isocyanatoisophthalate (Electrophile) Hapten Hapten-Carrier Complex (Covalently Bound) Iso->Hapten Covalent Binding Prot Human Proteins (Nucleophiles: -NH2, -OH) Prot->Hapten APC Antigen-Presenting Cells (Dendritic Cells) Hapten->APC Phagocytosis TCell T-Cell Activation & IgE Production APC->TCell Antigen Presentation Sens Immune Sensitization (Asthma / Dermatitis) TCell->Sens Re-exposure Response

Logical relationship of isocyanate-induced immune sensitization via hapten-carrier complex formation.

Quantitative Hazard and PPE Matrix

Because of the severe sensitization risk, cannot be treated as a mere formality; it is a critical barrier[6]. Standard latex gloves are highly permeable to isocyanates and the organic solvents typically used to dissolve them[4].

Table 1: Hazard Classifications and Required PPE Specifications

Hazard CategoryCausality / RiskRequired PPE SpecificationValidation / Rationale
Inhalation (Acute Tox. 4) Vapor or aerosolized dust causes respiratory sensitization and asthma[5].Full-face respirator with A2P3 filters (organic vapor/particulate)[6].Prevents inhalation of both solid particulates (dust) and solvent-carried aerosols.
Dermal (Skin Irrit. 2) Permeates skin, causing dermatitis and systemic immune sensitization[4].Heavy-duty Nitrile or Butyl rubber gloves (double-gloved); Tyvek suit[6].Latex offers zero protection[4]. Double-gloving allows immediate removal if the outer glove is contaminated.
Ocular (Eye Irrit. 2) Splashes cause chemical conjunctivitis and corneal damage[4].Chemical splash goggles or full-face shield[6].Safety glasses with side shields are insufficient against vapor or aerosolized droplets.
Reactivity (Moisture) Reacts with ambient moisture to form CO2 gas, causing pressure explosions.Anhydrous handling conditions (Schlenk line, inert gas)[7].Prevents closed-system explosions from unintended carbamic acid decomposition.

Operational Workflow: Handling Protocol

Every protocol involving Dimethyl 5-isocyanatoisophthalate must be a self-validating system . This means incorporating visual or analytical checks at each step to confirm safety and chemical integrity.

Step-by-Step Methodology: Reaction Setup
  • Preparation & Isolation: Clear the fume hood of all unnecessary clutter and incompatible chemicals (especially aqueous waste, alcohols, and amines)[7]. Establish a designated "Isocyanate Zone."

  • PPE Donning: Equip double nitrile gloves, a chemical-resistant lab coat or Tyvek suit, and a full-face respirator (if handling large quantities outside a closed system)[6].

  • Weighing (Validation Step): Weigh the solid Dimethyl 5-isocyanatoisophthalate within the fume hood using an enclosed analytical balance. Causality: Because the compound is a solid powder at room temperature (mp: 106–109 °C)[2], it easily aerosolizes. Weighing in the hood prevents the inhalation of microscopic dust.

  • Anhydrous Dissolution: Dissolve the compound in an anhydrous solvent (e.g., anhydrous chloroform or dichloromethane) under an inert atmosphere (Nitrogen or Argon)[7]. Causality: Water reacts with isocyanates to form unstable carbamic acids, which rapidly decompose into amines and carbon dioxide (CO2). In a sealed reaction vessel, this CO2 evolution will cause a catastrophic pressure explosion.

  • Execution & Monitoring: Add the target nucleophile (e.g., amine polymer) dropwise. Validation: Monitor the reaction via TLC or LCMS. Do not proceed to quenching until the isocyanate peak/spot is completely consumed.

Workflow Prep 1. Preparation Purge Hood & Don PPE Weigh 2. Weighing Use Enclosed Balance in Hood Prep->Weigh React 3. Reaction Anhydrous Solvent & Inert Gas Weigh->React Verify 4. Validation Confirm Consumption (LCMS/TLC) React->Verify Quench 5. Quenching Add 5% Ammonia/Alcohol Verify->Quench Vent 6. Venting & Disposal Leave Loosely Capped (CO2 Release) Quench->Vent

Step-by-step experimental workflow for the safe handling, validation, and quenching of isocyanates.

Decontamination and Disposal Plan

Isocyanates must never be disposed of directly into standard organic or aqueous waste streams without prior quenching. Unquenched isocyanates in a sealed waste carboy will react with other waste components, generating CO2 and causing the carboy to explode.

Step-by-Step Methodology: Quenching Protocol
  • Prepare Quenching Solution: Create a solution of 5–10% aqueous ammonia or ethanolamine in a mixed solvent system (e.g., 50% methanol / 50% water). Causality: The amine acts as a strong nucleophile, rapidly reacting with the isocyanate to form a stable, non-toxic urea derivative. The alcohol/water mixture ensures the solubility of both the isocyanate and the quenching agent.

  • Controlled Addition: Slowly add the quenching solution to the reaction vessel or contaminated glassware inside the fume hood.

  • Visual Validation: Observe the solution. You will likely see mild bubbling (CO2 evolution) if any moisture reacted, or simply a mild exotherm. This confirms the destruction of the isocyanate moiety.

  • Venting (Critical Step): Leave the container loosely capped in the fume hood for at least 24 to 48 hours. Causality: This allows any generated CO2 gas to escape safely without pressurizing the vessel.

  • Final Disposal: Once the quenching period is complete and no further gas evolution is observed, tightly cap the vessel and dispose of it through your institution's approved hazardous chemical waste stream, clearly labeling it as "Quenched Isocyanate Waste."

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing (do not pull over the head; cut it off if necessary). Wash the affected area with copious amounts of soap and water for at least 15 minutes[7]. Do not use solvents to wash the skin, as this increases permeation.

  • Spills: Evacuate the immediate area. Wearing full PPE (including a respirator), cover the spill with a solid absorbent material (e.g., vermiculite or sand). Pour the liquid quenching solution over the absorbent, allow it to react for 30 minutes, and then sweep it into a ventilated waste container.

References

  • NextSDS. "Dimethyl 5-isocyanatoisophthalate — Chemical Substance Information." NextSDS Chemical Database.[Link]

  • Safe Work Australia. "Guide to handling isocyanates." Safe Work Australia, July 2015.[Link]

  • Sysco Environmental. "What PPE is required when working with isocyanates?" Sysco Environmental Occupational Hygiene.[Link]

  • Local Pharma Guide. "CAS NO. 46828-05-1 | 3,5-BIS(METHOXYCARBONYL)PHENYL ISOCYANATE." Local Pharma Guide Database. [Link]

  • Reddit Chemistry Community. "Safety measures for working with isocyanate." r/chemistry, Feb 2021.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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